molecular formula C9H12ClFN2O B1386619 N-(4-fluorophenyl)-2-(methylamino)acetamide hydrochloride CAS No. 1177317-38-2

N-(4-fluorophenyl)-2-(methylamino)acetamide hydrochloride

Cat. No.: B1386619
CAS No.: 1177317-38-2
M. Wt: 218.65 g/mol
InChI Key: GQOUHDVXFVGQTP-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-(methylamino)acetamide hydrochloride is a useful research compound. Its molecular formula is C9H12ClFN2O and its molecular weight is 218.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-(methylamino)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O.ClH/c1-11-6-9(13)12-8-4-2-7(10)3-5-8;/h2-5,11H,6H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQOUHDVXFVGQTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NC1=CC=C(C=C1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177317-38-2
Record name Acetamide, N-(4-fluorophenyl)-2-(methylamino)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1177317-38-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-fluorophenyl)-2-(methylamino)acetamide hydrochloride
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-(4-fluorophenyl)-2-(methylamino)acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Significance and Synthetic Strategy

N-(4-fluorophenyl)-2-(methylamino)acetamide and its hydrochloride salt are of significant interest in medicinal chemistry and drug discovery. The presence of the fluorophenyl moiety and the secondary amine in the acetamide side chain are common pharmacophores found in various biologically active molecules. A reliable and scalable synthetic route is crucial for further investigation of this compound and its analogs.

The synthetic strategy outlined in this guide follows a robust and well-established two-step pathway. The core principle is the initial formation of a key intermediate, 2-chloro-N-(4-fluorophenyl)acetamide, through the acylation of 4-fluoroaniline. This intermediate then undergoes a nucleophilic substitution reaction with methylamine to yield the desired secondary amine, which is subsequently converted to its hydrochloride salt for improved stability and handling. This approach is favored for its high efficiency and the ready availability of the starting materials.

Overall Synthetic Workflow

The synthesis is logically divided into three primary stages: synthesis of the chloroacetamide intermediate, nucleophilic substitution with methylamine, and the final hydrochloride salt formation.

Synthesis_Workflow Start Starting Materials: 4-Fluoroaniline Chloroacetyl Chloride Step1 Step 1: Synthesis of 2-chloro-N-(4-fluorophenyl)acetamide Start->Step1 Intermediate Intermediate: 2-chloro-N-(4-fluorophenyl)acetamide Step1->Intermediate Step2 Step 2: Nucleophilic Substitution with Methylamine Intermediate->Step2 Product_Base Product (Free Base): N-(4-fluorophenyl)-2-(methylamino)acetamide Step2->Product_Base Step3 Step 3: Hydrochloride Salt Formation Product_Base->Step3 Final_Product Final Product: N-(4-fluorophenyl)-2-(methylamino)acetamide hydrochloride Step3->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of 2-chloro-N-(4-fluorophenyl)acetamide (Intermediate)

The initial and critical step is the N-acylation of 4-fluoroaniline with chloroacetyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 4-fluoroaniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride. The presence of a mild base is essential to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Reaction Mechanism

Acylation_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_product Product 4-Fluoroaniline F-Ph-NH2 Tetrahedral_Int F-Ph-NH2+(-)-C(O-)-Cl-CH2-Cl 4-Fluoroaniline->Tetrahedral_Int Nucleophilic Attack Chloroacetyl_Chloride Cl-CH2-CO-Cl Chloroacetyl_Chloride->Tetrahedral_Int Product_Int 2-chloro-N-(4-fluorophenyl)acetamide (F-Ph-NH-CO-CH2-Cl) Tetrahedral_Int->Product_Int Collapse & Cl- elimination Byproduct HCl Tetrahedral_Int->Byproduct

Caption: Mechanism of N-acylation of 4-fluoroaniline with chloroacetyl chloride.

Experimental Protocol

A detailed procedure for the synthesis of the chloroacetamide intermediate is as follows:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-fluoroaniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) or potassium carbonate (1.5 eq) in a suitable anhydrous solvent like dichloromethane (DCM) or toluene.[1] The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of chloroacetyl chloride (1.05 eq) in the same solvent to the stirred mixture dropwise over a period of 30-60 minutes. Maintaining a low temperature is crucial to control the exothermic nature of the reaction and minimize side product formation.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting aniline is consumed.

  • Work-up and Isolation: Upon completion, quench the reaction by adding water. If DCM is used as the solvent, separate the organic layer. If toluene is used, filter the precipitated triethylamine hydrochloride. Wash the organic layer sequentially with dilute hydrochloric acid (to remove any unreacted amine and base), saturated sodium bicarbonate solution (to remove any remaining acid), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to yield 2-chloro-N-(4-fluorophenyl)acetamide as a solid.[1]

ParameterValueReference
Starting Material 4-Fluoroaniline[1]
Reagent Chloroacetyl Chloride[1]
Base Triethylamine or K₂CO₃[1]
Solvent Dichloromethane or Toluene[1]
Reaction Temperature 0 °C to Room Temperature[1]
Reaction Time 4-6 hours[1]
Purification Recrystallization[1]

Part 2: Synthesis of N-(4-fluorophenyl)-2-(methylamino)acetamide (Free Base)

The second step involves the nucleophilic substitution of the chlorine atom in 2-chloro-N-(4-fluorophenyl)acetamide with methylamine. This is a classic SN2 reaction where the lone pair of electrons on the nitrogen of methylamine attacks the electrophilic carbon atom bonded to the chlorine, displacing the chloride ion.[2]

Experimental Protocol
  • Reaction Setup: Dissolve 2-chloro-N-(4-fluorophenyl)acetamide (1.0 eq) in a suitable polar aprotic solvent such as ethanol, acetonitrile, or dimethylformamide (DMF).

  • Addition of Nucleophile: Add an excess of methylamine (typically 2-3 equivalents) to the solution. Methylamine can be used as a solution in a solvent like ethanol or THF, or as a gas bubbled through the reaction mixture. The use of an excess of the amine nucleophile helps to drive the reaction to completion and also acts as a base to neutralize the HCl formed. Alternatively, a non-nucleophilic base like potassium carbonate can be added.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated (e.g., 50-80 °C) to increase the reaction rate.[3] The progress of the reaction should be monitored by TLC.

  • Work-up and Isolation: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water to remove any excess methylamine and inorganic salts.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude N-(4-fluorophenyl)-2-(methylamino)acetamide. Further purification can be achieved by column chromatography on silica gel if necessary.

ParameterValue
Starting Material 2-chloro-N-(4-fluorophenyl)acetamide
Reagent Methylamine (solution or gas)
Base (optional) Excess Methylamine or K₂CO₃
Solvent Ethanol, Acetonitrile, or DMF
Reaction Temperature Room Temperature to 80 °C
Reaction Time Varies (monitor by TLC)
Purification Column Chromatography

Part 3: Formation of this compound

The final step is the conversion of the free base to its hydrochloride salt. This is typically done to improve the compound's stability, crystallinity, and solubility in aqueous media. The process involves the protonation of the basic secondary amine by hydrochloric acid.

Experimental Protocol
  • Dissolution: Dissolve the purified N-(4-fluorophenyl)-2-(methylamino)acetamide free base in a suitable anhydrous organic solvent. Anhydrous diethyl ether or a mixture of an alcohol (like isopropanol) and ether are commonly used.[4][5]

  • Acidification: Cool the solution in an ice bath. Slowly add a solution of anhydrous hydrogen chloride in diethyl ether or isopropanol dropwise with stirring.[4][5] Alternatively, dry HCl gas can be bubbled through the solution.[5] The amount of HCl added should be stoichiometric (1 equivalent) or in slight excess.

  • Precipitation and Isolation: The hydrochloride salt will typically precipitate out of the solution as a solid. Continue stirring in the cold for a period to ensure complete precipitation.

  • Purification: Collect the solid product by filtration, wash it with a small amount of cold anhydrous diethyl ether, and dry it under vacuum to obtain the pure this compound.

Characterization Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected 1H NMR SignalsExpected IR (cm-1)
2-chloro-N-(4-fluorophenyl)acetamide C₈H₇ClFNO187.60Aromatic protons, NH proton (amide), CH₂ protons~3300 (N-H), ~1670 (C=O), C-Cl stretch
N-(4-fluorophenyl)-2-(methylamino)acetamide C₉H₁₁FN₂O182.19Aromatic protons, NH proton (amide), CH₂ protons, NH proton (amine), CH₃ protons~3300 (N-H), ~1660 (C=O)
This compound C₉H₁₂ClFN₂O218.66Aromatic protons, NH proton (amide), CH₂ protons, NH₂⁺ protons, CH₃ protonsBroad N-H stretch, ~1670 (C=O)

Note: Specific chemical shifts and coupling constants in NMR spectra, as well as precise IR absorption frequencies, would need to be determined experimentally.

Conclusion

This technical guide provides a detailed and scientifically grounded methodology for the synthesis of this compound. By following the outlined protocols and understanding the underlying chemical principles, researchers can reliably produce this valuable compound for further studies in drug discovery and development. The emphasis on careful control of reaction conditions, appropriate purification techniques, and thorough characterization is paramount to ensuring the integrity and purity of the final product.

References

  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. PubMed. [Link]

  • Synthesis of N-substituted chloroacetamides. ResearchGate. [Link]

  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Bioorganic & Medicinal Chemistry Letters. [Link]

  • How to make a salt of a novel compound? ResearchGate. [Link]

  • Scheme 4. Synthesis of N-substituted chloroacetamides. ResearchGate. [Link]

  • Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Scholars Research Library. [Link]

  • Method for salt preparation.
  • A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. PubMed Central. [Link]

  • Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. NIH. [Link]

  • This compound (C9H11FN2O). PubChem. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • Process of preparing a monobasic salt of a secondary amine.
  • 2-Chloro-N-(4-fluorophenyl)acetamide. PMC - NIH. [Link]

  • Nucleophilic Substitution Reactions. University of Illinois Chicago. [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. PMC - NIH. [Link]

  • Acetamide, N-(4-fluorophenyl)-2-bromo-. SpectraBase. [Link]

  • Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. PrepChem.com. [Link]

  • N-[1-(4-Fluorophenyl)propan-2-yl]acetamide. SpectraBase. [Link]

  • 2-Chloro-N-(4-fluorophenyl)acetamide. ResearchGate. [Link]

  • Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. ResearchGate. [Link]

  • 2-Chloro-N-(4-fluorophenyl)acetamide. ResearchGate. [Link]

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"N-(4-fluorophenyl)-2-(methylamino)acetamide hydrochloride chemical properties"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-(4-fluorophenyl)-2-(methylamino)acetamide hydrochloride

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to offer insights into the compound's identity, proposed synthesis, analytical characterization, and safe handling procedures. While direct experimental data for this specific salt is limited, this guide leverages information from structurally similar analogs to provide a robust and scientifically grounded resource. The methodologies and data presented herein are intended to serve as a foundational reference for laboratory investigation and application development.

Introduction and Chemical Identity

This compound is a substituted acetamide derivative. The core structure consists of a 4-fluorophenyl group attached to an acetamide backbone, which is further substituted with a methylamino group. This class of compounds, N-(substituted phenyl)acetamides, is of significant interest in medicinal chemistry and materials science due to their diverse biological activities, which include roles as intermediates for protease inhibitors, herbicides, and kinase inhibitors.[1][2] The hydrochloride salt form is typically employed to improve the solubility and stability of the parent compound.

The chemical structure combines a halogenated aromatic ring, an amide linkage, and a secondary amine, making it a versatile intermediate for further chemical modification. Understanding its properties is crucial for its effective use in research and development.

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical and Computed Properties

PropertyValueSource
Molecular Formula (Free Base) C₉H₁₁FN₂OPubChem[3]
Molecular Weight (Free Base) 182.20 g/mol Calculated
Molecular Formula (HCl Salt) C₉H₁₂ClFN₂OCalculated
Molecular Weight (HCl Salt) 218.66 g/mol Calculated
Monoisotopic Mass (Free Base) 182.08554 DaPubChem (Predicted)[3]
IUPAC Name This compoundN/A
InChIKey (Free Base) DCYVSTTZRRMADT-UHFFFAOYSA-NPubChem[3]
SMILES (Free Base) CNCC(=O)NC1=CC=C(C=C1)FPubChem[3]
XlogP (Predicted) 1.1PubChem[3]

Note: Properties are for the free base unless otherwise specified. The hydrochloride salt is expected to have higher water solubility and a higher melting point compared to the free base.

Proposed Synthesis and Purification

A plausible and efficient synthesis route for this compound can be designed based on established methods for N-substituted acetamide synthesis.[1][4] A two-step process starting from commercially available 4-fluoroaniline is proposed.

Synthetic Workflow

The synthesis involves the acylation of 4-fluoroaniline with 2-chloroacetyl chloride to form the intermediate, 2-chloro-N-(4-fluorophenyl)acetamide. This is followed by a nucleophilic substitution reaction where the chlorine atom is displaced by methylamine to yield the final product.

G start Starting Materials: - 4-Fluoroaniline - 2-Chloroacetyl chloride - Triethylamine (Base) step1 Step 1: Acylation React 4-fluoroaniline with 2-chloroacetyl chloride in an inert solvent (e.g., Toluene) with a base. Forms intermediate: 2-chloro-N-(4-fluorophenyl)acetamide. start->step1 intermediate Isolate Intermediate Filter triethylamine hydrochloride salt. Wash organic phase and evaporate solvent. step1->intermediate step2 Step 2: Nucleophilic Substitution Dissolve intermediate and react with excess methylamine (aqueous or in THF). Forms the free base product. intermediate->step2 workup Aqueous Workup & Extraction Extract product into an organic solvent (e.g., Ethyl Acetate). Dry over MgSO₄. step2->workup purify Purification Purify the free base using column chromatography (Silica gel) or recrystallization. workup->purify salt Step 3: Salt Formation Dissolve purified free base in a suitable solvent (e.g., Ether, IPA). Add ethereal HCl or bubble HCl gas to precipitate the hydrochloride salt. purify->salt final Final Product Isolate by filtration, wash with cold solvent, and dry under vacuum. salt->final

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Protocol (Proposed)

Step 1: Synthesis of 2-chloro-N-(4-fluorophenyl)acetamide [4]

  • To a solution of 4-fluoroaniline (1.0 eq) and triethylamine (1.0 eq) in toluene (5 mL per mmol of aniline) cooled in an ice bath (0-5 °C), add 2-chloroacetyl chloride (1.0 eq) dropwise over 30 minutes.

  • Allow the mixture to warm to room temperature and stir for 4 hours.

  • The triethylamine hydrochloride precipitate is removed by filtration.

  • The organic phase is washed sequentially with water and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure to yield the crude intermediate, which can be used directly or purified by recrystallization.

Step 2: Synthesis of N-(4-fluorophenyl)-2-(methylamino)acetamide

  • Dissolve the crude 2-chloro-N-(4-fluorophenyl)acetamide (1.0 eq) in a suitable solvent like tetrahydrofuran (THF).

  • Add an excess of aqueous methylamine solution (e.g., 40% in water, 3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Once complete, remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated to yield the crude free base.

Step 3: Formation of the Hydrochloride Salt

  • Purify the free base by silica gel column chromatography if necessary.

  • Dissolve the purified product in a minimal amount of a solvent in which the salt is insoluble, such as diethyl ether or isopropanol.

  • Slowly add a solution of HCl in ether (e.g., 2M) or bubble dry HCl gas through the solution until precipitation is complete.

  • Collect the resulting white solid by filtration, wash with a small amount of cold ether, and dry under vacuum to yield this compound.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the fluorophenyl ring (likely two doublets of doublets), a singlet for the methyl group, a singlet or triplet for the methylene (CH₂) group, and broad singlets for the N-H protons of the amide and the ammonium salt.

    • ¹³C NMR : The carbon NMR would show characteristic peaks for the aromatic carbons (with C-F coupling), the carbonyl carbon of the amide, and the aliphatic carbons of the methyl and methylene groups.[5]

  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) is a suitable technique. The spectrum should show a prominent peak for the molecular ion of the free base [M+H]⁺. Predicted collision cross section data for various adducts of the free base are available.[3]

AdductPredicted m/z
[M+H]⁺ 183.09282
[M+Na]⁺ 205.07476
[M+K]⁺ 221.04870
Source: PubChemLite (Predicted)[3]
Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the final compound.

G prep Sample Preparation Dissolve sample in mobile phase or a suitable solvent (e.g., Methanol/Water). hplc HPLC System Setup Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) Mobile Phase: Acetonitrile/Water with 0.1% TFA or Formic Acid (Gradient or Isocratic) Flow Rate: 1.0 mL/min Detector: UV-Vis at 254 nm prep->hplc inject Injection & Separation Inject sample onto the column. Analytes separate based on polarity. hplc->inject detect Detection & Data Acquisition Monitor eluent with UV detector. Record chromatogram (Absorbance vs. Time). inject->detect analyze Data Analysis Integrate peak areas. Calculate purity based on the relative area of the main peak. detect->analyze

Caption: General workflow for HPLC purity analysis.

Causality in Method Design:

  • Reversed-Phase C18 Column : This is the workhorse for moderately polar organic molecules like the target compound.

  • Acidified Mobile Phase (TFA/Formic Acid) : The acid serves two purposes: it protonates residual silanols on the silica column to reduce peak tailing, and it ensures the secondary amine of the analyte is protonated, leading to consistent retention and sharp peaks.

  • UV Detection at 254 nm : The fluorophenyl group provides a strong chromophore, making UV detection a straightforward and sensitive method for quantification.[6]

Safe Handling, Storage, and Disposal

Safety is paramount when handling any chemical. The hazard profile for this compound is inferred from safety data for close analogs.[7][8][9][10][11]

Hazard Identification

Based on analogs like 2-amino-N-(4-fluorophenyl)acetamide hydrochloride and N-(4-chlorophenyl)-2-(methylamino)acetamide hydrochloride, the compound should be treated as potentially hazardous.[9][11]

  • H302 : Harmful if swallowed.

  • H315 : Causes skin irritation.

  • H319 : Causes serious eye irritation.

  • H335 : May cause respiratory irritation.

Recommended Precautions
  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[7][8]

  • Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols. Avoid contact with skin, eyes, and clothing.[7][8]

  • First Aid :

    • Eyes : Immediately flush with plenty of water for at least 15 minutes.[7][8]

    • Skin : Wash off immediately with soap and plenty of water.[7][8]

    • Inhalation : Move to fresh air.[7][8]

    • Ingestion : Do NOT induce vomiting. Rinse mouth and seek medical attention.[7]

Storage and Disposal
  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.[7][8]

  • Disposal : Dispose of contents and container in accordance with local, regional, and national regulations. This should be done via an approved waste disposal plant.[8]

Conclusion

This technical guide provides a detailed, albeit partially predictive, overview of this compound. By synthesizing data from structurally related compounds, we have outlined its core chemical properties, a viable synthetic route, robust analytical methods for characterization, and essential safety protocols. This document serves as a critical resource for researchers, enabling them to approach the synthesis, analysis, and application of this compound with a strong foundation of scientific and safety knowledge.

References

  • Synquest Labs. N-(4-Fluorophenyl)-2-(4-hydroxyphenyl)acetamide Safety Data Sheet.
  • PubChemLite. This compound (C9H11FN2O).
  • Fisher Scientific. Safety Data Sheet for N-(2-Hydroxy-4-methylphenyl)acetamide.
  • Chemical Label. 2-amino-N-(4-fluorophenyl)acetamide hydrochloride.
  • PubChem. N-(4-fluorophenyl)acetamide | C8H8FNO | CID 9601. Available at: [Link]

  • BenchChem. HPLC method for quantification of 2-(4-fluorophenyl)-N-methylethanamine.
  • PubChem. N-(4-Fluorophenyl)-2-hydroxy-N-(1-methylethyl) acetamide | C11H14FNO2 | CID 6452934. Available at: [Link]

  • The Royal Society of Chemistry. Supporting information for a study with NMR data of related acetamide compounds.
  • PubChem. N-(4-chlorophenyl)-2-(methylamino)acetamide hydrochloride | C9H12Cl2N2O | CID 16243344. Available at: [Link]

  • PubChem. N-(4-fluorophenyl)-2-(N-hydroxyimino)acetamide. Available at: [Link]

  • Appchem. Acetamide,N-(4-chlorophenyl)-2-[[2-(diethylamino)ethyl]methylamino]-, hydrochloride (1:2).
  • NIH National Library of Medicine. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. Available at: [Link]

  • The Royal Society of Chemistry. Supplementary Information for Synthesis of N-phenylacetamide derivatives.
  • Fluorochem. n-(4-Chlorophenyl)-2-(methylamino)acetamide hydrochloride.
  • GSRS. N-(4-CHLOROPHENYL)-2-(METHYLAMINO)ACETAMIDE HYDROCHLORIDE.
  • NIH National Library of Medicine. 2-Chloro-N-(4-fluorophenyl)acetamide. Available at: [Link]

  • NIST WebBook. Acetamide, N-ethyl-N-phenyl-. Available at: [Link]

  • PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Available at: [Link]

Sources

"CAS number for N-(4-fluorophenyl)-2-(methylamino)acetamide hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-(4-fluorophenyl)-2-(methylamino)acetamide hydrochloride

Authored by: A Senior Application Scientist

Foreword: Navigating the Landscape of Novel Chemical Entities

In the realm of drug discovery and development, precision and comprehensive understanding of a molecule's characteristics are paramount. This guide is dedicated to this compound, a compound of interest within the broader class of N-substituted acetamides. These scaffolds are recognized for their versatile roles in medicinal chemistry, acting as foundational structures for a range of therapeutic agents. This document provides an in-depth exploration of this specific molecule, from its fundamental identifiers to its synthesis, analysis, and potential applications. It is crafted for the discerning researcher and drug development professional, blending established principles with practical, field-proven insights to empower your scientific endeavors.

Section 1: Chemical Identity and Physicochemical Profile

CAS Number and Nomenclature

A critical first step in the characterization of any chemical entity is the assignment of a unique identifier. The Chemical Abstracts Service (CAS) Registry Number® is the global standard for this purpose.[1][2] It is important to note that as of the latest search of publicly available databases, a specific CAS number for the hydrochloride salt of N-(4-fluorophenyl)-2-(methylamino)acetamide has not been assigned. For the free base, N-(4-fluorophenyl)-2-(methylamino)acetamide, structural information is available, but a dedicated CAS number is also not prominently listed.[1]

For novel compounds, a CAS number is typically assigned upon submission to the CAS Registry Service.[3][4] For the purpose of this guide and internal tracking, a placeholder identifier might be used, but it is crucial to apply for an official CAS number for regulatory submissions and publications.[2]

  • Systematic (IUPAC) Name: this compound

  • Common Synonyms: 4-Fluoro-N-(2-(methylamino)acetyl)aniline hydrochloride

  • Free Base Molecular Formula: C₉H₁₁FN₂O[1]

Physicochemical Properties (Predicted)

Predictive models, based on the compound's structure, provide valuable initial insights into its physical and chemical properties. These predictions are instrumental in guiding experimental design, from dissolution studies to formulation development.

PropertyPredicted ValueRationale and Significance
Molecular Weight 218.65 g/mol (hydrochloride salt)The molecular weight is fundamental for all stoichiometric calculations, including reaction yields and solution preparation.
Monoisotopic Mass 182.08554 Da (free base)[1]Essential for high-resolution mass spectrometry, enabling precise identification and confirmation of the synthesized compound.
XlogP (predicted) 1.1 (free base)[1]This value suggests a moderate lipophilicity, indicating a good balance between aqueous solubility and membrane permeability—a desirable trait for oral bioavailability.
Solubility High in aqueous solutions and polar organic solventsThe hydrochloride salt form is specifically designed to enhance aqueous solubility, which is a critical factor for in vitro biological assays and for the development of parenteral or oral dosage forms.[5]
pKa (predicted) ~7-8 (for the secondary amine)The pKa of the methylamino group is crucial for understanding its ionization state at physiological pH. In the acidic environment of the stomach, it will be fully protonated, which can influence its absorption and distribution characteristics.

Section 2: Synthesis and Purification Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The described protocol is a robust and logical pathway derived from established methodologies for the synthesis of related N-aryl-2-aminoacetamides.[6][7][8]

Synthetic Workflow Overview

The overall synthetic strategy involves a two-step process starting from 4-fluoroaniline: first, an acylation to introduce the chloroacetamide group, followed by a nucleophilic substitution to introduce the methylamino moiety. The final step is the formation of the hydrochloride salt.

Synthesis_Workflow A 4-Fluoroaniline reagent1 Chloroacetyl Chloride Triethylamine, Toluene A->reagent1 B 2-Chloro-N-(4-fluorophenyl)acetamide (Intermediate 1) reagent2 Methylamine Solution (e.g., in THF or H2O) B->reagent2 C N-(4-fluorophenyl)-2-(methylamino)acetamide (Free Base) reagent3 HCl in Diethyl Ether or Isopropanol C->reagent3 D This compound (Final Product) reagent1->B Step 1: Acylation reagent2->C Step 2: Amination reagent3->D Step 3: Salt Formation

Caption: Synthetic pathway for this compound.

Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-Chloro-N-(4-fluorophenyl)acetamide (Intermediate 1)

Rationale: This step involves the acylation of 4-fluoroaniline with chloroacetyl chloride. Triethylamine is used as a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion. Toluene is a suitable solvent due to its inertness and appropriate boiling point.[9]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-fluoroaniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous toluene.

  • Addition of Acylating Agent: Cool the mixture to 0-5 °C in an ice bath. Add a solution of chloroacetyl chloride (1.05 eq) in anhydrous toluene dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours.

  • Work-up: The triethylamine hydrochloride salt will precipitate. Filter the solid and wash it with a small amount of cold toluene. Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure 2-Chloro-N-(4-fluorophenyl)acetamide.

Step 2: Synthesis of N-(4-fluorophenyl)-2-(methylamino)acetamide (Free Base)

Rationale: This is a nucleophilic substitution reaction where the chlorine atom in Intermediate 1 is displaced by methylamine.[8] Using an excess of methylamine can help to minimize the formation of dialkylated byproducts and also acts as the base.

  • Reaction Setup: Dissolve the purified Intermediate 1 (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile in a sealed pressure vessel.

  • Addition of Amine: Add an aqueous or THF solution of methylamine (2.5-3.0 eq) to the reaction mixture.

  • Reaction Conditions: Seal the vessel and heat the mixture to 50-60 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and brine to remove excess methylamine and its salts.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient).

Step 3: Formation of the Hydrochloride Salt

Rationale: Converting the free base to its hydrochloride salt enhances its stability and aqueous solubility. This is achieved by treating the free base with a solution of hydrogen chloride.

  • Dissolution: Dissolve the purified free base in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or isopropanol.

  • Acidification: Cool the solution in an ice bath and add a solution of HCl in diethyl ether or isopropanol (1.1 eq) dropwise with stirring.

  • Precipitation: The hydrochloride salt should precipitate out of the solution. Continue stirring in the cold for 30 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product, this compound.

Section 3: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and quality of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Analytical Workflow

The following workflow ensures a comprehensive analysis of the final product.

Analytical_Workflow cluster_structure Spectroscopy cluster_purity Chromatography A Final Product Sample B Structure Confirmation A->B C Purity Assessment A->C NMR 1H NMR, 13C NMR, 19F NMR B->NMR MS High-Resolution Mass Spectrometry (HRMS) B->MS HPLC HPLC-UV/MS C->HPLC EA Elemental Analysis (CHN) C->EA D Final Characterization Report NMR->D MS->D HPLC->D EA->D

Caption: Workflow for the analytical characterization of the final compound.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC coupled with UV and Mass Spectrometry (MS) detection is the gold standard for assessing the purity of pharmaceutical compounds.[6]

ParameterConditionRationale
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle sizeThe C18 stationary phase provides excellent retention for moderately polar compounds like the analyte. The smaller particle size offers higher resolution and efficiency.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a common mobile phase modifier for reverse-phase chromatography that provides protons for positive mode electrospray ionization in the mass spectrometer and helps to achieve good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent in reverse-phase HPLC with low viscosity and UV cutoff.
Gradient 5% to 95% B over 10 minutesA gradient elution is necessary to elute any potential impurities with different polarities and to ensure the main peak is sharp and well-resolved.
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column that provides a good balance between analysis time and backpressure.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure and more reproducible retention times.
UV Detection 254 nmThe fluorophenyl group provides a chromophore that absorbs UV light, allowing for quantification. 254 nm is a common wavelength for aromatic compounds.
MS Detection Electrospray Ionization (ESI), Positive ModeESI is a soft ionization technique suitable for polar molecules. The secondary amine is readily protonated, making positive mode detection highly sensitive. The expected m/z for the free base [M+H]⁺ would be ~183.09.

Section 4: Potential Applications and Biological Significance

N-substituted acetamides, particularly those containing a fluorophenyl moiety, are of significant interest in drug development due to their potential biological activities. The introduction of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of a drug candidate.[10]

  • Anticancer Activity: Structurally related 2-(4-fluorophenyl)-N-phenylacetamide derivatives have been investigated as potential anticancer agents, showing cytotoxicity against various cancer cell lines.[11] The title compound could be explored for similar activities.

  • Kinase Inhibition: Many kinase inhibitors feature an N-aryl acetamide core structure. For example, N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide has been identified as a selective Aurora Kinase B inhibitor.[12] This suggests that the title compound could be a scaffold for developing new kinase inhibitors.

  • Antioxidant and Anti-inflammatory Activity: Some acetamide derivatives have shown antioxidant and potential anti-inflammatory properties.[13] The N-(4-fluorophenyl) group could modulate these activities.

Further research, including in vitro and in vivo screening, is necessary to fully elucidate the pharmacological profile of this compound.

References

  • CAS Registry. CAS.org. Available from: [Link]

  • CAS Number Application. Proregulations. Available from: [Link]

  • 2-Chloro-N-(4-fluorophenyl)acetamide. National Center for Biotechnology Information. PubChem Compound Database. Available from: [Link]

  • Understanding CAS Registry Number: a Key Identifier for Chemical Substances. REACH24H. Available from: [Link]

  • CAS Registration Criteria-Overview. CAS.org. Available from: [Link]

  • CAS Registry Services. CAS.org. Available from: [Link]

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. Available from: [Link]

  • This compound. PubChemLite. Available from: [Link]

  • A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. PubMed Central. Available from: [Link]

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. Available from: [Link]

  • Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. Available from: [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). National Center for Biotechnology Information. Available from: [Link]

  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. National Center for Biotechnology Information. Available from: [Link]

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A-Z Guide to Structure Elucidation: N-(4-fluorophenyl)-2-(methylamino)acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and chemical research, the unambiguous determination of a molecule's structure is the bedrock upon which all further investigation is built. An incorrect structural assignment can lead to misinterpreted biological data, flawed structure-activity relationships, and wasted resources. This guide provides an in-depth, technically-focused walkthrough for the complete structure elucidation of N-(4-fluorophenyl)-2-(methylamino)acetamide hydrochloride, a representative small organic molecule.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of procedures to explain the causality behind experimental choices, emphasizing a multi-technique, self-validating approach. By integrating data from mass spectrometry, infrared spectroscopy, and a suite of nuclear magnetic resonance experiments, we will construct a verifiable and definitive structural model.

Compound Overview
  • Compound Name: this compound

  • Molecular Formula: C₉H₁₁FN₂O · HCl[1]

  • Expected Structure:

    
    
    

The Strategic Approach: A Symphony of Techniques

No single analytical technique provides a complete structural picture. A robust elucidation strategy relies on the convergence of data from orthogonal methods. Each technique provides a unique piece of the puzzle, and their collective agreement validates the final structure. Our workflow is designed to move from broad, foundational information to fine-detail connectivity.

Elucidation_Workflow cluster_0 Initial Characterization cluster_1 Detailed Connectivity cluster_2 Confirmation & Final Structure HRMS High-Resolution MS Synthesis Data Synthesis HRMS->Synthesis Molecular Formula IR FTIR Spectroscopy IR->Synthesis Functional Groups NMR_1D 1D NMR (¹H, ¹³C) NMR_2D 2D NMR (COSY, HSQC) NMR_1D->NMR_2D Atom Environments NMR_2D->Synthesis Connectivity Map Structure Final Structure Synthesis->Structure

Caption: Overall workflow for structure elucidation.

Part 1: Molecular Formula Determination via High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: The first and most crucial step is to determine the elemental composition. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, often to within 5 ppm.[2] This precision is critical because it allows for the differentiation between molecular formulas that have the same nominal (integer) mass.[2][3] We analyze the free base of the compound to get the mass of the core molecule.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS
  • Sample Preparation: Dissolve approximately 0.1 mg of the hydrochloride salt in 1 mL of a 50:50 acetonitrile/water solution with 0.1% formic acid. The acid helps to neutralize the sample and facilitate ionization of the free base.

  • Instrumentation: Utilize an ESI-TOF mass spectrometer.

  • Ionization Mode: Positive ion mode is selected to generate the protonated molecular ion, [M+H]⁺.

  • Mass Analysis: Acquire the spectrum over a mass range of m/z 50-500.

  • Calibration: Ensure the instrument is calibrated with a known standard immediately prior to the run to guarantee mass accuracy.

Data Interpretation

The goal is to match the experimentally observed accurate mass with a calculated mass for a proposed formula.

ParameterValueSource
Proposed Formula (Free Base) C₉H₁₁FN₂O-
Calculated Monoisotopic Mass 182.0855 DaPubChem[1]
Observed [M+H]⁺ (Hypothetical) 183.0928 m/z-
Mass of Proton 1.0073 Da-
Inferred Experimental Mass of M 182.0855 Da-
Mass Difference 0.0 ppm-

The exact mass of the protonated molecule [M+H]⁺ is predicted to be 183.09282.[1] An observed mass that matches this value to within 5 ppm provides extremely high confidence in the molecular formula C₉H₁₁FN₂O. This step is a self-validating system; a significant deviation would immediately indicate an incorrect formula or unexpected sample composition.[4]

Part 2: Functional Group Identification with FTIR Spectroscopy

Expertise & Rationale: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by specific chemical bonds, which vibrate at characteristic frequencies. For our target molecule, we expect to see absorptions corresponding to the amide C=O, N-H bonds, and aromatic C-H bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid hydrochloride salt directly onto the ATR crystal. No further preparation is needed.

  • Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

Data Interpretation

The spectrum is analyzed for characteristic absorption bands. The amide I (C=O stretch) and amide II (N-H bend) bands are particularly diagnostic for secondary amides.[5][6][7][8]

Observed Frequency (cm⁻¹) (Hypothetical)AssignmentSignificance
~3300 (broad)N-H Stretch (Amide & Ammonium)Confirms presence of N-H bonds. Broadening suggests hydrogen bonding.
~3050Aromatic C-H StretchIndicates the presence of the fluorophenyl ring.
~2950Aliphatic C-H StretchCorresponds to the methyl and methylene groups.
~1680Amide I (C=O Stretch)Strong, sharp peak confirming the amide functional group.[6]
~1550Amide II (N-H Bend)Confirms the secondary amide structure.[5][9]
~1220C-F StretchIndicates the presence of the fluorine substituent.

Part 3: The Definitive Map - Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule.[10][11][12] We will use a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments to build the molecular structure piece by piece.

Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. Its polarity ensures the hydrochloride salt is soluble, and its ability to participate in hydrogen bonding allows for the observation of exchangeable protons (N-H), which might be broadened or absent in other solvents.

¹H NMR Spectroscopy: The Proton Environment

Principle: ¹H NMR provides information about the number of different types of protons, the number of protons of each type (integration), and how many neighboring protons each proton has (multiplicity).

Experimental Protocol
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of DMSO-d₆.

  • Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.

Data Interpretation (Hypothetical Data)
Signal LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
a 10.5Singlet (broad)1HAmide N-HAmide protons are deshielded and appear far downfield.
b 9.5Singlet (broad)2HAmmonium N-H₂⁺The protonated methylamino group protons are exchangeable and appear as a broad singlet.
c 7.65Triplet of triplets2HAr-H (ortho to NH)Protons on the aromatic ring coupled to both the adjacent aromatic protons and the fluorine atom.
d 7.20Triplet of triplets2HAr-H (ortho to F)Protons on the aromatic ring coupled to both the adjacent aromatic protons and the fluorine atom.
e 4.10Singlet2H-CH₂-Methylene protons adjacent to the ammonium group and the carbonyl.
f 2.80Singlet3H-CH₃Methyl protons on the nitrogen.
¹³C NMR Spectroscopy: The Carbon Skeleton

Principle: ¹³C NMR identifies all unique carbon environments in the molecule.[13] Proton-decoupled spectra are typically acquired, where each unique carbon appears as a single line.[14]

Experimental Protocol
  • Sample Preparation: Same as for ¹H NMR.

  • Acquisition: Standard proton-decoupled ¹³C acquisition.

Data Interpretation (Hypothetical Data)
Chemical Shift (δ, ppm)AssignmentRationale
168.0Amide C=OCarbonyl carbons are highly deshielded and appear in this region.[15]
159.0 (d, ¹JCF ≈ 240 Hz)Ar-C (C-F)The carbon directly attached to fluorine is downfield and shows a large coupling constant.
135.0Ar-C (C-N)Quaternary aromatic carbon attached to nitrogen.
121.0 (d, ³JCF ≈ 8 Hz)Ar-CH (ortho to NH)Aromatic CH carbons.
115.5 (d, ²JCF ≈ 22 Hz)Ar-CH (ortho to F)Aromatic CH carbons, shielded by the fluorine.
55.0-CH₂-Aliphatic carbon adjacent to a carbonyl and nitrogen.
35.0-CH₃Aliphatic methyl carbon.
2D NMR: Connecting the Dots

Expertise & Rationale: While 1D NMR identifies the pieces, 2D NMR shows how they are connected.[16][17][18] For a molecule of this size, COSY and HSQC are typically sufficient to solve the structure.[17][19][20]

NMR_Logic H1_NMR ¹H NMR (Proton Types) COSY COSY (H-H Connectivity) H1_NMR->COSY HSQC HSQC (Direct C-H Bonds) H1_NMR->HSQC C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->HSQC Structure Verified Structure COSY->Structure Confirms neighbor relationships HSQC->Structure Links protons to carbons

Sources

"mechanism of action of N-phenylacetamide derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

**A Technical Guide to the
Abstract

The N-phenylacetamide scaffold is a cornerstone in modern medicinal chemistry, giving rise to a diverse class of therapeutic agents with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the pharmacological effects of N-phenylacetamide derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on their roles as anticonvulsants, analgesics, anti-inflammatory agents, and antimicrobial compounds. We will dissect the key molecular targets, including voltage-gated ion channels, cyclooxygenase enzymes, and microbial-specific pathways. Furthermore, this guide provides detailed, field-proven experimental protocols to enable the robust investigation and validation of these mechanisms, bridging theoretical knowledge with practical application in the laboratory.

Introduction: The Versatility of the N-Phenylacetamide Scaffold

The N-phenylacetamide core, characterized by a phenyl ring connected to an acetamide group, is a privileged structure in drug discovery. Its synthetic tractability and the ability to readily modify its physicochemical properties through substitution on both the phenyl ring and the acetamide nitrogen have made it a fertile ground for developing novel therapeutics.[1][2] Early compounds like acetanilide laid the groundwork, demonstrating analgesic properties that spurred further investigation.[2][3] Today, derivatives of this scaffold are recognized for their potent effects on the central nervous system (CNS), inflammatory pathways, and microbial pathogens.[4][5][6]

This guide moves beyond a simple catalog of activities to provide a detailed, mechanistic understanding. We will explore how subtle structural changes to the N-phenylacetamide backbone dictate target specificity and biological outcomes, offering insights crucial for rational drug design and development.

Chapter 1: Anticonvulsant Mechanisms of Action

The most well-documented and clinically relevant application of N-phenylacetamide derivatives is in the treatment of epilepsy.[1] Their primary mechanism involves the modulation of neuronal excitability, achieved predominantly through two key pathways: blockade of voltage-gated sodium channels and enhancement of GABAergic inhibition.[4][7][8]

1.1. Blockade of Voltage-Gated Sodium Channels (VGSCs)

The repetitive, high-frequency firing of neurons that characterizes a seizure is critically dependent on the function of voltage-gated sodium channels.[4] Many N-phenylacetamide derivatives exert their anticonvulsant effect by binding to these channels and stabilizing their inactivated state.[1][4] This action is use-dependent, meaning the compounds have a higher affinity for channels that are frequently opening and closing, as occurs during a seizure. This targeted action limits the pathological neuronal firing without significantly affecting normal, low-frequency neurotransmission.[1]

The phenylacetamide scaffold is crucial for this activity, with structure-activity relationship (SAR) studies showing that substitutions on the phenyl ring can significantly modulate binding affinity and potency.[4][9][10] This mechanism is shared with established antiepileptic drugs (AEDs) like phenytoin and carbamazepine.[4][11][12]

VGSC_Modulation Seizure Pathological Neuronal Firing (High Frequency) VGSC Voltage-Gated Sodium Channel Seizure->VGSC Causes rapid activation Inactivated_State Stabilized Inactivated State of VGSC VGSC->Inactivated_State Enhanced by binding Derivative N-Phenylacetamide Derivative Derivative->VGSC Binds to channel Repolarization Reduced Na+ Influx & Delayed Repolarization Inactivated_State->Repolarization Leads to Suppression Seizure Suppression Repolarization->Suppression Results in

Caption: Mechanism of seizure suppression via VGSC blockade.

1.2. Enhancement of GABAergic Neurotransmission

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the CNS.[7] Enhancing its action is a proven strategy for seizure control. Some N-phenylacetamide derivatives are believed to modulate the GABAergic system, although this mechanism is often considered secondary to sodium channel blockade.[7][13] They may act as positive allosteric modulators of the GABA-A receptor, increasing the influx of chloride ions in response to GABA binding.[14][15] This hyperpolarizes the neuron, making it less likely to fire an action potential and thus raising the seizure threshold.

1.3. Experimental Protocols for Evaluating Anticonvulsant Activity

A tiered approach is essential for validating anticonvulsant mechanisms. This begins with broad in vivo screening to confirm efficacy, followed by precise in vitro techniques to elucidate the specific molecular target.

The MES test is a gold-standard preclinical model for generalized tonic-clonic seizures and is highly predictive of efficacy for drugs that act via VGSC blockade.[16][17][18][19]

  • Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.

  • Methodology:

    • Animal Preparation: Adult mice or rats are used. The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group and a positive control group (e.g., Phenytoin, 20 mg/kg) are included.

    • Pre-treatment Time: Allow for sufficient time for drug absorption (typically 30-60 minutes).

    • Stimulation: A corneal or auricular electrode is used to deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).

    • Observation: The animal is observed for the presence or absence of a tonic hindlimb extension. The complete abolition of this phase is considered protection.

    • Data Analysis: The percentage of animals protected in each group is calculated. The median effective dose (ED50), the dose that protects 50% of the animals, is determined using probit analysis.

This in vitro technique provides direct, high-fidelity evidence of a compound's effect on ion channel function.[20][21][22][23]

  • Objective: To measure the effect of a compound on the ionic currents flowing through voltage-gated sodium channels in real-time.

  • Methodology:

    • Cell Preparation: Use cultured neuronal cells (e.g., from dorsal root ganglia or neuroblastoma cell lines) known to express the sodium channel subtype of interest.

    • Recording Setup: A glass micropipette filled with an internal solution is pressed against a cell to form a high-resistance (>1 GΩ) "giga-seal".[24] The membrane patch is then ruptured to achieve the whole-cell configuration.[21]

    • Voltage Clamp: The amplifier holds the cell's membrane potential at a constant value (e.g., -80 mV). A series of depolarizing voltage steps are applied to elicit sodium currents.

    • Compound Application: The test compound is applied to the cell via a perfusion system.

    • Data Acquisition: Record sodium currents before (baseline), during, and after (washout) compound application.

    • Analysis: Analyze changes in current amplitude, kinetics (activation and inactivation), and use-dependency to characterize the blocking action.

Chapter 2: Analgesic & Anti-Inflammatory Mechanisms

N-phenylacetamide derivatives have also been developed as potent non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics.[5][25][26][27] Their primary mechanism in this context is the inhibition of cyclooxygenase (COX) enzymes.

2.1. Inhibition of Cyclooxygenase (COX) Enzymes

COX enzymes (with COX-1 and COX-2 being the most prominent isoforms) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[28][29] COX-1 is constitutively expressed and plays a role in homeostatic functions, while COX-2 is induced at sites of inflammation.[30] Many N-phenylacetamide derivatives act as non-selective or COX-2 selective inhibitors, blocking the production of prostaglandins and thereby reducing inflammation and pain.[25][31][32][33] Molecular docking studies suggest these derivatives fit into the active site of the COX enzymes, preventing substrate binding.[25][31]

COX_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Validation Assay COX-1 / COX-2 Enzyme Inhibition Assay IC50 Determine IC50 Values (Potency & Selectivity) Assay->IC50 Pain_Model Analgesic Model (e.g., Hot Plate Test) IC50->Pain_Model Inflammation_Model Anti-inflammatory Model (e.g., Carrageenan Paw Edema) IC50->Inflammation_Model Lead_Opt Lead Optimization Pain_Model->Lead_Opt Inflammation_Model->Lead_Opt Lead_Compound N-Phenylacetamide Derivative Library Lead_Compound->Assay

Caption: A typical screening cascade for novel analgesic agents.

2.2. Experimental Protocols for Analgesic & Anti-inflammatory Activity

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified COX-1 and COX-2.[34][35]

  • Objective: To quantify the potency (IC50) and selectivity of a compound for COX-1 versus COX-2.

  • Methodology:

    • Reagent Preparation: Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8), heme cofactor, and purified ovine COX-1 or human recombinant COX-2 enzyme.[30][36]

    • Assay Plate Setup: In a 96-well plate, set up wells for background, 100% initial activity, and inhibitor testing.[30]

    • Incubation: Add buffer, heme, and enzyme to the appropriate wells. Add serially diluted test compound or vehicle to the inhibitor and activity wells, respectively. Pre-incubate for a set time (e.g., 10 minutes at 37°C).[28][36]

    • Reaction Initiation: Add arachidonic acid substrate to all wells to start the reaction. Incubate for a precise duration (e.g., 2 minutes at 37°C).[28][36]

    • Detection: The peroxidase activity of COX is monitored colorimetrically by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[30] Alternatively, the amount of prostaglandin E2 (PGE2) produced can be quantified using an ELISA kit.[34][35]

    • Calculation: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration that causes 50% inhibition).

The following table presents sample data from an in-vivo analgesic study, demonstrating how the efficacy of novel derivatives can be compared to a standard drug.

CompoundDose (mg/kg)Mean Reaction Time (seconds ± SEM)
Control (Vehicle) -7.25 ± 0.25
Diclofenac Sodium 5014.85 ± 0.30
Derivative AKM-2 20014.50 ± 0.29
Data adapted from a study on 2-chloro-N,N-diphenylacetamide derivatives using the hot plate method.[31]
**p<0.01 compared to the control group.
Chapter 3: Antimicrobial Mechanisms of Action

Emerging research has identified certain N-phenylacetamide derivatives, such as 2-chloro-N-phenylacetamide, as having significant antifungal and antimicrobial potential.[6][37][38][39]

3.1. Disruption of Fungal Cell Membranes

A primary antifungal mechanism for these compounds appears to be the disruption of the fungal plasma membrane.[37][38] Studies suggest that these derivatives interact with ergosterol, a key sterol component of the fungal membrane that is absent in mammalian cells.[6][37][39] This interaction compromises membrane integrity, leading to leakage of cellular contents and ultimately, cell death (fungicidal activity). This targeted action provides a degree of selectivity for fungal cells over host cells.

3.2. Experimental Protocols for Antimicrobial Activity

This is a standardized, quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[40][41][42][43]

  • Objective: To determine the MIC of a test compound against a panel of clinically relevant bacterial or fungal strains.

  • Methodology:

    • Antimicrobial Preparation: Prepare a stock solution of the test compound and perform serial two-fold dilutions in a suitable broth medium (e.g., cation-adjusted Mueller-Hinton broth) in a 96-well microtiter plate.[41][44]

    • Inoculum Preparation: Prepare a standardized inoculum of the test organism adjusted to a 0.5 McFarland turbidity standard and then dilute it to the final testing concentration.[41]

    • Inoculation: Inoculate each well of the microdilution plate with the standardized inoculum.[41][44]

    • Controls: Include a growth control (broth + inoculum, no drug) and a sterility control (broth only).[41]

    • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 16-24 hours).[43][44]

    • Reading the MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).[41]

Conclusion and Future Directions

The N-phenylacetamide scaffold has proven to be exceptionally versatile, yielding compounds that modulate a range of critical biological targets. Their mechanisms of action are diverse, from the well-established blockade of neuronal sodium channels for anticonvulsant effects, to the inhibition of COX enzymes for analgesia, and the disruption of fungal membranes for antimicrobial activity.

The future of N-phenylacetamide derivative development lies in enhancing target selectivity and optimizing pharmacokinetic profiles. For CNS targets, achieving greater subtype selectivity for sodium channels could lead to AEDs with improved efficacy and fewer side effects. For anti-inflammatory agents, increasing the selectivity ratio for COX-2 over COX-1 remains a key goal to minimize gastrointestinal toxicity. In the antimicrobial space, further elucidation of the precise molecular interactions with fungal-specific components will enable the design of more potent and less toxic agents. The robust experimental protocols detailed in this guide provide the foundational tools necessary for researchers to pursue these exciting avenues and unlock the full therapeutic potential of this remarkable chemical class.

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A Methodological Guide to Determining the Solubility Profile of N-(4-fluorophenyl)-2-(methylamino)acetamide hydrochloride for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall developability. Insufficient solubility can terminate the progression of promising drug candidates, leading to significant financial and temporal losses. This guide presents a comprehensive methodological framework for the thorough characterization of N-(4-fluorophenyl)-2-(methylamino)acetamide hydrochloride, a novel chemical entity. As no public solubility data for this specific compound is currently available[1], this document serves as a detailed operational plan. We will delineate the strategic rationale behind solvent selection, provide step-by-step protocols for both kinetic and thermodynamic solubility assays, and illustrate how the resulting data informs critical downstream development decisions. This guide is intended for researchers, formulation scientists, and drug development professionals tasked with advancing new chemical entities from discovery to clinical application.

Introduction to the Target Compound: this compound

The successful development of any new chemical entity hinges on a profound understanding of its fundamental physicochemical properties. The subject of this guide, this compound, presents a unique structural profile that requires careful consideration.

  • Molecular Formula: C₉H₁₁FN₂O · HCl

  • SMILES: CNCC(=O)NC1=CC=C(C=C1)F.Cl

  • InChI: InChI=1S/C9H11FN2O.ClH/c1-11-6-9(13)12-8-4-2-7(10)3-5-8;/h2-5,11H,6H2,1H3,(H,12,13);1H

A preliminary structural analysis suggests a molecule with both lipophilic and hydrophilic characteristics. The 4-fluorophenyl group imparts a degree of lipophilicity, which can be challenging for aqueous solubility. Conversely, the methylamino and acetamide functionalities provide hydrogen bonding capabilities, while the hydrochloride salt form is explicitly designed to enhance solubility in aqueous media. The primary objective of the outlined studies is to quantify these competing influences and establish a definitive, multi-solvent solubility profile to guide its pharmaceutical development.

The Imperative of Solubility in Drug Development

Solubility is not merely a physical parameter; it is a cornerstone of drug efficacy and manufacturability. An API must dissolve in gastrointestinal fluids to be absorbed into the systemic circulation[]. Therefore, solubility directly influences an API's bioavailability and, consequently, its therapeutic effect[]. Early and accurate solubility assessment is crucial for:

  • Guiding Medicinal Chemistry Efforts: Structure-solubility relationships help chemists optimize compound design[3].

  • Informing Formulation Strategy: Poorly soluble compounds may require complex formulations such as amorphous solid dispersions, co-crystals, or lipid-based systems to achieve desired exposure levels[4].

  • Ensuring Reliable Bioassay Results: Low solubility can lead to compound precipitation in in vitro assays, producing unreliable and misleading data[5].

Two distinct types of solubility measurements are employed at different stages of development:

  • Kinetic Solubility: This is a high-throughput measurement used in early discovery to quickly rank compounds. It measures the concentration at which a compound, rapidly dissolved from a concentrated DMSO stock, precipitates in an aqueous buffer[3][6]. While fast, it can often overestimate true solubility due to the formation of supersaturated solutions or metastable solid forms[7].

  • Thermodynamic Solubility: This is the "gold standard" measurement representing the true equilibrium concentration of a compound in a saturated solution with an excess of its most stable solid form[5][8]. It is a more time- and resource-intensive measurement, typically reserved for lead optimization and pre-formulation stages, as it provides the definitive data required for developing a viable drug product[5].

Strategic Selection of Solvents and Media

The choice of solvents for solubility testing is a strategic decision designed to predict the API's behavior under a variety of physiological and manufacturing conditions. The selection process must prioritize purity, regulatory compliance, and relevance to the final dosage form[9]. Our investigation will utilize a tiered approach.

Tier 1: Aqueous Buffers (ICH Guideline Conditions) To simulate the pH range of the human gastrointestinal tract, solubility must be determined in aqueous media from pH 1.2 to 6.8[10].

  • pH 1.2 Buffer (Simulated Gastric Fluid, without enzymes): Represents the acidic environment of the stomach.

  • pH 4.5 Acetate Buffer: Represents the environment of the upper small intestine.

  • pH 6.8 Phosphate Buffer (Simulated Intestinal Fluid, without enzymes): Represents the lower small intestine.

Tier 2: Common Pharmaceutical Co-solvents These solvents are frequently used in liquid formulations to enhance API solubility[11][12].

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

  • Dimethyl Sulfoxide (DMSO) - (Primarily for in vitro testing stock solutions)

Tier 3: Biorelevant Media These media contain bile salts and lecithin to more accurately mimic the fluid composition of the fed and fasted human intestine, providing a better prediction of in vivo dissolution and absorption[13].

  • Fasted State Simulated Intestinal Fluid (FaSSIF)

  • Fed State Simulated Intestinal Fluid (FeSSIF)

Experimental Protocols for Solubility Determination

The following protocols provide a self-validating system for accurately determining the kinetic and thermodynamic solubility of this compound.

Protocol: High-Throughput Kinetic Solubility Assay

Objective: To rapidly assess the apparent solubility for initial compound profiling and to guide the design of subsequent thermodynamic studies. This protocol is adapted from standard high-throughput screening (HTS) methodologies[14][15].

Methodology: A DMSO stock solution of the test compound is added to an aqueous buffer, and the point of precipitation is detected by nephelometry (light scattering)[3][6].

Step-by-Step Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Plate Setup: In a clear-bottom 96-well microplate, add 198 µL of the desired aqueous buffer (e.g., pH 6.8 PBS) to each well.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the first well of each row. This creates a starting concentration of 100 µM with 1% DMSO.

  • Serial Dilution: Perform a 2-fold serial dilution across the plate to generate a range of concentrations.

  • Incubation: Seal the plate and shake at room temperature (approx. 25°C) for 2 hours to allow for precipitation to occur.

  • Measurement: Measure the turbidity of each well using a laser nephelometer.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the light scattering signal is not significantly different from the buffer-only control wells.

Protocol: Thermodynamic (Equilibrium) Solubility Assay

Objective: To determine the definitive equilibrium solubility of the most stable crystalline form of the API. This protocol is based on the widely accepted shake-flask method[8][16].

Methodology: An excess amount of the solid API is agitated in the solvent of interest for an extended period to ensure equilibrium is reached. The resulting saturated solution is then filtered, and the concentration is quantified via High-Performance Liquid Chromatography (HPLC) with UV detection[5].

Step-by-Step Procedure:

  • Sample Preparation: Add an excess of solid this compound (e.g., 5-10 mg) to a 2 mL glass vial. Ensure the amount is sufficient to maintain undissolved solid throughout the experiment.

  • Solvent Addition: Add 1 mL of the chosen solvent (e.g., pH 6.8 phosphate buffer) to the vial.

  • Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or rotator (e.g., 25°C or 37°C). Agitate for a minimum of 48 hours. A time-point study (e.g., sampling at 24, 48, and 72 hours) is required to confirm that equilibrium has been reached (i.e., the concentration no longer increases with time)[17].

  • Phase Separation: After equilibration, allow the vials to stand for at least 1 hour to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm PVDF syringe filter to remove all undissolved particles. Self-Validation Note: The first few drops of filtrate should be discarded to prevent drug loss due to filter adsorption.

  • Quantification: Dilute the clear filtrate with an appropriate mobile phase and analyze the concentration using a validated HPLC-UV method against a standard curve prepared from a known concentration of the API.

  • Data Analysis: Calculate the solubility in mg/mL and µM based on the measured concentration and the dilution factor. The pH of the saturated solution should also be measured and reported, as it can change during the experiment[18].

Data Presentation and Interpretation

To facilitate clear analysis and comparison, all quantitative solubility data should be summarized in a structured table. The following table illustrates how the results for this compound would be presented.

Solvent/MediumTemperature (°C)MethodSolubility (µg/mL)Solubility (µM)Final pH
pH 1.2 Buffer37ThermodynamicHypothetical ValueHypothetical ValueMeasured Value
pH 4.5 Buffer37ThermodynamicHypothetical ValueHypothetical ValueMeasured Value
pH 6.8 Buffer25KineticHypothetical ValueHypothetical Value6.8
pH 6.8 Buffer25ThermodynamicHypothetical ValueHypothetical ValueMeasured Value
pH 6.8 Buffer37ThermodynamicHypothetical ValueHypothetical ValueMeasured Value
Water25ThermodynamicHypothetical ValueHypothetical ValueMeasured Value
Ethanol25ThermodynamicHypothetical ValueHypothetical ValueN/A
Propylene Glycol25ThermodynamicHypothetical ValueHypothetical ValueN/A
FaSSIF37ThermodynamicHypothetical ValueHypothetical Value~6.5
FeSSIF37ThermodynamicHypothetical ValueHypothetical Value~5.0

Note: Values are hypothetical and serve as a template for reporting actual experimental results.

Visualization of Workflows and Influencing Factors

Visual diagrams are essential for conveying complex experimental workflows and conceptual relationships.

G cluster_0 Phase 1: Early Discovery Screening cluster_1 Phase 2: Lead Optimization & Pre-formulation NCE New Chemical Entity (NCE) Kinetic Kinetic Solubility Assay (Nephelometry, HTS) NCE->Kinetic DMSO Stock Rank Rank Compounds for SAR Kinetic->Rank Apparent Solubility (µM) Lead Lead Candidate Selection Rank->Lead Inform Selection Thermo Thermodynamic Solubility Assay (Shake-Flask, HPLC) Lead->Thermo Crystalline Solid Data Definitive Data for Formulation Thermo->Data Equilibrium Solubility (mg/mL)

Caption: Overall solubility assessment workflow from early screening to lead optimization.

G cluster_Intrinsic Intrinsic Factors (API) cluster_Extrinsic Extrinsic Factors (Solvent) center Solubility of N-(4-fluorophenyl)-2- (methylamino)acetamide HCl pKa pKa (Ionization State) center->pKa Crystal Crystal Lattice Energy (Polymorphism) center->Crystal MW Molecular Structure (H-Bonding, Lipophilicity) center->MW pH Solution pH center->pH Temp Temperature center->Temp CoSolvent Co-solvents & Excipients center->CoSolvent Ionic Ionic Strength center->Ionic

Sources

A Comprehensive Technical Guide to N-(4-fluorophenyl)-2-(methylamino)acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of N-(4-fluorophenyl)-2-(methylamino)acetamide hydrochloride, a fluorinated N-phenylacetamide derivative of significant interest in contemporary drug discovery and medicinal chemistry. Although not extensively cataloged in commercial databases, its structural motifs are present in numerous biologically active compounds. This document consolidates theoretical data, proven synthetic strategies for analogous compounds, and established analytical methodologies to serve as a foundational resource for researchers. We will explore its physicochemical properties, detail a robust synthetic pathway from commercially available precursors, outline a comprehensive analytical workflow for structural elucidation and quality control, and discuss its potential applications based on the established significance of fluorinated pharmacophores. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis and evaluation of novel small molecules.

Chemical Identity and Physicochemical Properties

This compound is the hydrochloride salt of the parent compound, N-(4-fluorophenyl)-2-(methylamino)acetamide. The incorporation of a fluorine atom on the phenyl ring is a strategic choice in medicinal chemistry, often employed to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2]

Molecular Structure and Formula

The chemical structure consists of a 4-fluorophenyl group attached to an acetamide backbone, which is further substituted with a methylamino group at the alpha-carbon. The hydrochloride salt is formed by the protonation of the secondary amine.

Caption: 2D Structure of this compound.

Physicochemical Data
PropertyValueSource
IUPAC Name N-(4-fluorophenyl)-2-(methylamino)acetamide;hydrochlorideN/A
Molecular Formula C₉H₁₁FN₂O · HClCalculated
Molecular Weight 218.66 g/mol Calculated
Monoisotopic Mass (Free Base) 182.08554 Da[3]
Appearance Expected to be a white to off-white crystalline solidInferred
Solubility Expected to be soluble in water and polar organic solvents like methanol and ethanolInferred

Synthesis and Purification

The synthesis of this compound can be approached via a robust and scalable two-step process. This methodology is adapted from established protocols for the synthesis of analogous N-phenylacetamides.[4][5]

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Salt Formation & Purification start 4-Fluoroaniline + Chloroacetyl Chloride reagents1 Base (e.g., Triethylamine) Dichloromethane (DCM) step1 Reaction at 0°C to RT reagents1->step1 product1 Intermediate: 2-Chloro-N-(4-fluorophenyl)acetamide step1->product1 step2 Reaction at 0°C to RT product1->step2 reagents2 Methylamine (aq. or in THF) reagents2->step2 product2 Free Base: N-(4-fluorophenyl)-2- (methylamino)acetamide step2->product2 step3 Precipitation product2->step3 reagents3 HCl (in Ether or Isopropanol) reagents3->step3 purification Filtration & Recrystallization step3->purification final_product Final Product: N-(4-fluorophenyl)-2- (methylamino)acetamide HCl purification->final_product cluster_nmr Structural Elucidation cluster_ms Molecular Weight Confirmation cluster_ir Functional Group ID cluster_qc Purity & Identity Confirmation main Synthesized Compound (N-(4-fluorophenyl)-2-(methylamino)acetamide HCl) nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) main->nmr ms Mass Spectrometry (ESI-MS) main->ms ir FT-IR Spectroscopy main->ir hplc HPLC/UPLC main->hplc ea Elemental Analysis main->ea mp Melting Point main->mp nmr_details Confirm proton environment, carbon skeleton, and presence of fluorine. nmr->nmr_details ms_details Verify molecular weight via [M+H]⁺ ion of the free base. ms->ms_details ir_details Identify key functional groups: C=O (amide), N-H (amide/amine). ir->ir_details hplc_details Assess purity (>95%) and quantify impurities. hplc->hplc_details ea_details Confirm elemental composition (C, H, N, Cl, F). ea->ea_details mp_details Determine melting range as a physical constant for purity. mp->mp_details

Sources

A Technical Guide to the Spectroscopic Characterization of N-(4-fluorophenyl)-2-(methylamino)acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize N-(4-fluorophenyl)-2-(methylamino)acetamide hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the principles and practical applications of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for the structural elucidation and verification of this compound. While experimental data for this specific molecule is not widely published, this guide will leverage data from structurally related compounds and predictive methodologies to present a thorough analytical framework.

Introduction

This compound is a small organic molecule of interest in medicinal chemistry and drug discovery. Its chemical structure, comprising a fluorinated aromatic ring, an acetamide linkage, and a secondary amine, presents a unique spectroscopic fingerprint. Accurate characterization of this compound is paramount for ensuring its identity, purity, and stability, which are critical parameters in any research and development pipeline. This guide will walk through the expected spectroscopic data, the rationale behind spectral interpretations, and the experimental protocols for acquiring high-quality data.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of this compound is presented below. The hydrochloride salt form means the secondary amine is protonated.

Caption: Chemical structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information.

A. Predicted ¹H NMR Spectrum

The proton NMR spectrum will reveal the number of different types of protons, their chemical environment, their multiplicity (splitting pattern), and the number of neighboring protons. The hydrochloride form will influence the chemical shifts of protons near the protonated amine.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.5Singlet1HAmide NH
~9.5Broad Singlet2HAmmonium N⁺H
~7.6Doublet of Doublets2HAromatic CH (ortho to NH)
~7.2Doublet of Doublets2HAromatic CH (ortho to F)
~4.0Singlet2HCH
~2.8Singlet3HN-CH

Rationale for Predictions:

  • Amide NH (~10.5 ppm): The amide proton is typically deshielded and appears as a singlet. Its chemical shift can be solvent-dependent.

  • Ammonium N⁺H₂ (~9.5 ppm): The protons on the protonated secondary amine will be significantly deshielded due to the positive charge and will likely appear as a broad singlet due to exchange with the solvent (e.g., D₂O) and quadrupolar broadening from the nitrogen atom.

  • Aromatic Protons (~7.2-7.6 ppm): The 4-fluorophenyl group will exhibit a characteristic AA'BB' system, which often appears as two doublet of doublets. The protons ortho to the electron-withdrawing amide group will be further downfield than those ortho to the fluorine atom.

  • Methylene CH₂ (~4.0 ppm): These protons are adjacent to a carbonyl group and a protonated amine, leading to a downfield shift. They are expected to be a singlet as there are no adjacent protons.

  • Methyl CH₃ (~2.8 ppm): The methyl group attached to the nitrogen will be a singlet and its chemical shift is influenced by the adjacent protonated nitrogen.

B. Predicted ¹³C NMR Spectrum

The carbon NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~168Carbonyl C =O
~159 (d, ¹JCF ≈ 245 Hz)Aromatic C -F
~134 (d, ⁴JCF ≈ 3 Hz)Aromatic C -NH
~122 (d, ³JCF ≈ 8 Hz)Aromatic C H (ortho to NH)
~116 (d, ²JCF ≈ 23 Hz)Aromatic C H (ortho to F)
~55C H₂
~35N-C H₃

Rationale for Predictions:

  • Carbonyl Carbon (~168 ppm): Amide carbonyl carbons typically resonate in this region.

  • Aromatic Carbons (~116-159 ppm): The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF). The other aromatic carbons will also exhibit smaller couplings to fluorine. The chemical shifts are influenced by the electronic effects of the fluorine and amide substituents.

  • Aliphatic Carbons (~35-55 ppm): The methylene carbon adjacent to the carbonyl and ammonium groups will be the more deshielded of the two aliphatic carbons.

C. Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred for observing exchangeable protons like NH.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Set an appropriate spectral width and number of scans to achieve a good signal-to-noise ratio.

    • Integrate the peaks to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • Consider performing a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to aid in the assignment of CH, CH₂, and CH₃ groups.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

II. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
3300-3100N-H StretchAmide
3000-2800C-H StretchAliphatic
2700-2400N⁺-H StretchAmmonium
~1680C=O StretchAmide (Amide I)
~1600, ~1500C=C StretchAromatic Ring
~1550N-H BendAmide (Amide II)
~1220C-N StretchAryl Amine
~1160C-F StretchAryl Fluoride

Rationale for Predictions:

  • The presence of a sharp band around 3300-3100 cm⁻¹ is characteristic of the N-H stretch of a secondary amide.

  • The broad absorption in the 2700-2400 cm⁻¹ region is a hallmark of the N⁺-H stretching vibration in an ammonium salt.

  • A strong absorption around 1680 cm⁻¹ is expected for the carbonyl (C=O) stretch of the amide group.

  • The bands in the 1600-1500 cm⁻¹ region are characteristic of the aromatic ring C=C stretching vibrations.

  • The C-F stretch typically appears as a strong band in the 1250-1000 cm⁻¹ region.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is the ratio of the sample spectrum to the background spectrum.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

A. Expected Mass Spectrum

For this compound, electrospray ionization (ESI) would be a suitable technique, and the analysis would be performed on the free base after the loss of HCl.

  • Molecular Ion (M⁺): The free base has a molecular formula of C₉H₁₁FN₂O and a monoisotopic mass of approximately 182.09 Da. In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 183.09.

  • Key Fragmentation Pathways: The fragmentation of the molecule can provide further structural information.

MS_Fragmentation M_H [M+H]⁺ m/z = 183.09 frag1 m/z = 111.05 M_H->frag1 - C₂H₄NO frag2 m/z = 73.06 M_H->frag2 - C₇H₆F frag3 m/z = 58.07 frag2->frag3 - CH₃

Caption: Predicted ESI-MS fragmentation pathway.

Rationale for Fragmentation:

  • Loss of the methylaminoacetamide side chain: Cleavage of the amide C-N bond can lead to the formation of the 4-fluoroaniline radical cation (m/z 111.05).

  • Alpha-cleavage: Fragmentation alpha to the carbonyl group can result in the loss of the 4-fluorophenyl group, generating a fragment at m/z 73.06.

  • Further fragmentation: The fragment at m/z 73.06 can further lose a methyl radical to give a fragment at m/z 58.07.

B. Experimental Protocol for MS Data Acquisition
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. This could be a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode over an appropriate m/z range (e.g., 50-500).

    • For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing NMR, IR, and MS, provides a robust framework for its structural confirmation and purity assessment. While direct experimental data may be limited, the principles of spectroscopic interpretation, coupled with data from analogous structures, allow for a detailed and confident characterization. The methodologies and expected data presented in this guide serve as a valuable resource for scientists engaged in the synthesis, development, and analysis of this and related compounds.

References

  • PubChem. N-(4-fluorophenyl)-2-(methylamino)acetamide. [Link][1]

  • PubChem. N-(4-chlorophenyl)-2-(methylamino)acetamide hydrochloride. [Link][2]

  • Royal Society of Chemistry. Supplementary Information for publications. (Exemplary source for spectroscopic data of related compounds). [Link][3]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

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The Ascendant Role of Fluorinated Acetamides in Modern Drug Discovery: A Technical Guide to Unlocking Their Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Infusion of Fluorine in Bioactive Scaffolds

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into organic molecules has emerged as a paramount tool for optimizing pharmacological profiles.[1] This is not merely a matter of atomic substitution but a nuanced approach to modulate electronic properties, metabolic stability, and target engagement.[2] Among the myriad of scaffolds amenable to this strategy, fluorinated acetamides represent a class of compounds with burgeoning potential across diverse therapeutic areas, from oncology to infectious diseases.[3][4] This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological evaluation, and mechanistic underpinnings of fluorinated acetamides. It is designed to bridge the gap between theoretical knowledge and practical application, empowering you to harness the full potential of these remarkable molecules.

I. The Core Principle: "Lethal Synthesis" and Beyond

The foundational concept for the biological activity of the simplest fluorinated acetamide, fluoroacetamide, is "lethal synthesis." Once absorbed, fluoroacetamide is metabolized to fluoroacetate, which then enters the Krebs cycle.[5] There, it is converted to fluorocitrate, a potent inhibitor of aconitase, a crucial enzyme in cellular respiration. This inhibition leads to a cascade of metabolic disruptions, ultimately causing cellular energy failure.

However, the biological activity of more complex fluorinated acetamides extends far beyond this singular mechanism. The introduction of fluorine can profoundly influence a molecule's interactions with biological targets through several key mechanisms:

  • Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with enzyme active sites, such as hydrogen bonding and halogen bonding, thereby increasing the potency of the inhibitor.[5]

  • Modulation of Physicochemical Properties: Fluorine substitution can significantly alter a compound's lipophilicity, acidity, and basicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2]

  • Metabolic Stability: The strength of the carbon-fluorine bond often renders fluorinated compounds more resistant to metabolic degradation, leading to a longer biological half-life.[2]

These principles have been leveraged to design fluorinated acetamides with a wide array of biological activities, which we will explore in the subsequent sections.

II. Anticancer Potential: A New Frontier in Cytotoxic Agents

Several studies have highlighted the promising anticancer properties of fluorinated acetamide derivatives. These compounds often exert their effects through the induction of apoptosis and inhibition of cell proliferation.

A study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives demonstrated their potential as anticancer agents, particularly against prostate carcinoma (PC3) cell lines.[6][7] The research indicated that derivatives containing a nitro moiety exhibited higher cytotoxic effects.[6][7]

Quantitative Analysis of Anticancer Activity

The following table summarizes the in-vitro cytotoxic activity of selected 2-(4-Fluorophenyl)-N-phenylacetamide derivatives against various cancer cell lines.

CompoundSubstitutionCell LineIC50 (µM)Reference
2b 2-nitroPC352[6]
2c 4-nitroPC380[6]
2c 4-nitroMCF-7100[6]
Imatinib(Reference)PC340[6]
Imatinib(Reference)MCF-798[6]
Experimental Protocol: Assessing Cytotoxicity using the Sulforhodamine B (SRB) Assay

The SRB assay is a reliable and cost-effective method for evaluating the cytotoxicity of chemical compounds. It quantifies the total cellular protein content as a proxy for cell viability.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Fluorinated acetamide test compounds

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • 1% acetic acid solution

  • 10 mM Tris base solution

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of approximately 2,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the fluorinated acetamide compounds and incubate for 72-96 hours.

  • Cell Fixation: Gently fix the cells by adding cold 10% TCA to each well and incubating for at least 1 hour at 4°C.

  • Washing: Carefully wash the plates with 1% acetic acid to remove unbound dye and debris, followed by air-drying.

  • Staining: Add the SRB solution to each well and incubate for 30 minutes at room temperature.

  • Solubilization and Absorbance Reading: Wash away the unbound SRB with 1% acetic acid, air-dry the plate, and then solubilize the protein-bound dye with 10 mM Tris base solution. Read the absorbance at 540 nm using a microplate reader.[8]

SRB_Assay_Workflow

Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

III. Antimicrobial Frontiers: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Fluorinated acetamides have demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.

The introduction of a chloro group to N-phenylacetamide has been shown to enhance its antifungal activity against Aspergillus niger.[9] Furthermore, studies on N-aryl-2-fluoroacetamides have indicated their potential as antibacterial agents.

Quantitative Analysis of Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for a representative fluorinated acetamide against various microbial strains.

CompoundMicroorganismMIC (µg/mL)Reference
2-chloro-N-phenylacetamide Aspergillus niger32 - 256[9]
Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Fluorinated acetamide test compounds

  • 0.5 McFarland standard

  • Spectrophotometer

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Prepare two-fold serial dilutions of the fluorinated acetamide compound in the broth medium directly in the wells of the 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MIC_Workflow

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

IV. Antiviral and Antifungal Investigations: Expanding the Therapeutic Scope

The exploration of fluorinated acetamides has also extended to their potential as antiviral and antifungal agents. While research in this area is still emerging, initial findings are encouraging.

For instance, novel fluorinated 2',3'-dideoxynucleosides, which can be considered complex acetamide analogs, have shown some activity against HIV-1 and HIV-2.[10] Additionally, certain 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been identified as having broad-spectrum antifungal activity, particularly against Candida and Aspergillus species.[4]

V. Synthesis of Bioactive Fluorinated Acetamides: A Practical Approach

The synthesis of N-substituted 2-fluoroacetamides is a critical step in exploring their biological potential. A common and effective method involves the acylation of a primary or secondary amine with a fluoroacetylating agent.

Detailed Synthesis Protocol: N-(2-fluoro-4-nitrophenyl)acetamide

This protocol outlines the synthesis of a key intermediate for more complex fluorinated acetamides.

Materials:

  • 2-fluoro-4-nitroaniline

  • Acetic anhydride

  • Polar aprotic solvent (e.g., Dichloromethane or Acetonitrile)

  • Stirring apparatus

  • Reaction flask

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-fluoro-4-nitroaniline in a polar aprotic solvent within a reaction flask.

  • Acylation: Add acetic anhydride to the solution. The reaction can be stirred at room temperature or gently heated to ensure completion.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, the product can be isolated and purified using standard techniques such as recrystallization or column chromatography.

Synthesis_Workflow

Caption: General workflow for the synthesis of N-substituted acetamides.

VI. Structure-Activity Relationships (SAR): The Decisive Role of Fluorine

The biological activity of fluorinated acetamides is exquisitely sensitive to the position and number of fluorine atoms, as well as the nature of other substituents on the molecule. Understanding these structure-activity relationships is paramount for the rational design of more potent and selective compounds.

For example, in a series of fluorinated sialic acid inhibitors, it was observed that increasing the degree of fluorination on the C-5 acetamido group led to a decrease in inhibitory potency.[8] This highlights the delicate balance between the electronic effects of fluorine and the steric constraints of the enzyme's active site.

VII. Conclusion and Future Perspectives

Fluorinated acetamides represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their continued exploration is poised to yield novel therapeutic agents for a range of diseases. Future research should focus on:

  • Elucidation of Novel Mechanisms of Action: Moving beyond the established "lethal synthesis" pathway to uncover new biological targets.

  • Expansion of Chemical Diversity: Synthesizing and screening a wider array of fluorinated acetamide derivatives to broaden the scope of their biological activities.

  • In-depth Preclinical Evaluation: Advancing the most promising candidates through rigorous preclinical studies to assess their in vivo efficacy and safety profiles.

By embracing a multidisciplinary approach that integrates synthetic chemistry, biological evaluation, and mechanistic studies, the scientific community can unlock the full therapeutic potential of fluorinated acetamides and translate these promising molecules into next-generation medicines.

References

  • Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation. (2021). ACS Publications. Retrieved from [Link]

  • Synthesis and antiviral activity of novel fluorinated 2',3'-dideoxynucleosides. (2004). PubMed. Retrieved from [Link]

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (2013). PubMed. Retrieved from [Link]

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (n.d.). Brieflands. Retrieved from [Link]

  • Fluorine Modifications Contribute to Potent Antiviral Activity against Highly Drug-Resistant HIV-1 and Favorable Blood-Brain Barrier Penetration Property of Novel Central Nervous System-Targeting HIV-1 Protease Inhibitors In Vitro. (2022). PubMed. Retrieved from [Link]

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (n.d.). PMC. Retrieved from [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). ResearchGate. Retrieved from [Link]

  • 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents. (2015). PubMed. Retrieved from [Link]

  • Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives. (n.d.). SpringerLink. Retrieved from [Link]

  • Structure–Activity Relationship Studies on Novel Antiviral Agents for Norovirus Infections. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and Anticancer Activity of Novel Fluorinated Asiatic Acid Derivatives. (2016). PubMed. Retrieved from [Link]

  • Synthesis, characterization, and antiviral activity of novel fluorinated isatin derivatives. (n.d.). NIH. Retrieved from [Link]

  • Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro- N-phenylacetamide. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (n.d.). MDPI. Retrieved from [Link]

  • Case studies of fluorine in drug discovery. (n.d.). OUCI. Retrieved from [Link]

  • Antifungal activity of a novel synthetic polymer M451 against phytopathogens. (2023). Frontiers. Retrieved from [Link]

  • Structure Activity Relationship (SAR) of Fluorinated and Carbamylated Beta-Lactam Derivatives. (n.d.). American University - Figshare. Retrieved from [Link]

  • Synthesis, Antibacterial Evaluation and QSAR of α-Substituted-N 4 -Acetamides of Ciprofloxacin and Norfloxacin. (2014). MDPI. Retrieved from [Link]

  • (PDF) Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation. (2021). ResearchGate. Retrieved from [Link]

  • Transition State Analog Enzyme Inhibitors: Structure-Activity Relation. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Synthesis and Antifungal Activity of Some New Fluorine-Substituted 4-Thiazolidinone Bearing 1,2,4-Triazinone. (2018). ResearchGate. Retrieved from [Link]

  • Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. (2024). Research and Reviews. Retrieved from [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). PubMed Central. Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols: Evaluating N-(4-fluorophenyl)-2-(methylamino)acetamide hydrochloride as a Novel PI3K/Akt Pathway Inhibitor in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction and Scientific Background

The search for novel therapeutic agents that can selectively target cancer cells while sparing healthy tissue is a cornerstone of modern oncology research. The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical intracellular cascade that regulates fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway, through mutations in genes like PIK3CA or loss of the tumor suppressor PTEN, is a frequent event in a wide variety of human cancers, making it a highly attractive target for therapeutic intervention.[2][3]

N-(4-fluorophenyl)-2-(methylamino)acetamide hydrochloride, hereafter referred to as Compound FMA , is a novel small molecule with a chemical structure suggestive of potential kinase inhibitory activity. While direct studies on this compound in cancer are limited[4], its phenylacetamide core is found in other molecules with demonstrated anti-cancer properties.[5][6] This guide provides a comprehensive framework for the initial characterization of Compound FMA, postulating its mechanism as a potent inhibitor of the PI3K/Akt signaling cascade.

These protocols are designed to be self-validating, guiding the researcher from initial cytotoxicity screening to mechanistic confirmation of pathway inhibition.

Hypothesized Mechanism of Action

We hypothesize that Compound FMA acts as an ATP-competitive inhibitor of Akt (also known as Protein Kinase B), a central node in the PI3K pathway.[1] By binding to the kinase domain of Akt, Compound FMA is predicted to prevent its phosphorylation and activation by upstream kinases like PDK1 and mTORC2.[7] This inhibition would block the phosphorylation of numerous downstream substrates, ultimately leading to decreased cell proliferation and the induction of apoptosis.[3]

PI3K_Akt_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates (Thr308) Downstream Downstream Effectors (e.g., GSK3β, FOXO) Akt->Downstream Phosphorylates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Inhibition of Apoptosis Downstream->Apoptosis CompoundFMA Compound FMA CompoundFMA->Akt Inhibits

Figure 1: Hypothesized PI3K/Akt Inhibition by Compound FMA. This diagram illustrates the proposed mechanism where Compound FMA directly inhibits Akt, blocking downstream signals for cell proliferation and survival.

Materials and Reagents

  • Compound FMA: this compound.

  • Cell Lines:

    • MCF-7 (Breast Cancer, PIK3CA mutant)

    • PC-3 (Prostate Cancer, PTEN null)

    • A549 (Lung Cancer, WT for pathway)

    • MCF-10A (Non-tumorigenic breast epithelial, as control)

  • Cell Culture: DMEM/F-12, RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA.

  • MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent, DMSO.[8]

  • Apoptosis Assay: Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).[9]

  • Western Blot:

    • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[1]

    • BCA Protein Assay Kit.

    • SDS-PAGE gels, buffers, and transfer system.

    • PVDF membranes.

    • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary Antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total Akt, Rabbit anti-GAPDH.

    • Secondary Antibody: HRP-conjugated anti-rabbit IgG.[10]

    • ECL Chemiluminescence Substrate.

Core Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This assay determines the concentration-dependent effect of Compound FMA on cell viability by measuring the metabolic activity of the cells. Viable cells with active metabolism convert the yellow MTT salt into a purple formazan product.[11]

MTT_Workflow Start Seed Cells in 96-well Plate (e.g., 5,000 cells/well) Incubate1 Incubate 24h (Allow cells to attach) Start->Incubate1 Treat Treat with Compound FMA (Serial Dilutions) Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT Reagent (e.g., 0.5 mg/mL) Incubate2->AddMTT Incubate3 Incubate 2-4h (Formazan crystal formation) AddMTT->Incubate3 Solubilize Add Solubilization Solution (e.g., DMSO) Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read End Calculate IC50 Read->End

Figure 2: MTT Cell Viability Assay Workflow. A streamlined process for determining the cytotoxic effects of Compound FMA on cancer cell lines.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Include wells with medium only for blank controls.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.

  • Compound Treatment: Prepare a 2X serial dilution of Compound FMA in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Exposure: Incubate the cells with the compound for 48 or 72 hours.

  • MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours, until purple formazan crystals are visible.[12]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value.

Protocol 2: Detection of Apoptosis by Annexin V-FITC Staining

This flow cytometry-based assay quantifies the induction of apoptosis. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane.[13] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC), allowing for the identification of apoptotic cells.[9] Propidium Iodide (PI) is used to distinguish early apoptotic (Annexin V+/PI-) from late apoptotic/necrotic cells (Annexin V+/PI+).[14]

Apoptosis_Workflow Start Seed & Treat Cells (e.g., 24h with IC50 conc.) Harvest Harvest Cells (Including supernatant) Start->Harvest Wash Wash with Cold PBS Harvest->Wash Resuspend Resuspend in 1X Binding Buffer (1-5 x 10^5 cells) Wash->Resuspend Stain Add Annexin V-FITC & PI Resuspend->Stain Incubate Incubate 15 min at RT (In the dark) Stain->Incubate Analyze Analyze by Flow Cytometry (Within 1 hour) Incubate->Analyze End Quantify Apoptotic Populations Analyze->End

Figure 3: Annexin V/PI Apoptosis Assay Workflow. A protocol for quantifying apoptosis induced by Compound FMA using flow cytometry.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with Compound FMA at its predetermined IC50 concentration for 24-48 hours. Include a vehicle-treated control.

  • Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation. The supernatant is crucial as it contains apoptotic bodies and detached cells.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[15]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14]

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze the samples immediately by flow cytometry.[16]

Protocol 3: Mechanistic Validation by Western Blot

This protocol validates the hypothesized mechanism of action by assessing the phosphorylation status of Akt. A reduction in phosphorylated Akt (p-Akt) relative to total Akt levels upon treatment with Compound FMA would provide strong evidence of target engagement.[1]

Step-by-Step Methodology:

  • Treatment and Lysis: Treat cells (at ~80% confluency in a 6 cm dish) with varying concentrations of Compound FMA for a short duration (e.g., 2-6 hours) to capture direct signaling effects. Wash cells with cold PBS and lyse with ice-cold RIPA buffer containing protease and phosphatase inhibitors.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample and separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST to prevent non-specific antibody binding.[17]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle shaking with primary antibody against p-Akt (Ser473) (e.g., at 1:1000 dilution).[1]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., at 1:2000 dilution) for 1 hour at room temperature.[17]

  • Detection: Wash the membrane again and apply an ECL substrate. Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed for total Akt and a loading control like GAPDH.

Data Presentation and Interpretation

Quantitative data should be summarized for clarity and comparison.

Table 1: Hypothetical Cytotoxicity of Compound FMA in Various Cell Lines

Cell Line Pathway Status IC50 (µM) after 72h
MCF-7 PIK3CA mutant 5.2
PC-3 PTEN null 8.9
A549 WT 25.4

| MCF-10A | Non-tumorigenic | > 100 |

Interpretation: The lower IC50 values in cell lines with a constitutively active PI3K/Akt pathway (MCF-7, PC-3) compared to the wild-type (A549) and non-tumorigenic (MCF-10A) lines would suggest a selective dependency on this pathway and support the on-target activity of Compound FMA.

Western Blot Interpretation: A dose-dependent decrease in the intensity of the p-Akt (Ser473) band, with no significant change in the total Akt or GAPDH bands, would confirm that Compound FMA inhibits Akt phosphorylation, validating its mechanism of action.

References

  • Wu, P., & Hu, Y. Z. (2010). PI3K/Akt/mTOR Pathway Inhibitors in Cancer: A Perspective on Clinical Progress. Current Medicinal Chemistry, 17(35), 4326–4341. Available at: [Link]

  • Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Retrieved from [Link]

  • Janku, F., Hong, D. S., & Fu, S. (2014). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of Hematology & Oncology, 7(1). Available at: [Link]

  • Yang, J., Nie, J., & Ma, X. (2019). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology, 9. Available at: [Link]

  • Massacesi, C., Di Tomaso, E., & Urban, P. (2016). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Cancer Treatment Reviews, 46, 22–33. Available at: [Link]

  • Wu, P., & Hu, Y. Z. (2010). PI3K/Akt/mTOR Pathway Inhibitors in Cancer: A Perspective on Clinical Progress. Current Medicinal Chemistry, 17(35), 4326-41. Available at: [Link]

  • iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 121–130. Available at: [Link]

  • Bio-Rad. (n.d.). PI3K/AKT Cell Signaling Pathway. Retrieved from [Link]

  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 449–455. Available at: [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 449-55. Available at: [Link]

Sources

Application Notes and Protocols for Determining the Antibacterial Activity of N-(4-fluorophenyl)-2-(methylamino)acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Antibacterial Agents

The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of new antibacterial compounds. Acetamide derivatives have emerged as a promising class of molecules with diverse biological activities, including antibacterial potential. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust evaluation of the antibacterial properties of a novel compound, N-(4-fluorophenyl)-2-(methylamino)acetamide hydrochloride .

While specific data on this particular molecule is not yet prevalent in public literature, the protocols outlined herein are based on universally accepted standards for antimicrobial susceptibility testing (AST). These methodologies, primarily adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines, provide a validated framework for determining the in vitro efficacy of new chemical entities.[1][2][3] This guide will not only detail the step-by-step procedures for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) but will also delve into the scientific rationale behind these critical experimental choices.

Physicochemical Properties and Handling

Prior to initiating any biological assay, a thorough understanding of the test compound's physicochemical properties is paramount. For this compound, the following should be considered:

  • Solubility: The hydrochloride salt form suggests potential solubility in aqueous solutions. However, empirical determination is crucial. A suitable solvent, such as sterile deionized water or dimethyl sulfoxide (DMSO), should be identified that allows for complete dissolution of the compound at the highest desired concentration.[4] If DMSO is used, its final concentration in the assay medium should be kept to a minimum (typically ≤1%) to avoid any intrinsic antimicrobial or cytotoxic effects.

  • Stability: The stability of the compound in the chosen solvent and under experimental conditions (e.g., temperature, pH of the medium) should be assessed to ensure that the observed activity is attributable to the intact molecule.

  • Purity: The purity of the compound should be confirmed using analytical techniques such as HPLC and NMR to ensure that any observed antibacterial effect is not due to impurities.

Core Assays for Antibacterial Efficacy

The initial assessment of an antibacterial agent's efficacy hinges on two key parameters: its ability to inhibit bacterial growth (bacteriostatic activity) and its ability to kill bacteria (bactericidal activity). These are quantified by the MIC and MBC, respectively. The broth microdilution method is a widely adopted and standardized technique for determining the MIC of a compound.[5][6]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[1][5] The broth microdilution method is a quantitative assay that provides this crucial data point.

This method involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.[5][7] Following incubation, the presence or absence of bacterial growth is determined, typically by visual inspection of turbidity. The lowest concentration of the compound that results in no visible growth is recorded as the MIC.

Materials:

  • This compound

  • Sterile 96-well microtiter plates with lids

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Selected bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile deionized water or DMSO for stock solution preparation

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile tubes, pipettes, and reservoirs

Step-by-Step Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing 5 mL of CAMHB.

    • Incubate the broth culture at 35 ± 2°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[4] This can be verified using a spectrophotometer at 600 nm.

    • Within 15 minutes of standardization, dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[4]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable sterile solvent at a concentration at least 10-fold higher than the highest desired test concentration.

    • In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in CAMHB.[4][8] For example, add 100 µL of CAMHB to wells 2 through 11. Add 200 µL of the working stock solution to well 1. Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue this serial dilution process to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (broth only).[5]

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well (except the sterility control) to achieve the final target bacterial concentration.

    • Seal the plate with a sterile lid or adhesive sealer.

    • Incubate the plate at 35 ± 2°C for 16-20 hours in an ambient air incubator.[6][7]

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity. A button of cells at the bottom of a well also indicates growth.

    • The MIC is the lowest concentration of this compound at which there is no visible growth.[4][5]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[9][10][11] This assay is a crucial follow-up to the MIC determination to understand if a compound is bactericidal or bacteriostatic.

Following the MIC determination, aliquots from the wells that show no visible growth are subcultured onto an agar medium that does not contain the test compound. After incubation, the number of surviving colonies is counted. The lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum is the MBC.[10][11]

Materials:

  • Completed MIC microtiter plate

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Sterile pipette tips

  • Incubator

Step-by-Step Procedure:

  • Subculturing:

    • From the wells of the completed MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), plate a 10 µL aliquot onto a sterile MHA plate.[8]

    • It is also advisable to plate an aliquot from the growth control well (after appropriate dilution) to determine the initial inoculum count.

  • Incubation:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[8]

  • Determination of MBC:

    • After incubation, count the number of colonies (CFU) on each MHA plate.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the bacterial count from the initial inoculum.[9][10][11]

Data Presentation and Interpretation

For clarity and comparative analysis, the MIC and MBC data should be summarized in a tabular format.

Bacterial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus29213e.g., 16e.g., 322Bactericidal
Escherichia coli25922e.g., 32e.g., >128>4Bacteriostatic
Pseudomonas aeruginosa27853e.g., 64e.g., 1282Bactericidal
Enterococcus faecalis29212e.g., 8e.g., 648Bacteriostatic

Interpretation of the MBC/MIC Ratio:

The ratio of MBC to MIC provides insight into the nature of the antimicrobial activity.

  • An agent is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.[8][9]

  • An agent is considered bacteriostatic if the MBC/MIC ratio is > 4.

Visualizing the Experimental Workflow

To aid in the conceptual understanding of the assay pipeline, the following diagrams illustrate the workflows for MIC and MBC determination.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate 96-well Plate A->C B Prepare Serial Dilutions of This compound B->C D Incubate (35°C, 16-20h) C->D E Visually Inspect for Growth (Turbidity) D->E F Determine MIC E->F MBC_Workflow cluster_input Input cluster_procedure Procedure cluster_output Output A Completed MIC Plate (Wells with no visible growth) B Subculture Aliquots onto Antibiotic-Free Agar Plates A->B C Incubate (35°C, 18-24h) B->C D Count Colonies (CFU) C->D E Determine MBC (≥99.9% killing) D->E

Sources

Application Notes and Protocols for the In Vitro Evaluation of N-(4-fluorophenyl)-2-(methylamino)acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

N-(4-fluorophenyl)-2-(methylamino)acetamide hydrochloride is a novel small molecule with a chemical structure suggestive of potential biological activity within the central nervous system. The presence of a fluorophenyl group and an acetamide backbone are moieties found in various pharmacologically active compounds. As there is currently no available literature detailing the biological effects of this specific compound[1], a systematic in vitro evaluation is required to elucidate its pharmacological profile.

These application notes provide a comprehensive suite of protocols to initiate the characterization of this compound. The proposed experimental cascade is designed to first assess baseline cytotoxicity, followed by an investigation into its potential effects on key neurological targets and pathways, including acetylcholinesterase activity, GABA-A receptor binding, and neuroinflammation. This structured approach ensures a thorough preliminary assessment, guiding future research and development efforts.

Part 1: Foundational Assessment - Cytotoxicity Profiling

Rationale: Before investigating specific pharmacological activities, it is crucial to determine the concentration range at which this compound exhibits cytotoxic effects. This information is vital for distinguishing true pharmacological effects from those caused by cellular toxicity in subsequent assays. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation[2][3].

Protocol 1: MTT Assay for Cell Viability

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compound on a relevant cell line (e.g., human neuroblastoma SH-SY5Y cells).

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active cells[2][3].

Materials:

  • This compound

  • SH-SY5Y cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding:

    • Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium[4].

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

    • Perform serial dilutions of the compound to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Remove the culture medium from the wells and replace it with 100 µL of medium containing the different concentrations of the test compound. Include vehicle-only wells as a negative control.

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 4 hours at 37°C[4].

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals[5].

    • Incubate for an additional 4 hours at 37°C or overnight in a humidified atmosphere[4].

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise[3][5].

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation:

Concentration (µM)Absorbance (570 nm)% Cell Viability
Vehicle Control100
0.1
1
10
50
100

Part 2: Neuropharmacological Profiling

Based on the structural motifs of this compound, the following in vitro assays are recommended to explore its potential neuropharmacological activity.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay

Rationale: Inhibition of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease[6][7]. This assay will determine if the test compound can inhibit AChE activity.

Principle: This colorimetric assay is based on the Ellman method, where AChE hydrolyzes acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically[6][8][9].

Materials:

  • This compound

  • Human recombinant AChE

  • Acetylthiocholine iodide (ATCI)

  • DTNB

  • Tris-HCl buffer (pH 8.0)

  • 96-well plates

  • Plate reader

Procedure:

  • Reagent Preparation:

    • Prepare solutions of AChE, ATCI, and DTNB in Tris-HCl buffer.

  • Assay Protocol:

    • To a 96-well plate, add 20 µL of different concentrations of the test compound.

    • Add 140 µL of Tris-HCl buffer and 20 µL of DTNB solution.

    • Initiate the reaction by adding 20 µL of ATCI solution.

    • Incubate the plate at 37°C for 10-30 minutes[8].

    • Measure the absorbance at 405 nm at multiple time points to determine the reaction kinetics[8].

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the uninhibited control.

    • Plot the percentage of inhibition against the compound concentration to calculate the IC50 value.

Experimental Workflow for AChE Inhibition Assay:

AChE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound Prepare serial dilutions of This compound Mix Add compound, buffer, and DTNB to 96-well plate Compound->Mix Reagents Prepare AChE, DTNB, and ATCI solutions Reagents->Mix Start Initiate reaction with ATCI Mix->Start Incubate Incubate at 37°C Start->Incubate Read Measure absorbance at 405 nm Incubate->Read Calculate Calculate % inhibition Read->Calculate IC50 Determine IC50 value Calculate->IC50 GABA_A_Binding_Logic Receptor GABA-A Receptor Binding Binding Receptor->Binding Radioligand [3H]muscimol Radioligand->Binding Test_Compound Test Compound (N-(4-fluorophenyl)-2- (methylamino)acetamide hydrochloride) Test_Compound->Binding Competes with Radioligand

Caption: Competitive binding at the GABA-A receptor.

Protocol 4: In Vitro Neuroinflammation Assay

Rationale: Neuroinflammation, mediated by microglia, plays a significant role in various neurodegenerative diseases.[10][11] This assay will assess the potential pro- or anti-inflammatory effects of the test compound on microglial cells.

Principle: Microglial cells (e.g., the BV-2 cell line) are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the release of pro-inflammatory cytokines like TNF-α and IL-6. The effect of the test compound on the production of these cytokines is then measured using an enzyme-linked immunosorbent assay (ELISA).[12][13][14]

Materials:

  • This compound

  • BV-2 microglial cells

  • Lipopolysaccharide (LPS)

  • Culture medium (e.g., DMEM)

  • ELISA kits for TNF-α and IL-6

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Culture and Treatment:

    • Culture BV-2 cells in 96-well plates.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours. Include control wells with no treatment, LPS only, and compound only.

  • Cytokine Measurement:

    • After incubation, collect the cell culture supernatants.

    • Perform ELISAs for TNF-α and IL-6 on the supernatants according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve for each cytokine.

    • Determine the concentration of TNF-α and IL-6 in each sample from the standard curve.

    • Calculate the percentage of inhibition or stimulation of cytokine production by the test compound relative to the LPS-only control.

Neuroinflammation Assay Pathway:

Neuroinflammation_Pathway LPS LPS TLR4 TLR4 on Microglia LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokine (TNF-α, IL-6) Production NFkB->Cytokines Test_Compound Test Compound Test_Compound->NFkB Modulates?

Caption: LPS-induced neuroinflammatory signaling pathway in microglia.

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its cytotoxicity and its effects on key neurological targets, researchers can gain valuable insights into its potential pharmacological profile. The data generated from these assays will be instrumental in making informed decisions regarding the future development of this novel compound.

References

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24).
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.).
  • MTT assay protocol. (n.d.). Abcam.
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol. (n.d.). Thermo Fisher Scientific - US.
  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf - NIH.
  • Application Notes and Protocols for GABAA Receptor Binding Assay with Ro19-4603. (n.d.). Benchchem.
  • GABA - PDSP. (n.d.).
  • Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents. (n.d.). PLOS One - Research journals.
  • Assaying Microglia Functions In Vitro. (n.d.). PMC - PubMed Central.
  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. (n.d.). PubMed Central.
  • A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala. (2022, November 20). Frontiers.
  • Characterization of GABA Receptors. (n.d.). PMC - PubMed Central.
  • Microglial Activation Assays. (n.d.). Charles River Laboratories.
  • An Overview of in vitro Methods to Study Microglia. (n.d.). PMC - PubMed Central.
  • Assessing neuroinflammation in vitro in a microglial model: advancing cannabinoid-based therapeutic insights. (2025, March 28). F1000Research.
  • Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160). (n.d.).
  • In vitro screening for Acetylcholinesterase Inhibition and Antioxidant activity of selected Medicinal Plants. (n.d.). AGETDS.
  • This compound (C9H11FN2O). (n.d.). PubChemLite.
  • Discovery of new acetylcholinesterase inhibitors for Alzheimer's disease: virtual screening and in vitro characterisation. (2021, January 21). Taylor & Francis.

Sources

Application Note: A Systematic Approach to the Development and Validation of a Reversed-Phase HPLC Method for the Quantification of N-(4-fluorophenyl)-2-(methylamino)acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-(4-fluorophenyl)-2-(methylamino)acetamide hydrochloride, a small polar molecule with basic properties. Due to the absence of a published analytical method for this specific compound, this guide is structured as a systematic workflow, rooted in first principles of chromatography and authoritative regulatory guidelines. We will explore the rationale behind the selection of stationary phase, mobile phase composition, and detection parameters. The protocol details a systematic approach to method optimization and concludes with a rigorous validation plan compliant with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1] This document is intended for researchers, analytical scientists, and drug development professionals engaged in the characterization of novel pharmaceutical compounds.

Introduction and Analyte Characterization

This compound is a substituted acetamide derivative containing a fluorinated aromatic ring, an amide linkage, and a secondary amine. Its chemical structure is presented in Figure 1.

Figure 1: Chemical Structure of this compound

  • Molecular Formula: C₉H₁₁FN₂O · HCl[2]

  • Monoisotopic Mass: 182.0855 g/mol (free base)[2]

The analytical challenge for this molecule lies in its combination of a moderately hydrophobic aromatic ring and a polar, ionizable secondary amine. Such compounds can exhibit poor retention on traditional C18 columns and are prone to peak tailing due to interactions with residual silanols on the stationary phase. The hydrochloride salt form indicates good aqueous solubility, which is advantageous for sample preparation.

Predicted Physicochemical Properties and Chromatographic Implications

In the absence of experimental data, we must infer the analyte's properties from its structure to guide initial method development.

  • pKa: The most influential functional group for retention in RP-HPLC is the secondary amine. Aliphatic secondary amines typically have a pKa in the range of 10-11. The presence of an adjacent carbonyl group in the acetamide moiety will lower this value due to the electron-withdrawing inductive effect. Therefore, a pKa in the range of 8-9 is a reasonable estimate. To ensure the analyte is in its protonated, more polar form and to minimize silanol interactions, a mobile phase pH of 2-4 is a logical starting point.

  • UV Absorbance: The N-phenylacetamide core structure is a strong chromophore. Based on data for the parent compound, N-phenylacetamide, a significant UV absorbance maximum (λmax) is expected in the range of 240-250 nm.[3] A photodiode array (PDA) detector should be used during initial runs to determine the optimal wavelength for quantification.

A Systematic Strategy for HPLC Method Development

Our objective is to achieve a robust separation with a symmetric peak shape (tailing factor < 1.5), adequate retention (k' > 2), and a reasonable run time (< 10 minutes). The workflow for this process is outlined below.

MethodDevelopmentWorkflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Optimization cluster_finalization Phase 3: Finalization Col_Screen Column Screening 1. C18 (e.g., XBridge BEH C18) 2. Polar-Embedded (e.g., XSelect HSS T3) MP_Screen Mobile Phase Screening - A: 0.1% Formic Acid (pH ~2.7) - B: Acetonitrile vs. Methanol Col_Screen->MP_Screen Evaluate Peak Shape Gradient_Opt Gradient Optimization - Adjust slope for retention & resolution MP_Screen->Gradient_Opt Initial Gradient Flow_Temp_Opt Flow Rate & Temperature - Flow: 1.0 mL/min - Temp: 30-40°C for efficiency Gradient_Opt->Flow_Temp_Opt Fine-tune Final_Method Optimized Method Protocol Flow_Temp_Opt->Final_Method SST System Suitability Testing Final_Method->SST Verify Performance Analyte Analyte Info (pKa, UV) Analyte->Col_Screen Selectivity

Caption: A systematic workflow for HPLC method development.

Step-by-Step Experimental Protocol for Method Development

2.1.1. Preparation of Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of water and methanol.

  • Working Standard (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the same diluent.

  • Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.

  • Mobile Phase B (Option 1): Acetonitrile.

  • Mobile Phase B (Option 2): Methanol.

2.1.2. Initial Screening Conditions

The goal of this phase is to identify the best combination of column and organic modifier.

ParameterConditionRationale
Columns 1. C18, 2.5-5 µm, ~4.6 x 150 mm2. Polar-embedded/AQ C18, 2.5-5 µmA standard C18 provides a baseline. A polar-embedded or aqueous-compatible (AQ) phase offers alternative selectivity and is designed to prevent pore dewetting with highly aqueous mobile phases, which is common for polar analytes.[4]
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile or MethanolFormic acid provides a low pH (~2.7) to ensure the secondary amine is protonated, enhancing polarity and improving peak shape by suppressing silanol interactions.[5] Acetonitrile and methanol are screened for optimal selectivity.
Gradient 5% to 95% B over 10 minutesA broad gradient ensures the analyte will elute and provides a starting point for optimization.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable operating conditions.
Detection PDA Detector (200-400 nm)To determine the λmax for the analyte.
Injection Volume 5 µLA small volume to minimize peak distortion.

2.1.3. Optimization

Based on the screening results, select the column and organic modifier that provide the best peak shape and retention. Proceed to optimize the gradient.

  • Gradient Slope: If the peak elutes too early, decrease the initial percentage of mobile phase B or make the gradient shallower. If it elutes too late, increase the initial percentage of B or steepen the gradient. Aim for a retention time of 3-7 minutes.

  • Temperature: Increasing the column temperature (e.g., to 40 °C) can decrease viscosity, lower backpressure, and sometimes improve peak efficiency.

  • Flow Rate: Can be adjusted to optimize run time versus resolution.

Optimized Method Protocol (Hypothetical Outcome)

Following the development strategy, a hypothetical optimized method is presented below. This protocol assumes that a polar-embedded C18 column with an acetonitrile gradient provided the best results.

Table 1: Optimized Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with DAD/PDA detector
Column Waters XSelect HSS T3 (4.6 x 150 mm, 3.5 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
7.0
7.1
8.0
8.1
10.0
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 245 nm
Injection Volume 5 µL
Sample Diluent Water:Methanol (50:50, v/v)

HPLC Method Validation Protocol

The optimized method must be validated to ensure it is suitable for its intended purpose. The validation will be performed according to ICH Q2(R2) guidelines.[1][6]

ValidationWorkflow cluster_specificity Specificity & Selectivity cluster_quantitative Quantitative Tests cluster_limits Sensitivity & Robustness Spec_Blank Blank Injection (Diluent) Spec_Placebo Placebo Injection Spec_Blank->Spec_Placebo Spec_Spike Spiked Placebo Spec_Placebo->Spec_Spike Spec_Stress Forced Degradation Spec_Spike->Spec_Stress Linearity Linearity & Range (e.g., 50-150% of target) Accuracy Accuracy (Recovery) (3 levels, 3 reps) Linearity->Accuracy Precision Precision - Repeatability (n=6) - Intermediate (different day/analyst) Accuracy->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise or Slope method) Robustness Robustness (Vary pH, Temp, Flow Rate) LOD_LOQ->Robustness OptimizedMethod Optimized HPLC Method OptimizedMethod->Spec_Blank OptimizedMethod->Linearity OptimizedMethod->LOD_LOQ

Caption: Workflow for HPLC method validation based on ICH guidelines.

Validation Experiments

4.1.1. Specificity Inject the diluent, a placebo (matrix without analyte), and a placebo spiked with the analyte. The analyte peak should be free from interference at its retention time. Forced degradation studies (acid, base, peroxide, heat, light) should also be performed to demonstrate that degradation products do not co-elute with the main peak.

4.1.2. Linearity and Range Prepare a series of at least five concentrations of the analyte, for example, from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot the peak area against concentration and perform a linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

4.1.3. Accuracy (Recovery) Analyze, in triplicate, a placebo spiked with the analyte at three different concentration levels (e.g., 80%, 100%, 120%).

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0% at each level.

4.1.4. Precision

  • Repeatability (Intra-day): Perform six replicate injections of the analyte at 100% concentration on the same day.

  • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0%.

4.1.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determine LOD and LOQ based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: S/N of ~3 for LOD and ~10 for LOQ.

4.1.6. Robustness Intentionally vary critical method parameters (e.g., mobile phase pH by ±0.2 units, column temperature by ±5 °C, flow rate by ±0.1 mL/min) and assess the impact on system suitability (retention time, peak area, tailing factor).

  • Acceptance Criteria: System suitability parameters should remain within acceptable limits for all varied conditions.

Table 2: System Suitability Test (SST) Criteria

ParameterAcceptance Criteria
Tailing Factor (T)≤ 1.5
Theoretical Plates (N)> 2000
RSD of Peak Area≤ 1.0% (for n=5)

Conclusion

This application note provides a detailed, systematic framework for developing and validating a reliable RP-HPLC method for the quantification of this compound. By starting with an understanding of the analyte's physicochemical properties and employing a logical screening and optimization strategy, a robust method can be established. The subsequent validation protocol, grounded in ICH guidelines, ensures that the developed method is accurate, precise, and fit for its intended purpose in a regulated environment.

References

  • ResearchGate. (2025). HPLC Separation of Different Groups of Small Polar Compounds on a Novel Amide-Embedded Stationary Phase. Available at: [Link]

  • Batman University. (n.d.). HPLC separation of different groups of small polar compounds on a novel amide-embedded stationary phase. Available at: [Link]

  • PubChemLite. (n.d.). This compound (C9H11FN2O). Available at: [Link]

  • ResearchGate. (2025). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Available at: [Link]

  • MicroSolv. (2025). Amide or Amino HPLC Columns What are the Differences. Available at: [Link]

  • Shodex HPLC Columns. (n.d.). Analysis of Short Amines without Using Ion Pair Reagent. Available at: [Link]

  • Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Available at: [Link]

  • PubChem. (n.d.). N-(4-fluorophenyl)acetamide. Available at: [Link]

  • PubChem. (n.d.). N-(4-chlorophenyl)-2-(methylamino)acetamide hydrochloride. Available at: [Link]

  • Global Substance Registration System (GSRS). (n.d.). N-(4-CHLOROPHENYL)-2-(METHYLAMINO)ACETAMIDE HYDROCHLORIDE. Available at: [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Available at: [Link]

  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available at: [Link]

  • PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Available at: [Link]

  • NIST WebBook. (n.d.). Acetamide, N-phenyl-. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-(4-chlorophenyl)- (CAS 539-03-7). Available at: [Link]

Sources

Application Notes and Protocols for N-(4-fluorophenyl)-2-(methylamino)acetamide hydrochloride in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

High-Throughput Screening (HTS) serves as a cornerstone in modern drug discovery, enabling the rapid evaluation of vast chemical libraries for potential therapeutic agents. This document provides a comprehensive guide for the utilization of N-(4-fluorophenyl)-2-(methylamino)acetamide hydrochloride, a novel small molecule, in HTS campaigns. While extensive literature on this specific compound is not yet available, its structural motifs are present in molecules investigated for various biological activities, including kinase inhibition and anticancer properties.[1][2][3] This guide, therefore, presents a generalized yet robust framework for its characterization, management, and deployment in a typical HTS workflow, using a generic kinase inhibitor assay as a practical example. The protocols herein are grounded in established best practices to ensure scientific integrity and reproducibility.[4][5]

Introduction to the Role of Novel Scaffolds in HTS

The success of any HTS campaign is fundamentally dependent on the quality and diversity of the compound library. Novel chemical entities, such as this compound, represent unique starting points for identifying new biological activities and developing intellectual property. The N-phenylacetamide scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.[1][2][6] The introduction of a fluorophenyl group can enhance binding affinity and improve metabolic stability, making this compound an attractive candidate for screening.

This application note is designed for researchers, scientists, and drug development professionals. It provides the scientific rationale and step-by-step protocols required to effectively integrate a novel compound like this compound into a rigorous HTS program.

Compound Characterization and Stock Solution Management

Prior to initiating a screening campaign, meticulous characterization and proper handling of the compound are paramount to ensure data quality and reproducibility.

Physicochemical Properties

Key properties of the parent compound, N-(4-fluorophenyl)-2-(methylamino)acetamide, are predicted or derived from structural analogs, as direct experimental data is limited.[7]

PropertyValue / InformationSource / Justification
Molecular Formula C₉H₁₁FN₂O (base)PubChem CID: 43810407[7]
Molecular Weight 182.20 g/mol (base)PubChem CID: 43810407[7]
Form Hydrochloride SaltAs specified in the topic
Purity >95% (Recommended)Standard for HTS campaigns
Solubility Assess in DMSODimethyl sulfoxide (DMSO) is the standard solvent for HTS compound libraries.
Stability Evaluate via Freeze-Thaw CyclesEssential for ensuring compound integrity during storage and handling.
Protocol: Preparation of Master Stock Solution

This protocol describes the creation of a high-concentration master stock, which serves as the source for all subsequent dilutions.

Objective: To prepare a validated 10 mM master stock solution in 100% DMSO.

Materials:

  • This compound

  • Anhydrous, HTS-grade DMSO

  • Analytical balance

  • Vortex mixer

  • Acoustic dispenser or calibrated multichannel pipette

  • Barcoded storage vials (e.g., cryovials)

Procedure:

  • Tare a sterile vial on an analytical balance.

  • Accurately weigh a target amount (e.g., 2.2 mg) of the compound into the vial. The hydrochloride salt form should be accounted for in molarity calculations.

  • Add the calculated volume of 100% DMSO to achieve a final concentration of 10 mM. For 2.2 mg of a compound with MW ~218.66 g/mol (for the HCl salt), this would be approximately 1 mL.

  • Cap the vial securely and vortex vigorously for at least 2 minutes to ensure complete dissolution. Visually inspect for any particulates.

  • Perform Quality Control (QC):

    • Concentration Verification: Use a suitable method like LC-MS or UV-Vis spectroscopy to confirm the concentration.

    • Purity Check: Analyze an aliquot by HPLC to confirm purity is ≥95%.

  • Aliquot the master stock into smaller volumes in barcoded vials for storage at -20°C or -80°C to minimize freeze-thaw cycles.

The High-Throughput Screening Workflow: A Self-Validating System

The HTS process is a multi-step, integrated workflow designed to identify and confirm "hits" from a large compound library. Each stage incorporates controls and statistical measures to ensure the validity of the results.[4][8]

HTS_Workflow cluster_0 Phase 1: Assay Development & Miniaturization cluster_1 Phase 2: Assay Validation cluster_2 Phase 3: Primary Screen & Hit Identification cluster_3 Phase 4: Hit Confirmation & Validation AssayDev Assay Development (e.g., 96-well format) Mini Miniaturization to 384- or 1536-well format AssayDev->Mini Reagent optimization DryRun Dry Run (Controls Only) Determine Z'-factor Mini->DryRun Pilot Pilot Screen (~2000 compounds) Assess Z-factor & workflow DryRun->Pilot Z' > 0.5 HTS Full Library Screen Pilot->HTS Z > 0.5 DataAnalysis Data Normalization & Hit Selection HTS->DataAnalysis Raw Data HitConfirm Hit Re-test (Fresh Compound) DataAnalysis->HitConfirm Primary Hits DoseResponse Dose-Response Curve (IC50/EC50 Determination) HitConfirm->DoseResponse Secondary Orthogonal/Secondary Assays DoseResponse->Secondary Confirmed Hits End Validated Lead Secondary->End Start Start Start->AssayDev

Caption: A generalized workflow for a high-throughput screening campaign.

Application Example: Kinase Inhibitor Screening Assay

This section provides a detailed, albeit hypothetical, protocol for screening this compound against a generic protein kinase using a luminescence-based assay that quantifies ATP consumption.

Scientific Rationale

Many kinase inhibitors compete with ATP for binding to the kinase active site. As the kinase reaction proceeds, ATP is converted to ADP. The amount of remaining ATP is inversely proportional to kinase activity. Assays that measure remaining ATP (e.g., Promega's Kinase-Glo®) provide a robust, HTS-compatible method for identifying inhibitors.[9] An inhibitor will prevent ATP consumption, resulting in a high luminescence signal.

Kinase_Assay_Pathway cluster_pathway Biochemical Reaction cluster_detection Detection Mechanism Kinase Protein Kinase ADP ADP Kinase->ADP pSubstrate Phosphorylated Substrate Kinase->pSubstrate Substrate Peptide Substrate Substrate->Kinase ATP ATP ATP->Kinase RemainingATP Remaining ATP Luciferase Luciferase Light Luminescent Signal Luciferase->Light RemainingATP->Luciferase Inhibitor Screening Compound (e.g., N-(4-fluorophenyl)-2- (methylamino)acetamide HCl) Inhibitor->Kinase Inhibition

Caption: Mechanism of a luminescence-based kinase inhibition assay.

Protocol: 384-Well HTS for Kinase Inhibitors

Objective: To screen compounds for inhibitory activity against a target kinase.

Materials:

  • 384-well white, solid-bottom assay plates

  • Target kinase and corresponding peptide substrate

  • Kinase buffer (containing MgCl₂, DTT, etc.)

  • ATP solution

  • This compound "Assay Ready" plate (e.g., 1 mM in DMSO)

  • Positive control (e.g., Staurosporine, a potent broad-spectrum kinase inhibitor)

  • Negative control (DMSO)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • Plate reader with luminescence detection capabilities

  • Automated liquid handling system (e.g., pin tool or acoustic dispenser)

Procedure:

  • Compound Transfer: Using an automated liquid handler, transfer 50 nL of compound from the "Assay Ready" plate to the 384-well assay plate. This includes the test compound, positive controls, and negative controls (DMSO). The final concentration will be 10 µM in a 50 µL assay volume.

  • Enzyme Addition: Add 25 µL of kinase/substrate mix (prepared in kinase buffer) to all wells.

  • Initiate Reaction: Add 25 µL of ATP solution to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction & Detect Signal: Add 50 µL of the ATP detection reagent to all wells. This reagent contains a buffer to stop the kinase reaction and the necessary components (luciferase/luciferin) to generate a luminescent signal from the remaining ATP.

  • Incubation: Incubate for an additional 10 minutes at room temperature to stabilize the signal.

  • Read Plate: Measure the luminescence signal on a compatible plate reader.

Data Analysis and Hit Identification

Rigorous data analysis is crucial for minimizing false positives and negatives.[4][10]

Assay Quality Control: The Z'-Factor

The Z'-factor is a statistical measure of assay quality, calculated using the signals from the positive and negative controls.[8] An assay with a Z' > 0.5 is considered robust and suitable for HTS.

Formula: Z' = 1 - ( (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| )

ParameterDescription
SD_pos Standard deviation of the positive control (e.g., Staurosporine)
SD_neg Standard deviation of the negative control (DMSO)
Mean_pos Mean signal of the positive control
Mean_neg Mean signal of the negative control
Hit Determination

A common method for identifying hits is the Z-score, which measures how many standard deviations a compound's signal is from the mean of the negative controls.

Formula: Z-score = (Value_compound - Mean_neg) / SD_neg

A Z-score threshold (e.g., Z > 3) is typically set to define a primary hit. For our kinase inhibition assay, where inhibitors produce a high signal, a positive Z-score is used.

Troubleshooting Common HTS Issues

IssuePotential Cause(s)Recommended Action
Low Z'-factor (<0.5) Reagent instability, inconsistent liquid handling, suboptimal incubation times.Re-validate all reagents. Optimize dispensing protocols and incubation parameters.[4][10]
High Plate-to-Plate Variability Inconsistent environmental conditions (temperature gradients), batch differences in reagents.Ensure uniform incubation conditions. Qualify new reagent batches before use.
"False Positive" Hits Compound autofluorescence/luminescence, aggregation, non-specific reactivity.Perform counter-screens (e.g., assay without the enzyme) to identify artifacts. Confirm hits with orthogonal assays.[11]
Poor Reproducibility of Hits Compound degradation, low purity, precipitation at assay concentration.Re-test hits using a freshly prepared sample. Check compound solubility in the final assay buffer.

Conclusion

This compound represents a valuable chemical scaffold for exploration in high-throughput screening campaigns. By adhering to the rigorous, self-validating protocols for compound management, assay execution, and data analysis outlined in this guide, researchers can confidently and effectively evaluate its potential as a modulator of biological targets. The successful implementation of these methodologies will ensure the generation of high-quality, reproducible data, forming a solid foundation for subsequent hit-to-lead development programs.

References

  • Assay Guidance Manual. (2019). National Center for Biotechnology Information, NIH. [Link]

  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. (2010). Anticancer Research. [Link]

  • Resources for Assay Development and High Throughput Screening. Michigan State University Drug Discovery. [Link]

  • Macarrón, R., & Hertzberg, R. P. (2009). Design and implementation of high-throughput screening assays. Methods in Molecular Biology, 565, 1-32. [Link]

  • This compound. PubChem. [Link]

  • N-(4-fluorophenyl)acetamide. PubChem. [Link]

  • N-(4-fluorophenyl)-2-(N-hydroxyimino)acetamide. PubChem. [Link]

  • N-(4-CHLOROPHENYL)-2-(METHYLAMINO)ACETAMIDE HYDROCHLORIDE. GSRS. [Link]

  • N-(4-Fluorophenyl)-2-hydroxy-N-(1-methylethyl) acetamide. PubChem. [Link]

  • Wang, Y., et al. (2018). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules. [Link]

  • Fassihi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research. [Link]

  • Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry. [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. (2021). Acta Crystallographica Section E. [Link]

  • Supplementary Information - The Royal Society of Chemistry. [Link]

  • Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals. (2020). International Journal of Molecular Sciences. [Link]

  • Albrecht, W., et al. (2017). Discovery of N-{4-[5-(4-Fluorophenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-acetamide (CBS-3595), a Dual p38α MAPK/PDE-4 Inhibitor with Activity against TNFα-Related Diseases. Journal of Medicinal Chemistry. [Link]

  • 2-Chloro-N-(4-fluorophenyl)acetamide. ResearchGate. [Link]

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Application Notes and Protocols for Assessing Cell Viability in Response to N-(4-fluorophenyl)-2-(methylamino)acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Characterizing a Novel Chemical Entity

In the landscape of drug discovery and development, the initial characterization of novel chemical entities is a critical step. N-(4-fluorophenyl)-2-(methylamino)acetamide hydrochloride is a small molecule for which extensive biological data is not yet publicly available[1]. The primary objective when encountering such a compound is to ascertain its fundamental effect on living cells. Cell viability assays serve as the foundational tool for this purpose, providing a quantitative measure of how a compound affects cell health, proliferation, or cytotoxicity.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust cell viability studies for this compound. We will delve into the core principles of widely accepted metabolic assays, provide detailed, field-proven protocols, and explain the causality behind critical experimental choices to ensure the generation of reliable and reproducible data.

Pillar 1: The Principle of Metabolic Viability Assays

The majority of high-throughput cell viability assays do not directly count living and dead cells. Instead, they measure a proxy indicator of cell health: metabolic activity. The rationale is that viable, healthy cells maintain a high metabolic rate, whereas cells undergoing apoptosis or necrosis exhibit a compromised metabolism. Two of the most reliable and widely adopted methods are the MTT and Resazurin assays.

  • The MTT Assay: This colorimetric assay is based on the enzymatic reduction of a yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into purple formazan crystals. This reduction is primarily carried out by mitochondrial dehydrogenases in metabolically active cells[2][3]. The resulting insoluble formazan must be solubilized with a detergent before the absorbance is read. The intensity of the purple color is directly proportional to the number of viable cells[4][5].

  • The Resazurin (alamarBlue®) Assay: This is a fluorometric or colorimetric assay that uses the redox indicator resazurin. In viable cells, cytosolic, microsomal, and mitochondrial reductases reduce the non-fluorescent, blue resazurin into the highly fluorescent, pink resorufin[6][7][8]. This method is generally more sensitive than tetrazolium assays and does not require a solubilization step, making it a homogeneous assay well-suited for high-throughput screening[8][9].

Pillar 2: Experimental Design and Self-Validating Protocols

A robust protocol is a self-validating system. This is achieved through the inclusion of appropriate controls and by optimizing key parameters for the specific cell line and compound being tested.

Initial Compound Handling and Preparation

Given that this compound is a hydrochloride salt, it is anticipated to be soluble in aqueous solutions like water, PBS, or cell culture medium.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in a sterile solvent such as DMSO or sterile PBS. Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare a series of serial dilutions in complete cell culture medium to achieve the final desired concentrations for treating the cells.

Workflow for Cell Viability Assessment

The overall experimental process follows a logical sequence designed to minimize variability and ensure accurate data acquisition.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Compound Treatment cluster_assay Phase 3: Assay Execution & Readout cluster_analysis Phase 4: Data Analysis CellCulture 1. Culture & Expand Selected Cell Line Harvest 2. Harvest & Count Viable Cells Seed 3. Seed Cells into 96-Well Plate Incubate_adhere 4. Incubate (18-24h) for Cell Adherence Prepare_Cmpd 5. Prepare Serial Dilutions of N-(4-fluorophenyl)-2-(methylamino)acetamide HCl Add_Cmpd 6. Add Compound Dilutions & Controls to Wells Incubate_adhere->Add_Cmpd Incubate_treat 7. Incubate for Exposure (e.g., 24, 48, 72h) Add_Reagent 8. Add Viability Reagent (MTT or Resazurin) Incubate_treat->Add_Reagent Incubate_reagent 9. Incubate (1-4h) for Color/Fluorescence Development Read_Plate 10. Read Plate (Absorbance or Fluorescence) Normalize 11. Normalize Data to Vehicle Control Read_Plate->Normalize Plot 12. Plot Dose-Response Curve Normalize->Plot Calculate 13. Calculate IC50 Value Plot->Calculate

Caption: Experimental workflow for determining the IC50 of a novel compound.

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from established methods and is designed for adherent cells in a 96-well format.[2][4][10]

Materials:

  • This compound

  • Selected adherent cell line (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution: 5 mg/mL in sterile PBS, filtered and stored at 4°C, protected from light.[4][5]

  • Solubilization solution: 10% SDS in 0.01 M HCl, or 40% (v/v) dimethylformamide (DMF) in 2% (v/v) glacial acetic acid with 16% (w/v) SDS[4].

  • 96-well flat-bottom tissue culture plates

  • Microplate spectrophotometer (capable of reading at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Determine the optimal seeding density by performing a growth curve to ensure cells are in the exponential growth phase at the time of assay.

    • Seed cells (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium into each well of a 96-well plate.

    • Include wells with medium only for background control (blank).

    • Incubate the plate at 37°C, 5% CO2 for 18-24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium at 2x the final desired concentration.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Alternatively, add 100 µL of 2x compound dilutions to the 100 µL of medium already in the wells (final volume 200 µL).

    • Include vehicle control wells (cells treated with the same concentration of solvent, e.g., PBS or DMSO, as the highest compound concentration).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Assay Execution:

    • After incubation, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.45-0.5 mg/mL).[10]

    • Return the plate to the incubator for 2-4 hours. Monitor for the formation of purple precipitate.

    • Add 100 µL of Solubilization Solution to each well.

    • Wrap the plate in foil and place it on an orbital shaker for 15-30 minutes to ensure complete dissolution of the formazan crystals.[3]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise[3].

Protocol 2: Resazurin (alamarBlue®) Cell Viability Assay

This fluorometric protocol is a sensitive, homogeneous assay suitable for high-throughput applications.[6][7][9]

Materials:

  • This compound

  • Selected cell line

  • Complete cell culture medium

  • Resazurin solution: Use a commercially available, validated reagent or prepare a 0.15 mg/mL solution in sterile DPBS, filter-sterilize, and store protected from light at 4°C.[9]

  • Opaque-walled 96-well plates (to minimize background fluorescence)

  • Microplate fluorometer (Excitation: 540-560 nm, Emission: 590 nm)

Procedure:

  • Cell Seeding:

    • Follow the same procedure as for the MTT assay (Step 1), but use opaque-walled plates. Seeding density may need re-optimization.

  • Compound Treatment:

    • Follow the same procedure as for the MTT assay (Step 2).

  • Assay Execution:

    • After the compound incubation period, add Resazurin solution to each well to equal 10% of the culture volume (e.g., 10 µL for a 100 µL culture volume).[7]

    • Return the plate to the incubator and incubate for 1-4 hours. The optimal time may vary between cell lines and should be determined empirically.[7][9]

  • Data Acquisition:

    • Measure fluorescence using a microplate fluorometer with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[9]

Pillar 3: Data Analysis and Interpretation

  • Background Subtraction: Subtract the average absorbance/fluorescence value of the "medium only" blank wells from all other wells.

  • Normalization: Calculate the percentage of cell viability for each treated well relative to the vehicle control wells using the following formula: % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100

  • Dose-Response Curve: Plot the % Viability (Y-axis) against the log of the compound concentration (X-axis).

  • IC50 Calculation: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the metabolic activity.

Example Data Presentation:

Compound Conc. (µM)Log(Conc.)% Viability (Mean)Std. Deviation
0 (Vehicle)N/A100.04.5
0.1-1.098.25.1
10.089.56.2
101.052.14.8
501.715.33.1
1002.05.81.9
General Cellular Mechanism of Assay Readouts

The viability assays described rely on fundamental metabolic pathways within the cell. The reduction of the assay reagents is linked to the cellular redox state, which is maintained by enzymatic activity.

G cluster_cell Viable Cell cluster_mito Mitochondrion cluster_cyto Cytosol / Microsome Mito_Enz Mitochondrial Dehydrogenases (e.g., Succinate Dehydrogenase) Formazan Formazan (Purple, Insoluble) Mito_Enz->Formazan Reduction Cyto_Enz Cellular Reductases (e.g., NADPH-dependent) Resorufin Resorufin (Pink, Fluorescent) Cyto_Enz->Resorufin Reduction MTT MTT (Yellow, Soluble) MTT->Mito_Enz Resazurin Resazurin (Blue, Non-fluorescent) Resazurin->Cyto_Enz

Caption: Generalized pathways for MTT and Resazurin reduction in viable cells.

Conclusion and Forward Outlook

This document provides a robust and scientifically grounded framework for conducting initial cell viability screening of this compound. By employing standardized assays like MTT and Resazurin, researchers can reliably determine the cytotoxic or cytostatic potential of this novel compound. It is crucial to remember that these metabolic assays are a starting point. Further investigation using orthogonal methods, such as dye exclusion assays (e.g., Trypan Blue) or assays that measure membrane integrity (LDH release), is recommended to confirm results and further elucidate the mechanism of action.[11] The data generated from these protocols will be instrumental in guiding subsequent stages of drug development, including more complex mechanistic studies and in vivo efficacy models.

References

  • National Center for Biotechnology Information (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • Creative Bioarray (n.d.). Resazurin Assay Protocol. Available at: [Link]

  • Provost, J. & Wallert, M. (2015). MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]

  • Sivandzade, F. et al. (2021). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. PMC - NIH. Available at: [Link]

  • Labbox (n.d.). Resazurin Cell Viability Assay. Available at: [Link]

  • MDPI (2023). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. Available at: [Link]

  • Adan, A. et al. (2016). Guidelines for cell viability assays. ResearchGate. Available at: [Link]

  • PubChem (n.d.). N-(4-fluorophenyl)acetamide. Available at: [Link]

  • PubChem (n.d.). N-(4-fluorophenyl)-2-(N-hydroxyimino)acetamide. Available at: [Link]

  • PubChemLite (n.d.). This compound. Available at: [Link]

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Application Notes & Protocols: A Comprehensive Guide to the Anti-inflammatory Screening of Novel Acetamide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the pre-clinical screening of novel acetamide compounds for potential anti-inflammatory activity. Acetamide derivatives represent a promising class of molecules, with some demonstrating significant analgesic, and anti-inflammatory properties.[1][2] This document outlines a tiered screening cascade, from initial physicochemical characterization to robust in vitro and in vivo evaluations. The protocols detailed herein are designed to elucidate the mechanisms of action, focusing on key inflammatory pathways such as NF-κB and MAPK signaling, and crucial inflammatory mediators like COX-2, nitric oxide, and pro-inflammatory cytokines. By following this structured approach, researchers can efficiently identify and advance promising lead candidates for further development.

Introduction: The Rationale for Screening Acetamide Compounds

Inflammation is a complex biological response to harmful stimuli and is a hallmark of numerous chronic diseases, including rheumatoid arthritis, atherosclerosis, and neurodegenerative disorders.[] The transcription factor NF-κB is a pivotal mediator of inflammatory responses, inducing the expression of various pro-inflammatory genes, including those for cytokines and chemokines.[4] Similarly, the Mitogen-Activated Protein Kinase (MAPK) signaling pathway plays a crucial role in transducing extracellular signals into cellular responses, including inflammation.[5][6] Consequently, targeting these pathways is a primary strategy in the development of novel anti-inflammatory therapeutics.

Acetamide-containing compounds have emerged as a scaffold of interest due to their diverse biological activities.[2] Several studies have highlighted the potential of acetamide derivatives as anti-inflammatory agents, with some exhibiting inhibitory effects on key inflammatory enzymes like cyclooxygenase-2 (COX-2).[7][8] This guide provides a systematic approach to screen novel acetamide compounds, aiming to identify candidates with potent and selective anti-inflammatory properties.

Preliminary Compound Characterization

Before initiating biological screening, it is imperative to characterize the fundamental physicochemical properties of the novel acetamide compounds. These initial studies are critical for ensuring data quality and reproducibility in subsequent biological assays.[9]

Solubility and Stability Assessment

Poor aqueous solubility can significantly impact a compound's bioavailability and lead to erroneous results in in vitro assays.[10][11] Stability is equally crucial, as compound degradation can result in a loss of activity or the formation of confounding byproducts.[12]

Protocol 2.1.1: Kinetic Solubility Assessment

Kinetic solubility is a high-throughput method ideal for early-stage drug discovery to quickly evaluate a large number of compounds.[13]

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Plate Setup: In a 96-well microplate, dispense 2 µL of the DMSO stock solution.

  • Addition of Buffer: Add 198 µL of phosphate-buffered saline (PBS) at pH 7.4 to each well. This achieves a final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Incubation: Shake the plate for 2 hours at room temperature.

  • Measurement: Measure the light scattering of each well using a nephelometer.

  • Data Analysis: The concentration at which a significant increase in light scattering is observed is determined as the kinetic solubility.[13]

Protocol 2.1.2: Thermodynamic Solubility Assessment

Thermodynamic solubility measures the maximum concentration of a drug that can be dissolved in a solution at equilibrium and is crucial for later stages of development.[11]

  • Compound Addition: Add an excess amount of the solid compound to a vial containing a specific volume of PBS (pH 7.4).

  • Equilibration: Shake the vial at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the suspension to separate the undissolved solid.

  • Quantification: Analyze the concentration of the compound in the supernatant using a suitable analytical method, such as HPLC-UV.

Protocol 2.1.3: Stability Testing

Forced degradation studies help to identify potential stability issues early in development.[13]

  • Stress Conditions: Expose the compound (in both solid and solution form) to various stress conditions, including:

    • Acidic: 0.1 N HCl

    • Basic: 0.1 N NaOH

    • Oxidative: 3% H₂O₂

    • Thermal: 60°C

    • Photolytic: Exposure to UV and visible light[10]

  • Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by HPLC to quantify the remaining parent compound and identify any major degradation products.

In Vitro Screening Cascade

The in vitro screening cascade is designed to assess the anti-inflammatory potential of the acetamide compounds in a systematic and cost-effective manner. The assays progress from broad, cell-based screens to more specific, target-based evaluations.

Primary Screening: Cell-Based Assays

The initial screen utilizes a cell-based model of inflammation to identify compounds that can modulate inflammatory responses. The murine macrophage cell line, RAW 264.7, is a widely used and well-characterized model for this purpose.[14][15] Inflammation is induced using lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria that potently activates inflammatory signaling pathways.[16][17]

Protocol 3.1.1: Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Cells

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. This assay measures the inhibitory effect of the test compounds on NO production.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the acetamide compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.[18]

  • Nitrite Measurement: Measure the accumulation of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.[14][18]

    • Mix 100 µL of culture supernatant with 100 µL of Griess reagent.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.[18]

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Protocol 3.1.2: Cell Viability Assay (MTT)

It is crucial to ensure that the observed reduction in inflammatory markers is not due to cytotoxicity. The MTT assay is a standard method to assess cell viability.[15]

  • Cell Treatment: Treat RAW 264.7 cells with the same concentrations of acetamide compounds used in the NO assay for 24 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Secondary Screening: Target-Specific and Mechanistic Assays

Compounds that demonstrate significant anti-inflammatory activity in the primary screen without notable cytotoxicity are advanced to secondary screening to elucidate their mechanism of action.

Protocol 3.2.1: COX-2 Inhibition Assay

This assay determines if the compounds directly inhibit the activity of the COX-2 enzyme, a key player in the production of pro-inflammatory prostaglandins.[8]

  • Enzyme and Substrate Preparation: Use a commercial COX-2 inhibitor screening kit or purified human recombinant COX-2 enzyme. Prepare arachidonic acid as the substrate.[19]

  • Inhibition Reaction: Incubate the COX-2 enzyme with various concentrations of the test compounds.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Detection: Measure the product formation (e.g., Prostaglandin E2) using an appropriate method, such as an ELISA or a fluorescence-based assay.[8][20]

  • Data Analysis: Calculate the IC₅₀ value for each compound.

Protocol 3.2.2: Pro-inflammatory Cytokine Measurement (ELISA)

This assay quantifies the effect of the compounds on the production of key pro-inflammatory cytokines, such as TNF-α and IL-6, which are downstream targets of the NF-κB and MAPK pathways.[21]

  • Cell Stimulation: Treat RAW 264.7 cells with the test compounds and stimulate with LPS as described in Protocol 3.1.1.

  • Supernatant Collection: Collect the cell culture supernatant after 24 hours.

  • ELISA Procedure: Perform a sandwich ELISA for TNF-α and IL-6 according to the manufacturer's protocol.[22][23]

    • Coat a 96-well plate with a capture antibody overnight.[23]

    • Block the plate with a suitable blocking buffer.

    • Add the culture supernatants and standards to the wells.

    • Add a biotinylated detection antibody.[24]

    • Add streptavidin-HRP.

    • Add a TMB substrate and stop the reaction with sulfuric acid.[25]

    • Read the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve and determine the concentration of cytokines in the samples. Calculate the percentage of inhibition.

dot

Experimental_Workflow cluster_preliminary Preliminary Characterization cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation Solubility Solubility Testing (Kinetic & Thermodynamic) Primary Primary Screen (RAW 264.7 Cells + LPS) Solubility->Primary Stability Stability Testing (Forced Degradation) Stability->Primary NO_Assay Nitric Oxide Assay (Griess Reagent) Primary->NO_Assay MTT_Assay Cytotoxicity Assay (MTT) Primary->MTT_Assay Secondary Secondary Screen (Mechanistic) NO_Assay->Secondary Active & Non-toxic Compounds MTT_Assay->Secondary COX2_Assay COX-2 Inhibition Assay Secondary->COX2_Assay Cytokine_ELISA Cytokine ELISA (TNF-α, IL-6) Secondary->Cytokine_ELISA Paw_Edema Carrageenan-Induced Paw Edema COX2_Assay->Paw_Edema Promising Leads Cytokine_ELISA->Paw_Edema

Caption: A tiered screening workflow for identifying novel anti-inflammatory acetamide compounds.

Understanding the Signaling Pathways

The NF-κB and MAPK signaling pathways are central to the inflammatory response.[26][27] Understanding how the lead acetamide compounds modulate these pathways is key to defining their mechanism of action.

NF-κB Signaling Pathway

In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[28] Pro-inflammatory stimuli, such as LPS binding to Toll-like receptor 4 (TLR4), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[21][29]

dot

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB Proteasome Proteasome IkB->Proteasome degradation Nucleus Nucleus NFkB->Nucleus translocates Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression activates Acetamide Novel Acetamide Compound Acetamide->IKK inhibits? Acetamide->NFkB inhibits translocation?

Caption: The NF-κB signaling pathway and potential points of inhibition by acetamide compounds.

MAPK Signaling Pathway

The MAPK family includes three major subfamilies: ERKs, JNKs, and p38 MAPKs.[26] These kinases are activated by a phosphorylation cascade and play critical roles in regulating the production of inflammatory mediators.[30][31]

dot

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAP3K MAPKKK Stimuli->MAP3K activates MAP2K MAPKK MAP3K->MAP2K phosphorylates MAPK MAPK (p38, JNK, ERK) MAP2K->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates Inflammation Inflammatory Response Transcription_Factors->Inflammation Acetamide Novel Acetamide Compound Acetamide->MAP2K inhibits? Acetamide->MAPK inhibits?

Caption: The MAPK signaling cascade and potential inhibitory targets for acetamide compounds.

In Vivo Validation

Promising lead compounds identified through the in vitro screening cascade should be evaluated in a relevant animal model of inflammation to confirm their efficacy in a more complex biological system.

Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a well-established and highly reproducible model of acute inflammation, widely used for the evaluation of anti-inflammatory drugs.[32][33][34]

Protocol 4.1.1: Evaluation of Anti-inflammatory Activity in Rats

  • Animal Acclimatization: Acclimate male Wistar rats (180-200g) for at least one week under standard laboratory conditions.[35]

  • Grouping and Dosing: Divide the animals into groups (n=6):

    • Vehicle Control (e.g., saline)

    • Positive Control (e.g., Indomethacin, 10 mg/kg)

    • Test Compound (multiple doses) Administer the test compounds and controls intraperitoneally or orally 30-60 minutes before carrageenan injection.[34]

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.[36]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[37]

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

  • Histopathological Analysis: At the end of the experiment, euthanize the animals and collect the paw tissue for histopathological examination to assess inflammatory cell infiltration and edema.[35][36]

Data Presentation

Clear and concise data presentation is essential for interpreting the results of the screening cascade.

Table 1: In Vitro Anti-inflammatory Activity of Novel Acetamide Compounds

Compound IDNO Inhibition IC₅₀ (µM)Cell Viability at 100 µM (%)COX-2 Inhibition IC₅₀ (µM)TNF-α Inhibition at 10 µM (%)IL-6 Inhibition at 10 µM (%)
AC-00115.2 ± 1.895.3 ± 4.1> 10065.7 ± 5.272.1 ± 6.3
AC-0025.8 ± 0.791.5 ± 3.88.3 ± 1.188.2 ± 7.991.4 ± 8.0
AC-00325.6 ± 2.998.1 ± 2.552.1 ± 4.745.3 ± 3.950.8 ± 4.4
Indomethacin10.5 ± 1.296.7 ± 3.30.5 ± 0.175.4 ± 6.880.2 ± 7.1

Table 2: In Vivo Anti-inflammatory Effect in Carrageenan-Induced Paw Edema

Treatment (Dose)Paw Volume at 3h (mL)% Edema Inhibition at 3h
Vehicle Control1.25 ± 0.15-
Indomethacin (10 mg/kg)0.68 ± 0.0945.6
AC-002 (20 mg/kg)0.75 ± 0.1140.0
AC-002 (40 mg/kg)0.62 ± 0.0850.4

Conclusion

The systematic screening approach detailed in this guide provides a robust framework for the identification and characterization of novel acetamide compounds with anti-inflammatory potential. By integrating preliminary physicochemical assessments with a tiered in vitro and in vivo testing cascade, researchers can efficiently identify promising lead candidates and elucidate their mechanisms of action. This comprehensive evaluation is a critical step in the pre-clinical development of new and effective anti-inflammatory therapies.

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"protocol for dissolving N-(4-fluorophenyl)-2-(methylamino)acetamide hydrochloride for cell culture"

Author: BenchChem Technical Support Team. Date: January 2026

Preparation of N-(4-fluorophenyl)-2-(methylamino)acetamide Hydrochloride for In Vitro Cell Culture Assays

Abstract

This document provides a detailed protocol for the solubilization, sterilization, and storage of this compound for use in cell-based assays. The protocol is designed to ensure the compound's stability, sterility, and consistent performance in experimental settings. It addresses critical parameters such as solvent selection, stock solution preparation, and the importance of appropriate controls, offering a framework for researchers in drug discovery and development.

Introduction: Compound Characteristics and Handling Considerations

This compound is a small molecule compound whose hydrochloride salt form generally confers increased aqueous solubility.[1][2] Understanding the physicochemical properties of this compound is paramount for its effective application in cell culture. The protocol herein is based on established best practices for handling small molecule inhibitors and hydrochloride salts in a biological research context.[3]

Key Compound Attributes:

PropertyDescriptionSource
Compound Name This compound-
Similar Compound N-(4-chlorophenyl)-2-(methylamino)acetamide hydrochloride[4][5][6]
Molecular Weight ~235.11 g/mol (based on chloro-analog)[4]
Form Typically a crystalline powder-
General Solubility Hydrochloride salts of basic drugs are often more soluble in aqueous solutions than their free base counterparts.[1][2]-

Safety Precautions:

  • Always handle the compound in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Refer to the manufacturer's Safety Data Sheet (SDS) for specific handling and disposal instructions. Similar compounds are known to cause skin and eye irritation and may be harmful if swallowed.[4][7]

Workflow for Solution Preparation

The following diagram outlines the general workflow for preparing this compound for cell culture experiments.

workflow compound Weigh Compound Powder dissolve Dissolve in Primary Solvent (e.g., DMSO) to Create High-Concentration Stock compound->dissolve sterilize Sterile Filter Stock Solution (0.22 µm Syringe Filter) dissolve->sterilize aliquot Aliquot Stock Solution for Storage sterilize->aliquot store Store Aliquots at -20°C or -80°C aliquot->store dilute Prepare Working Solution by Diluting Stock in Cell Culture Medium store->dilute treat Treat Cells and Include Vehicle Control dilute->treat

Caption: Workflow for preparing the compound for cell culture.

Detailed Protocol for Solubilization and Storage

This protocol is designed to prepare a high-concentration stock solution, which can then be diluted to the desired final concentration for your experiments.

Materials and Equipment
  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile syringe filters (0.22 µm), compatible with the chosen solvent (e.g., PTFE for DMSO).[8]

  • Sterile syringes

  • Pipettes and sterile, filtered pipette tips

Preparation of a 10 mM Stock Solution in DMSO

The choice of solvent is critical for ensuring the compound remains in solution and is compatible with the cell culture system.[9][10] DMSO is a common solvent for dissolving small molecules for in vitro assays.[3][11][12]

Step-by-Step Procedure:

  • Weighing the Compound:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (assuming a molecular weight of 235.11 g/mol ), you would weigh approximately 2.35 mg.

  • Dissolution in DMSO:

    • Add the appropriate volume of cell culture grade DMSO to the microcentrifuge tube containing the powder.

    • Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath or sonication can be used to aid dissolution if necessary.[13]

  • Sterile Filtration:

    • Draw the DMSO stock solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter to the syringe.[14]

    • Dispense the filtered solution into a new sterile, labeled microcentrifuge tube. This step is crucial for removing any potential microbial contamination.[8][15][16][17]

  • Aliquoting and Storage:

    • Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents multiple freeze-thaw cycles which can degrade the compound.[12]

    • Store the aliquots at -20°C or -80°C for long-term stability. Consult the manufacturer's data sheet for specific storage recommendations.[12]

Experimental Application: Dilution and Cell Treatment

Preparation of Working Solutions
  • Thaw a single aliquot of the stock solution at room temperature.

  • Dilute the stock solution in pre-warmed, complete cell culture medium to the desired final concentration. It is recommended to perform serial dilutions.

  • Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[18]

Importance of Controls

A vehicle control is essential in any experiment involving a dissolved compound.[3] This control group should consist of cells treated with the same final concentration of the solvent (e.g., DMSO) as the experimental groups.[3] This allows for the differentiation of the compound's effects from any effects of the solvent itself.

Troubleshooting and Considerations

  • Precipitation upon Dilution: If the compound precipitates when diluted in aqueous cell culture medium, it may be necessary to prepare an intermediate dilution in a co-solvent or use a lower final concentration.[11]

  • Cell Viability: Always assess the effect of the compound on cell viability using an appropriate assay (e.g., MTT, trypan blue exclusion) to determine the appropriate concentration range for your experiments.

  • Compound Stability: The stability of the compound in solution, especially once diluted in aqueous media, should be considered.[19] It is best to prepare working solutions fresh for each experiment.

Conclusion

This protocol provides a comprehensive guide for the preparation of this compound for cell culture applications. By following these steps, researchers can ensure the reliable and reproducible use of this compound in their in vitro studies. Adherence to sterile techniques and the use of appropriate controls are critical for obtaining accurate and meaningful experimental results.

References

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  • ResearchGate. (2022, December 19). Sterile filter before drug exposure to cell culture?[Link]

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  • National Institutes of Health (NIH). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. [Link]

  • National Institutes of Health (NIH). Hydrochloride Salt of the GABAkine KRM-II-81. [Link]

  • ResearchGate. (2012, July 25). How to make a salt of a novel compound?[Link]

  • National Institutes of Health (NIH). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. [Link]

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  • U.S. Food and Drug Administration (FDA). Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms. [Link]

  • ResearchGate. (2025, August 7). Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • PubChem. N-(4-fluorophenyl)-2-(N-hydroxyimino)acetamide. [Link]

  • Google Patents.
  • Reddit. (2024, September 12). How to prepare sterile drug solution in DMSO for cell culture?[Link]

  • ACS Omega. (2022, July 27). Hydrochloride Salt of the GABAkine KRM-II-81. [Link]

  • Cheméo. Chemical Properties of Acetamide, N-(4-chlorophenyl)- (CAS 539-03-7). [Link]

  • Sartorius. Sterile Filtration Solutions. [Link]

  • Global Substance Registration System (GSRS). N-(4-CHLOROPHENYL)-2-(METHYLAMINO)ACETAMIDE HYDROCHLORIDE. [Link]

  • Merck. Sterile Filtration. [Link]

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  • PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. [Link]

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Troubleshooting & Optimization

"N-(4-fluorophenyl)-2-(methylamino)acetamide hydrochloride stability issues in solution"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(4-fluorophenyl)-2-(methylamino)acetamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions to assist in your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: I am dissolving this compound for the first time. What are the primary stability concerns I should be aware of in aqueous solutions?

A1: As a Senior Application Scientist, my primary advice is to always consider the potential for hydrolysis of the amide bond. Given the structure of this compound, the amide linkage is a key functional group susceptible to degradation, particularly at non-neutral pH. Additionally, you should be mindful of the potential for oxidation of the secondary amine and possible photodecomposition. It is crucial to prepare fresh solutions for your experiments whenever possible and to establish the stability of the compound under your specific experimental conditions.

Q2: What are the initial steps to assess the stability of this compound in my experimental buffer?

A2: To begin, a preliminary stability study is recommended. This involves dissolving the compound in your buffer and monitoring its concentration over time at your intended experimental temperature. A simple approach is to use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the parent compound and detect any potential degradation products. Samples should be taken at various time points (e.g., 0, 2, 4, 8, 24 hours) to establish a stability profile.

Q3: Are there any known degradation pathways for this compound?

  • Hydrolysis: The amide bond can hydrolyze under acidic or basic conditions to yield 4-fluoroaniline and 2-(methylamino)acetic acid.

  • Oxidation: The secondary amine (methylamino group) is susceptible to oxidation, which could lead to the formation of N-oxide or other oxidative degradation products.

  • Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to light.

Forced degradation studies are the standard approach to experimentally determine these pathways.[2][3][4][5]

Troubleshooting Guides

Q4: My experimental results are inconsistent. Could the stability of this compound be a factor?

A4: Inconsistent results are a common indicator of compound instability. If you observe variability in your data, especially over the duration of an experiment, it is essential to evaluate the stability of your compound under the specific experimental conditions. Factors such as pH, temperature, and light exposure can significantly impact the stability of the compound in solution.[6] It is recommended to perform a time-course experiment to determine the rate of degradation, if any, in your experimental medium.

Q5: I see a new peak appearing in my chromatogram over time. How can I identify if it is a degradant?

A5: The appearance of a new peak in your chromatogram that grows over time while the parent peak decreases is a strong indication of degradation. To confirm this, you can perform a forced degradation study. By intentionally exposing the compound to stress conditions such as acid, base, peroxide, heat, and light, you can generate degradation products.[3][7] Comparing the retention time of the new peak in your experimental samples to those generated during the forced degradation study can help in its identification. For structural elucidation of the degradant, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[8][9]

Q6: How can I minimize the degradation of this compound in my stock solutions?

A6: To minimize degradation in stock solutions, consider the following best practices:

  • Solvent Selection: Prepare stock solutions in a solvent where the compound exhibits good stability. This may require preliminary testing of various solvents.

  • pH Control: If using an aqueous buffer, maintain a pH close to neutral, as extremes in pH can catalyze hydrolysis.

  • Temperature: Store stock solutions at low temperatures (e.g., 2-8 °C or -20 °C) to slow down potential degradation reactions.

  • Light Protection: Protect solutions from light by using amber vials or covering the container with aluminum foil.

  • Inert Atmosphere: For compounds susceptible to oxidation, purging the solution and the headspace of the vial with an inert gas like nitrogen or argon can be beneficial.[6]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products.[2][4][5]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
  • Oxidation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.
  • Thermal Degradation: Heat the solid compound at 80°C for 48 hours. Also, heat the stock solution at 60°C for 48 hours.
  • Photostability: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines.[10] A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for analysis.
  • Analyze all samples by a stability-indicating HPLC method. A method with a gradient elution on a C18 column with UV detection is a good starting point.
Protocol 2: Stability-Indicating HPLC Method Development

A robust HPLC method is crucial for separating the parent compound from its degradation products.[9]

1. Initial Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm
  • Mobile Phase A: 0.1% Formic acid in water
  • Mobile Phase B: 0.1% Formic acid in acetonitrile
  • Gradient: Start with a low percentage of B and gradually increase.
  • Flow Rate: 1.0 mL/min
  • Detection: UV at a wavelength where the compound has maximum absorbance.
  • Injection Volume: 10 µL

2. Method Optimization:

  • Analyze a mixture of the stressed samples.
  • Adjust the gradient, mobile phase composition, and other parameters to achieve baseline separation of all degradation peaks from the parent peak and from each other.

Data Presentation

Table 1: Example Stability Data for this compound in Solution

ConditionTime (hours)% Parent Compound RemainingNumber of Degradation Peaks
Control (RT) 01000
2499.50
0.1 M HCl (60°C) 285.21
860.72
0.1 M NaOH (60°C) 270.11
835.42
3% H₂O₂ (RT) 2492.31
Heat (60°C) 4898.10
Light (ICH Q1B) -96.51

Note: This is example data and actual results may vary.

Visualizations

Diagram 1: Potential Hydrolytic Degradation Pathway

G Compound N-(4-fluorophenyl)-2-(methylamino)acetamide hydrochloride Degradant1 4-Fluoroaniline Compound->Degradant1  Acid/Base Hydrolysis Degradant2 2-(Methylamino)acetic acid Compound->Degradant2  Acid/Base Hydrolysis

Caption: Potential hydrolytic degradation of the parent compound.

Diagram 2: Experimental Workflow for Stability Assessment

G cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Outcome A Prepare Stock Solution B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) A->B C HPLC Analysis B->C D LC-MS for Identification C->D If new peaks are observed F Develop Stability-Indicating Method C->F E Identify Degradation Products & Pathways D->E

Caption: Workflow for conducting a forced degradation study.

References

  • PubChemLite. This compound (C9H11FN2O).
  • ResearchGate. Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review.
  • RJPT. Stability Indicating Forced Degradation Studies.
  • CORE. Development of forced degradation and stability indicating studies of drugs—A review.
  • Journal of Drug Delivery and Therapeutics. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
  • Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Forced Degradation – A Review.
  • IJSDR. Stability indicating study by using different analytical techniques.
  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • Separation Science. Analytical Techniques In Stability Testing.
  • CONICET. Trends in Analytical chemistry.

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"troubleshooting poor solubility of N-phenylacetamides in aqueous solutions"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Phenylacetamides Solubility

Welcome to the technical support center for troubleshooting poor solubility of N-phenylacetamides in aqueous solutions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this class of compounds in their experiments. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower your experimental design and interpretation.

Troubleshooting Guide

This section addresses specific issues you might be facing in the laboratory. The questions are structured to guide you from problem identification to a scientifically sound solution.

Q1: I've synthesized a novel N-phenylacetamide derivative, and it shows extremely low solubility in my aqueous buffer. Where do I start?

A1: Initial Characterization and Strategy Selection

Low aqueous solubility is a common challenge for N-phenylacetamide derivatives due to the hydrophobic nature of the phenyl ring. [1]The first step is to systematically characterize the compound and then select an appropriate solubilization strategy.

Step-by-Step Approach:

  • Confirm Purity: Ensure the low solubility isn't due to insoluble impurities from the synthesis. Use techniques like HPLC or NMR for purity assessment.

  • Qualitative Solubility Testing: Test the solubility in a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, DMSO). [1][2]This will give you a preliminary understanding of your compound's polarity.

  • Determine Physicochemical Properties:

    • Melting Point (MP): A high melting point can indicate strong crystal lattice energy, which contributes to poor solubility. [3][4] * LogP: This value quantifies the lipophilicity of your compound. A high LogP indicates a preference for a non-polar environment and thus lower aqueous solubility.

  • Strategy Selection Workflow: Based on the initial characterization, you can choose a suitable solubilization strategy.

G cluster_0 Initial Assessment cluster_1 Solubilization Strategies cluster_2 Experimental Evaluation cluster_3 Final Formulation start Poor Aqueous Solubility of N-phenylacetamide characterize Initial Characterization (Purity, Qualitative Solubility, MP, LogP) start->characterize strategy Select Solubilization Strategy characterize->strategy ph_mod pH Modification strategy->ph_mod Ionizable groups? cosolvency Cosolvency strategy->cosolvency Non-ionizable? surfactants Surfactants strategy->surfactants High Lipophilicity? complexation Complexation (Cyclodextrins) strategy->complexation Poor Wetting? solid_disp Solid Dispersions strategy->solid_disp Crystalline Solid? ph_eval Evaluate Solubility at different pH values ph_mod->ph_eval cosolvent_eval Screen Cosolvents (Ethanol, PEG, Propylene Glycol) cosolvency->cosolvent_eval surfactant_eval Screen Surfactants (e.g., Tweens, Poloxamers) surfactants->surfactant_eval cyclo_eval Screen Cyclodextrins (α, β, γ, HP-β-CD) complexation->cyclo_eval sd_eval Formulate Solid Dispersion (e.g., with PVP, HPMC) solid_disp->sd_eval optimize Optimize Formulation & Characterize ph_eval->optimize cosolvent_eval->optimize surfactant_eval->optimize cyclo_eval->optimize sd_eval->optimize

Caption: Workflow for addressing poor N-phenylacetamide solubility.

Q2: My N-phenylacetamide has an ionizable group, but simply adjusting the pH of my buffer isn't giving me the solubility I need. What's going wrong?

A2: Beyond Simple pH Adjustment: Buffers and pKa Considerations

While pH adjustment is a powerful technique for ionizable compounds, its effectiveness depends on the pKa of the functional group and the buffer system used. [5][6] Causality and Refined Protocol:

  • The Henderson-Hasselbalch Relationship: The solubility of an ionizable compound is logarithmically related to the difference between the solution pH and the compound's pKa. For a basic amine group (common in N-phenylacetamide derivatives), solubility increases as the pH is lowered below the pKa.

  • Buffer Capacity: If the buffer capacity is too low, the addition of your compound (even in small amounts) can shift the pH of the solution, moving it closer to the pKa and reducing solubility.

  • "Salting Out" Effect: At high salt concentrations, some buffers can decrease the solubility of organic compounds, an effect known as "salting out."

Experimental Protocol: pH-Solubility Profile

  • Determine the pKa: If the pKa of your compound is unknown, determine it experimentally using techniques like potentiometric titration or UV-spectrophotometry.

  • Prepare a Series of Buffers: Prepare a series of buffers with varying pH values, bracketing the pKa of your compound. For a basic amine, you might test a pH range from 2 to 8.

  • Equilibrate and Measure:

    • Add an excess of your N-phenylacetamide to each buffer.

    • Equilibrate the samples for 24-48 hours at a controlled temperature.

    • Filter the samples to remove undissolved solid.

    • Quantify the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.

  • Plot and Analyze: Plot the solubility as a function of pH. This will give you a clear picture of the pH range that provides optimal solubility.

Parameter Recommendation Rationale
Buffer Selection Choose a buffer with a pKa close to the desired pH.Ensures adequate buffer capacity.
Ionic Strength Start with a low buffer concentration (e.g., 10-50 mM).Minimizes the risk of "salting out."
Temperature Maintain a constant temperature throughout the experiment.Solubility is temperature-dependent. [7]
Q3: I'm considering using cosolvents to improve the solubility of my non-ionizable N-phenylacetamide. How do I choose the right one, and are there any pitfalls?

A3: Strategic Use of Cosolvents

Cosolvency is a widely used technique to enhance the solubility of non-polar compounds by reducing the polarity of the aqueous medium. [8][9][10]However, the choice and concentration of the cosolvent are critical.

Mechanism and Considerations:

  • "Like Dissolves Like": Cosolvents work by making the solvent system more "like" the solute in terms of polarity. Common cosolvents for pharmaceutical applications include ethanol, propylene glycol, and polyethylene glycols (PEGs). [8][11]* Toxicity and Biocompatibility: For biological assays, the toxicity of the cosolvent is a major concern. High concentrations of organic solvents can be detrimental to cells.

  • Precipitation on Dilution: A common pitfall is the precipitation of the compound when the cosolvent-containing stock solution is diluted into a purely aqueous medium.

Experimental Protocol: Cosolvent Screening

  • Select a Panel of Cosolvents: Choose a few biocompatible cosolvents (e.g., ethanol, PEG 400, propylene glycol).

  • Prepare Stock Solutions: Prepare a high-concentration stock solution of your N-phenylacetamide in each pure cosolvent.

  • Titration and Observation:

    • In a series of vials, prepare different ratios of cosolvent to your aqueous buffer (e.g., 10:90, 20:80, ... , 90:10).

    • Add a fixed amount of your compound to each vial.

    • Observe for precipitation and determine the minimum concentration of cosolvent required to maintain solubility.

  • Assess for Precipitation on Dilution:

    • Take the clear, high-concentration solution in the optimal cosolvent mixture.

    • Perform a serial dilution into your aqueous buffer.

    • Visually inspect for any signs of precipitation (cloudiness, solid particles).

Cosolvent Typical Starting Concentration Range (%) Notes
Ethanol 5 - 20Can be toxic to cells at higher concentrations.
Propylene Glycol 10 - 40Generally well-tolerated.
PEG 400 10 - 50A good choice for many poorly soluble compounds. [11]

Frequently Asked Questions (FAQs)

Q: What are the primary factors contributing to the poor aqueous solubility of N-phenylacetamides?

A: The poor aqueous solubility of N-phenylacetamides is primarily due to:

  • Hydrophobicity of the Phenyl Ring: The non-polar phenyl group makes a significant contribution to the overall lipophilicity of the molecule. [1]* Crystal Lattice Energy: Strong intermolecular forces in the solid state (crystal lattice) require a significant amount of energy to overcome during dissolution. [12]* Lack of Ionizable Groups: For many derivatives, the absence of readily ionizable functional groups prevents the use of pH modification to enhance solubility.

Q: Can surfactants be used to improve the solubility of N-phenylacetamides?

A: Yes, surfactants can be very effective. [5][13]They form micelles in aqueous solutions, and the hydrophobic core of these micelles can encapsulate non-polar molecules like N-phenylacetamides, thereby increasing their apparent solubility. [14][15]Non-ionic surfactants like polysorbates (Tweens) and poloxamers are often preferred in biological applications due to their lower toxicity compared to ionic surfactants. [5] Q: What is complexation, and how can it help with the solubility of these compounds?

A: Complexation involves the formation of a non-covalent complex between the poorly soluble compound (the "guest") and a complexing agent (the "host"). [6][12]Cyclodextrins are commonly used host molecules. [16][17][18]These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The N-phenylacetamide can be encapsulated within this hydrophobic cavity, forming an inclusion complex that has significantly improved aqueous solubility. [12][18][19] Q: Are there any advanced techniques for formulating highly insoluble N-phenylacetamides?

A: For very challenging compounds, advanced formulation strategies like solid dispersions can be employed. [13][20][21]In a solid dispersion, the N-phenylacetamide is dispersed at a molecular level within a hydrophilic polymer matrix (e.g., polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC)). [20][22]This prevents the compound from crystallizing and presents it in a higher-energy, amorphous state, which has a greater apparent solubility and dissolution rate. [20][21]

References

  • ChemBK. N-Phenylacetamide - Physico-chemical Properties. Available from: [Link]

  • Chaudhary, V.B. & Patel, J.K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 4(1), 68-76. Available from: [Link]

  • Astuti, I.Y., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. Available from: [Link]

  • Upperton Pharma Solutions. (2024). A Guide to Improving API Solubility with Spray-Dried Dispersions. Available from: [Link]

  • Pharmaceutical Technology. (2020). Improving Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology, 44(11). Available from: [Link]

  • Savjani, K.T., Gajjar, A.K., & Savjani, J.K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available from: [Link]

  • Sharma, D., Saini, S., & Rana, A.C. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. Available from: [Link]

  • Patel, H. (2011). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Huddersfield. Available from: [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Available from: [Link]

  • Kumar, S., & Singh, A. (2016). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Drug Delivery and Therapeutics, 6(2), 59-65. Available from: [Link]

  • Global Pharmaceutical Sciences Review. (2021). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... Available from: [Link]

  • Pharmaceutical Online. (2017). Improving the Dissolution of Poorly Soluble APIs with Inorganic Solid Dispersions. Available from: [Link]

  • Edwards, D.A., Luthy, R.G., & Liu, Z. (1991). Surfactant Solubilization of Polycyclic Aromatic Hydrocarbon Compounds in Soil-Water Suspensions. Water Science and Technology, 23(1-3), 475–485. Available from: [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2025). Complexation and Solubility Enhancement of BCS Class II Drug using Cyclodextrins. Available from: [Link]

  • Otero-Espinar, F.J., et al. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Pharmaceutics, 12(2), 116. Available from: [Link]

  • ChemSynthesis. (2025). N-phenylacetamide - 103-84-4, C8H9NO, density, melting point, boiling point, structural formula, synthesis. Available from: [Link]

  • Journal of Surfactants and Detergents. (2006). Solubilization of Selected Polycyclic Aromatic Compounds by Nonionic Surfactants. Journal of Surfactants and Detergents, 9, 237-244. Available from: [Link]

  • PubChem. (2025). Acetanilide. Available from: [Link]

  • ACS Publications. (2002). Selective Solubilization of Polycyclic Aromatic Hydrocarbons from Multicomponent Nonaqueous-Phase Liquids into Nonionic Surfactant Micelles. Environmental Science & Technology, 36(9), 1911–1917. Available from: [Link]

  • Solubility of Things. Acetanilide. Available from: [Link]

  • PubChem. N-Ethyl-N-phenylacetamide. Available from: [Link]

  • LinkedIn. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Available from: [Link]

  • Ingredients To Die For. Surfactants & Solubilizers. Available from: [Link]

  • Slideshare. (2014). Cosolvency. Available from: [Link]

  • Journal of Pharmaceutical Sciences. (1981). Solubility in amide-water cosolvent systems II: Cosolvent excess at solute surface. Journal of Pharmaceutical Sciences, 70(8), 905-907. Available from: [Link]

  • ResearchGate. (2018). Solubility behavior of 2-phenylacetamide in sixteen pure solvents and dissolution properties of solution. Available from: [Link]

  • Formula Botanica. (2024). Guide to 4 Natural Solubilisers for Cosmetic Formulating. Available from: [Link]

  • Slideshare. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. Available from: [Link]

  • International Journal for Novel Research in Development. (2021). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Available from: [Link]

  • ACS Publications. (2025). Stereoconvergent Photo-Biocatalytic Cascade to Optically Enriched Amines from Racemic Carboxylic Acids. JACS Au. Available from: [Link]

  • ACS Publications. (2026). Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling. Organic Letters. Available from: [Link]

  • FooDB. (2011). Showing Compound 2-Phenylacetamide (FDB027865). Available from: [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 1752-1758. Available from: [Link]

  • LookChem. (2023). Cas 103-81-1,2-Phenylacetamide. Available from: [Link]

  • PubMed. (2016). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 15(4), 787–794. Available from: [Link]

  • MDPI. (2017). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 22(10), 1637. Available from: [Link]

  • NCERT. Amines. Available from: [Link]

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"optimizing dosage of N-(4-fluorophenyl)-2-(methylamino)acetamide hydrochloride for in vitro studies"

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Optimizing Dosage of N-(4-fluorophenyl)-2-(methylamino)acetamide hydrochloride for In Vitro Studies

Welcome to the technical support center for the in vitro application of novel small molecules. This guide is specifically designed for researchers, scientists, and drug development professionals who are beginning to work with compounds like this compound. Given that this is a less-characterized molecule, this guide provides a foundational framework for establishing a robust and reproducible in vitro dosage strategy, with a focus on anti-cancer applications as suggested by the activity of similar phenylacetamide derivatives.[1][2]

Our goal is to equip you with the expertise and validated protocols necessary to move from initial compound handling to generating reliable dose-response data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the initial questions researchers often have when starting with a new compound.

Q1: What is this compound and what is its likely mechanism of action?

A1: this compound is a small molecule with the chemical formula C9H11FN2O.HCl.[3][4][5] While specific literature on this exact compound is limited, its core structure belongs to the phenylacetamide class. Derivatives of this class have shown potential as anticancer agents, suggesting that their mechanism may involve the induction of apoptosis or other pathways that inhibit cancer cell proliferation.[1][2] Therefore, it is reasonable to hypothesize an anti-proliferative or cytotoxic effect in your initial in vitro studies.

Q2: How should I dissolve and store the compound?

A2: Most small organic molecules for in vitro studies are first dissolved in a sterile, high-purity solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[6] DMSO is effective at dissolving a wide range of compounds and is miscible with cell culture media.[6]

  • Storage: For powdered compound, follow the manufacturer's storage recommendations. Once dissolved in DMSO, stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[7]

  • Stability: Be aware of the stability of your compound in solution. While not specific to this molecule, it's a critical factor for experimental consistency.[7]

Q3: What is a good starting concentration for my experiments?

A3: For a novel compound, determining the starting concentration range is a critical first step.[8] A broad range is recommended for initial screening. Based on published data for similar phenylacetamide derivatives that show IC50 values in the micromolar range (e.g., 52 µM to 100 µM against certain cancer cell lines), a sensible approach is to test a wide range of concentrations spanning several orders of magnitude.[1][2]

A common strategy is to perform a coarse dose-ranging study with 10-fold serial dilutions (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM, 0.01 µM) to identify the approximate range of activity.[8] Subsequent experiments can then focus on a narrower range with more data points around the estimated IC50.[8]

Q4: What is the maximum concentration of DMSO I can use in my cell culture?

A4: High concentrations of DMSO can be toxic to cells.[9] It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5% (v/v), and ideally at or below 0.1%.[9][10] Remember to include a "vehicle control" in all your experiments. This control should contain the same final concentration of DMSO as your treated samples to account for any effects of the solvent itself.[11]

Part 2: Core Experimental Workflow for Dosage Optimization

The primary goal of dosage optimization in vitro is to determine the concentration of the compound that elicits a specific biological response, often the half-maximal inhibitory concentration (IC50). This value is a key metric of a drug's potency.[12][13]

The workflow involves two main stages: assessing cytotoxicity and then determining the dose-response curve to calculate the IC50.

G cluster_0 Phase 1: Initial Screening & Cytotoxicity cluster_1 Phase 2: Definitive IC50 Determination A Prepare Compound Stock (e.g., 10 mM in DMSO) B Determine Cell Seeding Density A->B C Broad Range Dose-Response Assay (e.g., 0.01 µM to 100 µM) B->C D Cell Viability Assay (MTT or XTT) C->D E Identify Active Concentration Range D->E F Narrow Range Dose-Response Assay (e.g., 8-12 concentrations around estimated IC50) E->F Refine Concentration Range G Cell Viability Assay (MTT or XTT) F->G H Data Normalization (% Inhibition vs. Control) G->H I Non-linear Regression Analysis H->I J Calculate IC50 Value I->J

Caption: Experimental workflow for in vitro dosage optimization.
Protocol 1: Determining Optimal Cell Seeding Density

Causality: Before testing the compound, you must ensure that the cells are in a healthy, exponential growth phase during the experiment.[8] Seeding too few cells may lead to insufficient signal in viability assays, while too many can lead to contact inhibition and altered metabolic states, confounding the results.

Methodology:

  • Plate Cells: Seed your chosen cell line in a 96-well plate at several different densities (e.g., 2,500, 5,000, 10,000, 20,000 cells/well).

  • Incubate: Incubate the plate for the intended duration of your drug treatment experiment (e.g., 48 or 72 hours).

  • Assess Viability: At the end of the incubation period, perform a cell viability assay (like MTT or XTT, see Protocol 2) to measure the relative cell number.

  • Select Density: Choose the seeding density that results in cells being approximately 80-90% confluent at the end of the assay period and provides a robust signal in your viability assay.

Protocol 2: Cell Viability Assessment using XTT Assay

Causality: Cell viability assays are fundamental for understanding a compound's cytotoxic or cytostatic effects.[14] The XTT assay is a colorimetric method that measures the metabolic activity of living cells.[15] Mitochondrial dehydrogenases in viable cells reduce the XTT tetrazolium salt to a colored formazan product, the amount of which is directly proportional to the number of living cells. The XTT assay is often preferred over the MTT assay because the formazan product is water-soluble, eliminating a solubilization step and simplifying the protocol.[15]

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at the pre-determined optimal density in 100 µL of medium and incubate for 24 hours to allow for attachment.[15]

  • Compound Addition: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include wells for "untreated control" (cells with medium only) and "vehicle control" (cells with medium containing the highest concentration of DMSO used).

  • Incubation: Incubate the plate for your desired exposure time (e.g., 48 or 72 hours). The duration should be consistent across experiments.[8]

  • XTT Reagent Preparation: Shortly before the end of the incubation, prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT reagent with an electron coupling reagent.

  • Reagent Addition: Add 50 µL of the prepared XTT mixture to each well.[15]

  • Final Incubation: Incubate the plate for 2-4 hours at 37°C.[15] The optimal time may vary by cell line.

  • Absorbance Reading: Measure the absorbance of the samples using a microplate reader at a wavelength between 450 and 500 nm.[15] A reference wavelength of around 650 nm can be used for background correction.[15]

Protocol 3: Calculating the IC50 Value

Causality: The IC50 is the concentration of an inhibitor required to reduce a biological process by 50%.[12][13] It is determined by fitting your dose-response data to a non-linear regression model, which provides a more accurate value than simple linear interpolation.[16][17]

Methodology:

  • Data Normalization: Convert your raw absorbance data into percentage inhibition.

    • First, subtract the background absorbance (media only well) from all readings.

    • The absorbance of the vehicle control wells represents 0% inhibition (or 100% viability).

    • Calculate the percentage inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (Absorbance of Treated Well / Absorbance of Vehicle Control Well))

  • Plotting the Data: Create a graph with the logarithm of the compound concentration on the X-axis and the percentage inhibition on the Y-axis.[16]

  • Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response curve (variable slope), also known as a four-parameter logistic function.[16][17][18]

  • Determine IC50: The software will calculate the IC50 value, which is the concentration (X-value) that corresponds to 50% inhibition (Y-value) on the fitted curve.[12]

DoseResponse xaxis Log[Concentration] yaxis % Inhibition p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 ic50_x IC50 p5->ic50_x p7 p6->p7 p8 p7->p8 p9 p8->p9 ic50_y 50% ic50_y->p5 top_plateau Top Plateau bottom_plateau Bottom Plateau

Caption: A typical sigmoidal dose-response curve used to determine the IC50.

Part 3: Troubleshooting Guide

Even with robust protocols, challenges can arise. This section addresses common problems and their solutions.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
High Variability Between Replicates 1. Inconsistent Cell Seeding: Uneven cell distribution across wells.[8] 2. Pipetting Errors: Inaccurate serial dilutions or reagent addition. 3. Edge Effects: Evaporation from wells on the plate's perimeter.1. Improve Seeding Technique: Ensure a homogenous cell suspension before and during plating. 2. Use Calibrated Pipettes: Practice consistent pipetting technique. For drug dilutions, prepare a master mix for each concentration to add to replicate wells. 3. Mitigate Edge Effects: Avoid using the outermost wells of the 96-well plate or fill them with sterile PBS or water to create a humidity barrier.
No Biological Effect Observed (Flat Dose-Response Curve) 1. Concentration Range Too Low: The compound may only be active at higher concentrations. 2. Compound Instability/Precipitation: The compound may be degrading in the media or precipitating out of solution at higher concentrations. 3. Incorrect Mechanism: The compound may not be cytotoxic in the chosen cell line or assay.1. Expand Concentration Range: Test up to a higher concentration (e.g., 200 µM or higher), while carefully monitoring for solubility issues. 2. Check Solubility: Visually inspect the media in the wells under a microscope for precipitates. If solubility is an issue, consider alternative formulation strategies.[19] 3. Try Different Assays/Cell Lines: Consider assays that measure other effects (e.g., target engagement, apoptosis) or test in a different cell line.
Excessive Cytotoxicity at All Concentrations 1. Concentration Range Too High: The compound is highly potent. 2. Solvent Toxicity: The final DMSO concentration is too high. 3. Compound Contamination: The compound stock may be contaminated.1. Shift Concentration Range Lower: Test a new range of much lower concentrations (e.g., into the nanomolar or picomolar range). 2. Verify DMSO Concentration: Recalculate your dilutions to ensure the final DMSO concentration is non-toxic (e.g., <0.1%). Always run a vehicle control.[9] 3. Use Fresh Stock: Prepare a fresh stock solution from the powdered compound.
Inconsistent IC50 Values Between Experiments 1. Variation in Experimental Conditions: Differences in incubation time, cell passage number, or reagent batches.[11][12] 2. Biological Variability: Cell lines can change over time in culture.1. Standardize Protocol: Strictly adhere to the same protocol for every experiment. Keep detailed records of cell passage number, reagent lot numbers, and incubation times.[11] 2. Use Low Passage Cells: Thaw a fresh vial of low-passage cells if you suspect drift in your cell line's phenotype.

References

  • CLYTE. (2025-09-17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

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  • ResearchGate. (2013-07-02). How can I calculate IC50 value from percent inhibition graph for antioxidant activity?. [Link]

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  • ResearchGate. (2025-08-09). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. [Link]

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  • NIH. Regulatory Knowledge Guide for Small Molecules. [Link]

  • MDPI. (2024-01-30). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. [Link]

  • PubMed. (2017-07-13). Discovery of N-{4-[5-(4-Fluorophenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-acetamide (CBS-3595), a Dual p38α MAPK/PDE-4 Inhibitor with Activity against TNFα-Related Diseases. [Link]

  • PubChem. N-(4-fluorophenyl)acetamide. [Link]

  • PubChem. N-(4-fluorophenyl)-2-(N-hydroxyimino)acetamide. [Link]

  • HiMedia Laboratories. Dimethyl Sulfoxide (DMSO). [Link]

  • PubMed. (2010-01-01). Water-soluble organic solubilizers for in vitro drug delivery studies with respiratory epithelial cells: selection based on various toxicity indicators. [Link]

  • Nature. (2020-11-11). Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. [Link]

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Technical Support Center: Overcoming Resistance to N-phenylacetamide Derivatives in Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-phenylacetamide derivatives. This guide is designed to provide you with in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the complexities of cancer cell resistance to this class of compounds. Our goal is to empower you with the knowledge to anticipate, diagnose, and overcome experimental challenges, ensuring the integrity and success of your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of N-phenylacetamide derivatives in cancer research and the phenomenon of drug resistance.

Q1: What is the primary mechanism of action for most anticancer N-phenylacetamide derivatives?

A1: Many N-phenylacetamide derivatives function as histone deacetylase (HDAC) inhibitors.[1][2] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression of key genes, including tumor suppressors.[3] By inhibiting HDACs, these compounds promote histone hyperacetylation, which relaxes chromatin structure and allows for the re-expression of silenced genes, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[1]

Q2: What are the fundamental ways cancer cells develop resistance to N-phenylacetamide derivatives and other targeted therapies?

A2: Cancer drug resistance is a multifaceted issue.[4] Key mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump the drug out of the cell, reducing its intracellular concentration.[5]

  • Alterations in the Drug Target: Mutations in the HDAC enzyme can prevent the N-phenylacetamide derivative from binding effectively.

  • Activation of Compensatory Pathways: Cancer cells can upregulate alternative survival pathways to bypass the effects of HDAC inhibition. For example, activation of the MAPK or PI3K/AKT signaling pathways can promote survival despite HDAC inhibitor treatment.[2][6]

  • Enhanced DNA Repair: Some cancer cells can enhance their DNA repair mechanisms to counteract the DNA damage induced by some anticancer agents.[7]

  • Epigenetic Compensation: Cells may activate redundant epigenetic pathways, such as DNA methylation, to re-silence tumor suppressor genes that were activated by the HDAC inhibitor.[8]

  • Cancer Stem Cells (CSCs): A small subpopulation of cancer cells, known as CSCs, can be inherently resistant to therapy and have the ability to repopulate the tumor after treatment.[8][9]

Q3: What is the difference between intrinsic and acquired resistance?

A3: Intrinsic resistance refers to the pre-existing ability of a cancer cell to resist a particular drug without prior exposure. This can be due to the inherent genetic and epigenetic makeup of the cancer. In contrast, acquired resistance develops in response to drug treatment.[10] Initially sensitive cancer cells evolve mechanisms to survive and proliferate in the presence of the drug.[11] Understanding which type of resistance you are observing is crucial for designing appropriate follow-up experiments.

Part 2: Troubleshooting Guide: Experimental Challenges

This section provides solutions to common problems encountered during in vitro experiments with N-phenylacetamide derivatives.

Problem Potential Cause(s) Troubleshooting Steps
Inconsistent IC50 values in cell viability assays 1. Cell passage number variability.2. Inconsistent cell seeding density.3. Compound instability or precipitation.4. Edge effects in multi-well plates.1. Use cells within a consistent, low passage number range.[12]2. Optimize and strictly control the initial cell seeding density.[13]3. Visually inspect for compound precipitation. Prepare fresh stock solutions and consider using a different solvent.4. Avoid using the outer wells of the plate or fill them with sterile media/PBS to maintain humidity.
High variability between technical replicates 1. Pipetting errors.2. Uneven cell distribution in the plate.3. Cell clumping.1. Use calibrated pipettes and consider automating liquid handling steps.[14]2. Ensure the cell suspension is homogenous before and during plating.3. Ensure a single-cell suspension before plating by gentle trituration or using a cell strainer.
Unexpected cell morphology changes at low drug concentrations 1. Off-target effects of the compound.2. Solvent toxicity.1. Investigate potential off-target effects through literature review or target engagement assays.2. Run a vehicle control with the highest concentration of the solvent used in the experiment to rule out its toxicity.
No significant cell death observed, even at high concentrations 1. The cell line may be intrinsically resistant.2. The compound may be cytostatic rather than cytotoxic.3. The assay endpoint is not appropriate for detecting the mechanism of action.1. Test the compound on a known sensitive cell line to confirm its activity.2. Perform a cell cycle analysis to determine if the compound is causing cell cycle arrest.3. Use an apoptosis-specific assay (e.g., Annexin V/PI staining) in addition to a viability assay.

Part 3: Protocol Hub

Here you will find detailed, step-by-step protocols for key experimental workflows.

Protocol 1: Generation of a Drug-Resistant Cell Line

This protocol describes the continuous exposure method to develop a cell line with acquired resistance to an N-phenylacetamide derivative.[4][15]

Materials:

  • Parental cancer cell line of interest

  • N-phenylacetamide derivative

  • Complete cell culture medium

  • Cell counting solution (e.g., trypan blue)

  • Hemocytometer or automated cell counter

  • Sterile cell culture flasks and plates

Procedure:

  • Determine the initial IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of the N-phenylacetamide derivative in the parental cell line.

  • Initial Exposure: Culture the parental cells in a medium containing the N-phenylacetamide derivative at a concentration equal to the IC50.

  • Monitor and Subculture: Monitor the cells daily. Initially, a significant number of cells will die. When the surviving cells reach 70-80% confluency, subculture them into a fresh flask with the same drug concentration.

  • Dose Escalation: Once the cells are proliferating steadily at the initial concentration, gradually increase the drug concentration. A common approach is to increase the concentration by 1.5 to 2-fold.

  • Repeat and Select: Repeat the process of monitoring, subculturing, and dose escalation over several months.

  • Characterize the Resistant Line: Once the cells can proliferate in a significantly higher drug concentration (e.g., 5-10 times the initial IC50), the resistant cell line is established. Confirm the resistance by performing a new dose-response assay and comparing the IC50 to the parental line.[15]

  • Cryopreserve: Cryopreserve aliquots of the resistant cell line at different passages to ensure a consistent supply for future experiments.

Protocol 2: Assessing Drug-Induced Apoptosis using Annexin V/PI Staining

This protocol details how to quantify apoptotic and necrotic cells following treatment with an N-phenylacetamide derivative using flow cytometry.

Materials:

  • Parental and resistant cell lines

  • N-phenylacetamide derivative

  • 6-well plates

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed both parental and resistant cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Drug Treatment: Treat the cells with the N-phenylacetamide derivative at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 for each cell line) for a predetermined time (e.g., 24, 48 hours). Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization. Collect the supernatant containing any floating cells to include all apoptotic cells.

  • Staining: Wash the cells with cold PBS and then resuspend them in the binding buffer provided in the apoptosis detection kit. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the drug treatment.

Part 4: Investigating Resistance Mechanisms

Once resistance is confirmed, the next step is to elucidate the underlying mechanisms.

Q: How can I determine if increased drug efflux is contributing to resistance?

A: You can perform a rhodamine 123 efflux assay. Rhodamine 123 is a fluorescent substrate for many ABC transporters.

Experimental Workflow: Rhodamine 123 Efflux Assay

Efflux_Assay cluster_interpretation Interpretation Load_Parental Incubate Parental Cells with Rhodamine 123 Efflux_Parental Wash and incubate in drug-free media Load_Parental->Efflux_Parental Load_Resistant Incubate Resistant Cells with Rhodamine 123 Efflux_Resistant Wash and incubate in drug-free media Load_Resistant->Efflux_Resistant FACS_Parental Measure intracellular fluorescence (FACS) Efflux_Parental->FACS_Parental FACS_Resistant Measure intracellular fluorescence (FACS) Efflux_Resistant->FACS_Resistant Interpretation Lower fluorescence in resistant cells suggests higher efflux activity.

Workflow for Rhodamine 123 Efflux Assay

Q: What are the first steps to check for target alterations?

A: The initial step is to perform a Western blot to check the expression levels of the target HDAC enzyme in both parental and resistant cell lines. A significant change in expression could indicate a resistance mechanism. If expression levels are similar, you may consider sequencing the gene encoding the HDAC to look for mutations that could affect drug binding.

Part 5: Strategies to Overcome Resistance

This section explores approaches to circumvent resistance to N-phenylacetamide derivatives.

Combination Therapies

A promising strategy to overcome resistance is to use N-phenylacetamide derivatives in combination with other anticancer agents. The rationale is to target multiple pathways simultaneously, making it more difficult for cancer cells to develop resistance.

Combination Partner Rationale
DNA Methyltransferase (DNMT) Inhibitors Synergistic epigenetic modulation to reactivate tumor suppressor genes.[8]
MAPK Pathway Inhibitors (e.g., MEK inhibitors) To block the compensatory activation of survival signaling pathways.[2][6]
Immune Checkpoint Inhibitors (e.g., anti-PD-1) HDAC inhibitors can increase the expression of immune-related genes, potentially sensitizing tumors to immunotherapy.[2]
Proteasome Inhibitors To induce synergistic apoptosis by disrupting protein homeostasis.

Signaling Pathway: Overcoming Resistance by Co-targeting HDAC and MAPK Pathways

Combination_Therapy cluster_pathway Cancer Cell Signaling cluster_outcome Therapeutic Outcome HDACi N-phenylacetamide (HDAC Inhibitor) HDAC HDAC HDACi->HDAC inhibits MEKi MEK Inhibitor MAPK MAPK Pathway (e.g., MEK/ERK) MEKi->MAPK inhibits Apoptosis Apoptosis HDAC->Apoptosis represses Survival Cell Survival & Proliferation HDAC->Survival promotes MAPK->Apoptosis inhibits MAPK->Survival promotes Outcome Simultaneous inhibition of HDAC and MAPK leads to enhanced apoptosis and overcomes resistance.

Dual inhibition of HDAC and MAPK pathways

By providing this comprehensive guide, we hope to equip you with the necessary tools and knowledge to effectively troubleshoot and overcome resistance to N-phenylacetamide derivatives in your cancer research.

References

  • Establishment of Drug-resistant Cell Lines as a Model in Experimental Oncology: A Review. (n.d.).
  • How to use in vitro models to study and overcome drug resistance in oncology - Blog. (2025, June 23).
  • Histone Deacetylase Inhibitors to Overcome Resistance to Targeted and Immuno Therapy in Metastatic Melanoma. (n.d.). Frontiers.
  • Development of an Experimental Model for Analyzing Drug Resistance in Colorectal Cancer. (n.d.).
  • Researchers Reveal Why Some Cancers Override HDAC Inhibitor Drugs | What is Epigenetics?. (2015, November 10). WhatIsEpigenetics.com.
  • Histone Deacetylase Inhibitors to Overcome Resistance to Targeted and Immuno Therapy in Metastatic Melanoma. (2020, June 17). PubMed.
  • Development of Drug-resistant Cell Lines for Experimental Procedures. (2025, August 12). PMC - NIH.
  • Mastering the Fight Against Drug Resistance: How to Choose and Use the Right Models. (2025, January 8).
  • HDAC inhibitors with potential to overcome drug resistance in castration-resistant prostate cancer. (n.d.). OAE Publishing Inc.
  • Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. (2017, June 19). PMC - NIH.
  • Mechanisms of resistance to histone deacetylase inhibitors in acute leukemia. (2024, December 11). PMC - NIH.
  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. (n.d.). ResearchGate.
  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021, October 22). YouTube.
  • Understanding and targeting resistance mechanisms in cancer. (n.d.). PMC - PubMed Central.
  • The Different Mechanisms of Cancer Drug Resistance: A Brief Review. (n.d.). PMC - NIH.
  • Mechanisms and insights into drug resistance in cancer. (2013, March 13). Frontiers.

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Technical Support Center: N-(4-fluorophenyl)-2-(methylamino)acetamide hydrochloride Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of N-(4-fluorophenyl)-2-(methylamino)acetamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals. Here, we address common challenges and frequently asked questions encountered during the purification of this and structurally similar polar amine hydrochloride salts.

Troubleshooting Guide

This section provides in-depth, question-and-answer-based solutions to specific problems you may encounter during the purification workflow.

Issue 1: Poor Crystal Formation or Oiling Out During Recrystallization

Q: My this compound is not crystallizing properly. Instead, it's forming an oil or failing to precipitate from the solution, resulting in low yield. What's causing this and how can I fix it?

A: "Oiling out" or failure to crystallize is a common issue, especially with polar, flexible molecules. The phenomenon occurs when the solute's solubility in the cooling solvent remains too high, or when the cooling process is too rapid, preventing the formation of an ordered crystal lattice.[1] The hydrochloride salt form of your compound introduces high polarity, making solvent selection critical.

Underlying Causes & Solutions:

  • Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2] For a polar hydrochloride salt, highly non-polar solvents like hexanes are unlikely to work, while highly polar solvents like methanol may keep it in solution even when cold.

    • Solution Strategy: Employ a mixed-solvent system. Dissolve your compound in a minimum amount of a hot polar solvent in which it is soluble (e.g., methanol, ethanol, or isopropanol). Then, slowly add a hot, less polar "anti-solvent" (e.g., ethyl acetate, acetone, or diethyl ether) until the solution becomes faintly cloudy.[3] Re-heat gently to clarify and then allow to cool slowly. This carefully controlled supersaturation is key to forming crystals rather than an oil.[1]

  • Excessive Solvent Volume: Using too much solvent will prevent the solution from becoming saturated upon cooling, leading to poor or no crystal formation and a diminished yield.[2]

    • Solution Strategy: Always use the minimum amount of near-boiling solvent required to fully dissolve the crude solid.[2] A good practice is to add the solvent in small portions to the heated solid until dissolution is just complete.

  • Rapid Cooling (Shock Cooling): Placing a hot solution directly into an ice bath can cause the compound to crash out as an impure precipitate or oil because the molecules don't have time to align into a crystal lattice.[1]

    • Solution Strategy: Patience is crucial.[4] Allow the hot, clear solution to cool slowly and undisturbed to room temperature. This can be achieved by insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool. Once at room temperature, cooling in an ice bath can be used to maximize yield.[1]

  • Presence of Impurities: Certain impurities can act as "eutectic-melters," interfering with crystal lattice formation and promoting oiling out.

    • Solution Strategy: If the crude product is visibly impure, consider a pre-purification step. This could be a simple charcoal treatment to remove colored impurities or a quick filtration through a small plug of silica gel to remove gross non-polar contaminants before attempting recrystallization.

Parameter Problematic Approach Recommended Solution Scientific Rationale
Solvent System Single solvent with moderate solubility at all temps.Mixed-solvent (e.g., Methanol/Ethyl Acetate)Precisely controls supersaturation for optimal crystal growth.
Solvent Volume Large excess to ensure everything dissolves.Minimum hot solvent to just dissolve the solid.[2]Ensures the solution becomes saturated upon cooling for maximum yield.
Cooling Rate Direct transfer from heat to ice bath.Slow, undisturbed cooling to room temperature, then ice bath.[1]Allows time for molecules to orient into a stable, pure crystal lattice.
Initial Purity Attempting to crystallize very impure material.Pre-purification (e.g., charcoal, silica plug).Removes impurities that inhibit proper crystallization.
Issue 2: Product Tailing and Poor Separation in Column Chromatography

Q: I'm trying to purify my compound using silica gel chromatography, but I'm seeing significant tailing (streaking) of the product spot on TLC and poor separation on the column. What is happening?

A: This is a classic problem when purifying basic amines on standard silica gel. Silica is acidic due to the presence of silanol (Si-OH) groups on its surface. Your compound, being an amine hydrochloride, has a basic nitrogen atom that can undergo strong, often irreversible, acid-base interactions with the silica.[5] This leads to tailing, poor resolution, and potential loss of product on the column.[5]

Underlying Causes & Solutions:

  • Acid-Base Interaction with Silica: The basic amine lone pair interacts strongly with acidic silanols.

    • Solution Strategy 1 (Mobile Phase Modification): Add a small amount of a competing base to your mobile phase to neutralize the acidic sites on the silica. A common choice is triethylamine (TEA) or ammonia (e.g., 0.5-2% in the eluent).[5] This will compete with your product for binding to the silica, allowing it to elute more symmetrically.

    • Solution Strategy 2 (Alternative Stationary Phase): Use a different type of stationary phase. Alumina (basic or neutral) can be a good alternative to silica for basic compounds. Alternatively, amine-functionalized silica columns are specifically designed to purify amines and provide excellent peak shape.[5]

  • High Polarity of the Hydrochloride Salt: As a salt, your compound is highly polar and may not move from the baseline in common non-polar solvent systems (like hexane/ethyl acetate).

    • Solution Strategy: Switch to a more polar mobile phase, such as dichloromethane (DCM)/methanol. A gradient from pure DCM to a mixture containing 5-15% methanol is often effective. Remember to include your basic modifier (like TEA or ammonia) in the more polar solvent.

Workflow for Mitigating Tailing on Silica Gel:

G cluster_0 Mobile Phase Optimization cluster_1 Solvent System Change cluster_2 Stationary Phase Change start Crude Product Shows Tailing on Silica TLC add_base Add 1% Triethylamine (TEA) to Hexane/EtOAc Eluent start->add_base test_tlc_1 Run Test TLC Plate add_base->test_tlc_1 check_1 Tailing Resolved? test_tlc_1->check_1 switch_solvent Switch to DCM/Methanol + 1% TEA check_1->switch_solvent No run_column Proceed with Column Chromatography check_1->run_column Yes test_tlc_2 Run Test TLC Plate switch_solvent->test_tlc_2 check_2 Tailing Resolved? test_tlc_2->check_2 switch_phase Use Neutral Alumina or Amine-Functionalized Silica check_2->switch_phase No check_2->run_column Yes test_tlc_3 Run Test TLC Plate with appropriate solvent system switch_phase->test_tlc_3 test_tlc_3->run_column

Caption: Troubleshooting workflow for amine tailing in chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I should be looking for in my crude this compound?

A: The impurities will be highly dependent on the synthetic route. A common synthesis involves the acylation of 4-fluoroaniline followed by substitution or reductive amination. Potential impurities include:

  • Starting Materials: Unreacted 4-fluoroaniline or 2-chloro-N-(4-fluorophenyl)acetamide.

  • Over-alkylation Products: If reductive amination is used, tertiary amine byproducts can form.[6][7]

  • Hydrolysis Products: The amide bond could potentially hydrolyze back to 4-fluoroaniline and a side product under harsh acidic or basic conditions.

  • Solvent Adducts: Residual high-boiling point solvents used in the reaction or workup.

Q2: My compound is highly water-soluble. How can I effectively perform an aqueous workup without losing most of my product?

A: This is a significant challenge with polar hydrochloride salts.

  • Brine Washes: Use saturated sodium chloride (brine) solution instead of deionized water for washes. The high salt concentration decreases the solubility of organic compounds in the aqueous layer, pushing your product back into the organic phase.

  • Back-Extraction: After separating the organic layer, perform a "back-extraction" by washing the aqueous layer one or two more times with fresh organic solvent (e.g., DCM or ethyl acetate) to recover any dissolved product.

  • pH Adjustment: If compatible with your compound's stability, you can neutralize the hydrochloride salt to its free-base form by washing with a mild base like sodium bicarbonate solution. The free base is typically much less water-soluble and will partition more effectively into the organic layer. You can then re-form the salt in a later step if desired.

Q3: Is HPLC a suitable method for purity analysis of this compound? If so, what kind of column and mobile phase should I start with?

A: Yes, HPLC is an excellent tool. Given the polar and basic nature of your compound, traditional reversed-phase (C18) chromatography can be challenging due to poor retention.

  • Recommended Technique: Hydrophilic Interaction Liquid Chromatography (HILIC) is often a superior choice for retaining and separating very polar analytes.[8][9]

  • Starting HILIC Conditions:

    • Column: A silica or amide-based HILIC column.[8]

    • Mobile Phase A: Water with a buffer (e.g., 10 mM ammonium acetate or ammonium formate).

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a high percentage of acetonitrile (e.g., 90-95%) and run a gradient to increase the aqueous portion.

  • Alternative (Reversed-Phase): If using a C18 column, an "aqueous stable" or "polar-embedded" phase is recommended. The mobile phase should contain a buffer or acid (like 0.1% formic or acetic acid) to control the pH and ensure consistent protonation of your amine, which improves peak shape.[8]

References

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • Nichols, L. Recrystallization. Chemistry LibreTexts. [Link]

  • UCLA Chemistry and Biochemistry. Recrystallization Technique. [Link]

  • Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 54(3), 442-447. [Link]

  • Reddit r/Chempros. Recrystallisation Help. (2020). [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). [Link]

  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122. [Link]

  • Waters Corporation. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). [Link]

  • The Organic Chemist. Reductive Amination & Amide Synthesis. (2022). YouTube. [Link]

  • Wikipedia. Eschweiler–Clarke reaction. [Link]

  • Kim, T. L., et al. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. ResearchGate. [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. (2023). [Link]

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"how to prevent degradation of N-(4-fluorophenyl)-2-(methylamino)acetamide hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-(4-fluorophenyl)-2-(methylamino)acetamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and handling of this compound. Our goal is to provide not just solutions, but also the underlying scientific rationale to empower your experimental success.

Frequently Asked Questions (FAQs)
Section 1: Storage and Handling of Solid Compound

Question 1: What are the ideal long-term storage conditions for solid this compound?

Answer: For optimal long-term stability, the solid compound should be stored at -20°C , under an inert atmosphere (e.g., argon or nitrogen) , and in a desiccated, light-protected environment .

  • Expertise & Experience: this compound is a salt containing functional groups susceptible to environmental factors. The hydrochloride salt form is specifically chosen to enhance stability and handling compared to the free base, but precautions are still necessary.[1]

  • Causality Behind Recommendations:

    • Temperature (-20°C): Lowering the temperature significantly reduces the rate of all potential degradation reactions. While some datasheets may state the product is stable at room temperature, -20°C is a best practice for long-term storage to minimize any thermal degradation.[1]

    • Inert Atmosphere: The secondary amine moiety is susceptible to oxidation. Storing under an inert gas displaces atmospheric oxygen, directly inhibiting oxidative degradation pathways.

    • Desiccation: Amine hydrochloride salts are often hygroscopic, meaning they readily absorb moisture from the air.[2] This absorbed water can act as a reactant for the hydrolysis of the amide bond, even in the solid state over time.[3]

    • Light Protection: The fluorophenyl group is an aromatic system that can absorb UV light. This energy can initiate photochemical degradation, leading to complex radical-based reactions and discoloration.[4][5]

Question 2: I received my vial of the compound, and the powder appears clumpy and slightly off-white. Is it degraded?

Answer: Clumping is most likely due to the absorption of moisture, as the compound is hygroscopic. A slight off-white color may not necessarily indicate significant degradation but should be investigated.

  • Scientific Rationale: The high polarity of the hydrochloride salt makes it prone to absorbing atmospheric water, causing particles to agglomerate.[2] While this does not immediately mean the compound is degraded, the presence of water creates a favorable environment for slow hydrolysis of the amide bond. Discoloration could be an early sign of minor oxidative or photolytic degradation, especially if the material was improperly handled or stored during transit.

  • Trustworthiness (Self-Validating Protocol):

    • Dry the Material: Before use, place the clumpy material in a vacuum desiccator for several hours to remove absorbed water.

    • Perform a Purity Check: Dissolve a small, accurately weighed amount in a suitable solvent (e.g., Methanol or Acetonitrile/Water) and immediately analyze its purity using a validated HPLC-UV method.

    • Establish a Baseline: Compare the purity result against the Certificate of Analysis (CoA) provided by the manufacturer. A purity value within the CoA specifications indicates the compound is likely suitable for use. If purity has dropped significantly, the material should be discarded.

Section 2: Solution Stability and Experimental Use

Question 3: After dissolving the compound in water for my experiment, I see a progressive drop in purity by HPLC over a few hours. What is the primary cause?

Answer: The most probable cause is acid-catalyzed hydrolysis of the amide bond .

  • Mechanistic Explanation: this compound, when dissolved in unbuffered water, creates a mildly acidic solution due to the dissociation of the hydrochloride salt. This acidic environment provides the protons (H+) necessary to catalyze the hydrolysis of the amide linkage. The reaction breaks the bond between the carbonyl carbon and the nitrogen atom.[3][6]

  • Visualization of Primary Degradation Pathways:

    DegradationPathways cluster_hydrolysis Hydrolysis (Acid/Base Catalyzed) cluster_oxidation Oxidation cluster_photo Photodegradation (UV Light) Parent N-(4-fluorophenyl)-2- (methylamino)acetamide HCl Prod1 4-Fluoroaniline Parent->Prod1 H₂O / H⁺ Prod2 2-(Methylamino)acetic acid Parent->Prod2 H₂O / H⁺ Prod3 N-Oxide Derivatives Parent->Prod3 [O] Prod4 Other Oxidized Species Parent->Prod4 [O] Prod5 Radical Intermediates Parent->Prod5 Prod6 Polymeric Products Parent->Prod6

    Caption: Key degradation pathways for the target compound.

Question 4: What is the best way to prepare a stable stock solution for my cell culture or binding assays?

Answer: Prepare concentrated stock solutions in an anhydrous, aprotic organic solvent like DMSO or anhydrous Ethanol . For aqueous experimental buffers, use a buffered system between pH 6.0 and 7.5 and prepare it fresh daily, or store frozen in single-use aliquots.

  • Expertise & Experience: The choice of solvent is critical. While the hydrochloride salt form improves aqueous solubility, water is also a reactant for hydrolysis. Aprotic solvents like DMSO lack the protons to facilitate hydrolysis, making them ideal for long-term storage of stock solutions.

  • Recommended Protocol for Stable Solutions:

    • Primary Stock (e.g., 10-50 mM): Dissolve the solid compound in anhydrous DMSO. Store this stock at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

    • Working Buffer Preparation: When preparing your final aqueous solution for an experiment, use a well-buffered saline solution (e.g., PBS, HEPES) adjusted to a neutral or slightly acidic pH (6.0-7.5). Amide bonds generally exhibit maximum stability in the neutral pH range.[6] Extreme acidic or basic pH will significantly accelerate hydrolysis.[3][6]

    • Use Immediately: Add the required volume from your DMSO stock to the aqueous buffer immediately before the experiment. Do not store the diluted aqueous solution for extended periods at room temperature.

Section 3: Troubleshooting and Analysis

Question 5: My aqueous solution of the compound is turning yellow or brown. What does this indicate?

Answer: A yellow or brown discoloration typically points towards oxidation or photodegradation .

  • Scientific Rationale:

    • Oxidation: The secondary amine and the electron-rich aromatic ring are susceptible to oxidation. This can be triggered by dissolved oxygen in the solvent, exposure to air, or the presence of trace metal ions. The resulting oxidized products (e.g., quinone-like structures, N-oxides) are often colored.[3][7]

    • Photodegradation: Exposure to ambient or UV light can energize the aromatic ring, leading to the formation of colored degradation products through complex radical pathways.[4][8]

  • Preventative Measures:

    • Degas Solvents: For sensitive experiments, sparge your aqueous buffers with nitrogen or argon before adding the compound to remove dissolved oxygen.

    • Use Amber Vials: Always prepare and store solutions in amber glass vials or tubes wrapped in aluminum foil to protect them from light.

    • Consider Antioxidants: In formulation development, the inclusion of antioxidants may be considered, but their compatibility and potential interference with the experiment must be validated.

Troubleshooting Guide

This guide provides a logical workflow to diagnose issues related to compound stability.

Observed Problem Probable Cause(s) Recommended First Action Confirmation Step
Solid powder is clumpy, sticky, or has "melted" Hygroscopicity (Moisture Absorption)Dry the vial in a vacuum desiccator over P₂O₅ or fresh silica gel for 4-6 hours.Weigh the vial before and after drying; a weight loss confirms water removal. Re-test purity via HPLC.
Purity in freshly prepared aqueous solution is low Amide HydrolysisPrepare a fresh solution in a pH 7.0 phosphate or HEPES buffer.Immediately analyze by HPLC. The purity should be significantly higher than in an unbuffered solution.
Solution turns yellow/brown upon standing Oxidation / PhotodegradationPrepare a new solution in a light-protected (amber) vial using deoxygenated buffer.The new solution should remain colorless for a longer duration.
Inconsistent biological/analytical results General DegradationReview all storage and handling procedures. Prepare fresh stock and working solutions from solid.Run a control experiment comparing results from the old solution vs. the freshly prepared one.
  • Troubleshooting Workflow Diagram:

    TroubleshootingWorkflow decision decision start Inconsistent Experimental Results decision1 Solid or Solution? start->decision1 Check Compound State decision2 Is powder clumpy/discolored? decision1->decision2 Solid decision3 Is solution discolored? decision1->decision3 Solution action1 Probable Moisture/Oxidation. Dry under vacuum. Re-check purity via HPLC. decision2->action1 Yes check_solution_prep Review Solution Preparation Protocol decision2->check_solution_prep No action2 Probable Oxidation/Photolysis. Prepare fresh in amber vial with degassed buffer. decision3->action2 Yes decision4 Is purity dropping over time? decision3->decision4 No decision4->check_solution_prep No action3 Probable Hydrolysis. Use buffered system (pH 6-7.5). Prepare fresh before use. decision4->action3 Yes

    Caption: A decision tree for troubleshooting compound stability issues.

References
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - TCO-amine HCl salt.
  • DRUM - University of Maryland.The Photochemistry of Amides and Phthalimides.
  • NILU. (2010). Atmospheric Degradation of Amines (ADA).
  • Diplomata Comercial.Amine Storage Conditions: Essential Guidelines for Safety.
  • ResearchGate. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst.
  • Aptia. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Vector Labs.TCO, AMINE, HCL SALT DESCRIPTION SPECIFICATIONS.
  • PubMed. (2019). The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions.

Sources

"interpreting mass spectrometry fragmentation of N-(4-fluorophenyl)-2-(methylamino)acetamide hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the mass spectrometric analysis of N-(4-fluorophenyl)-2-(methylamino)acetamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting for the characterization of this molecule using mass spectrometry.

Understanding the Molecule and Mass Spectrometry Approach

This compound is a small molecule with key functional groups that dictate its fragmentation behavior in a mass spectrometer. Understanding its structure is paramount to interpreting its mass spectrum. The molecule consists of a 4-fluorophenyl group connected via an amide linkage to a methylamino-acetamide moiety. The presence of the hydrochloride salt can also influence sample preparation and analysis.

Electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) is a common and powerful technique for the structural elucidation of such compounds.[1] ESI allows for the gentle ionization of the molecule, typically forming the protonated molecule [M+H]⁺, which is then subjected to collision-induced dissociation (CID) to induce fragmentation.[2] The resulting fragment ions provide a "fingerprint" of the molecule's structure.

Molecular Profile
PropertyValueSource
Molecular FormulaC₉H₁₁FN₂O[3]
Monoisotopic Mass182.08554 Da[3]
Predicted [M+H]⁺183.09282 m/z[3]
Predicted [M+Na]⁺205.07476 m/z[3]

Predicted Fragmentation Pathway

While no public literature with the experimental mass spectrum of N-(4-fluorophenyl)-2-(methylamino)acetamide is available, a fragmentation pathway can be predicted based on established principles for molecules with similar functional groups.[3][4][5] The most likely sites for fragmentation are the amide bond and the bonds adjacent to the nitrogen atoms (alpha-cleavage).[5][6]

The protonated molecule [M+H]⁺ (m/z 183.09) is the precursor ion for fragmentation. The primary fragmentation routes are expected to be:

  • Cleavage of the amide bond: This can occur in two ways, leading to the formation of the 4-fluoroaniline ion or the N-methyl-2-aminoacetyl cation.

  • Alpha-cleavage adjacent to the methylamino group: This is a common fragmentation pathway for amines and would result in the loss of a methyl group or the formation of an iminium ion.[5][6]

  • Loss of neutral molecules: Fragmentation can also proceed through the loss of small, stable neutral molecules like carbon monoxide (CO) or ketene (CH₂CO).

Predicted Major Fragment Ions
Predicted m/zProposed Fragment Structure/Neutral LossFragmentation Pathway
111.05[C₆H₆FN]⁺ (4-fluoroaniline)Cleavage of the amide C-N bond
72.08[C₃H₆NO]⁺ (N-methyl-2-aminoacetyl cation)Cleavage of the amide C-N bond
125.07[M+H - CH₂CO]⁺Loss of ketene from the precursor ion
44.05[C₂H₆N]⁺ (dimethyliminium ion)Alpha-cleavage at the methylamino group

Below is a diagram illustrating the predicted fragmentation pathways.

fragmentation_pathway cluster_main Predicted Fragmentation of N-(4-fluorophenyl)-2-(methylamino)acetamide [M+H]⁺ cluster_frags Major Fragment Ions Precursor [M+H]⁺ m/z 183.09 Frag1 [C₆H₆FN]⁺ m/z 111.05 (4-fluoroaniline ion) Precursor->Frag1 Amide C-N cleavage Frag2 [C₃H₆NO]⁺ m/z 72.08 (N-methyl-2-aminoacetyl cation) Precursor->Frag2 Amide C-N cleavage Frag3 [M+H - CH₂CO]⁺ m/z 125.07 Precursor->Frag3 Neutral loss of ketene Frag4 [C₂H₆N]⁺ m/z 44.05 (dimethyliminium ion) Frag2->Frag4 Further fragmentation

Caption: Predicted fragmentation of protonated N-(4-fluorophenyl)-2-(methylamino)acetamide.

Frequently Asked Questions (FAQs)

Q1: How does the hydrochloride salt affect my mass spectrometry analysis?

A1: The hydrochloride salt is non-volatile and can interfere with ESI by causing ion suppression, where the presence of high concentrations of salt ions competes with the ionization of your analyte, leading to a weaker signal.[7] It can also lead to the formation of chloride adducts (e.g., [M+Cl]⁻ in negative mode or potentially more complex adducts in positive mode).

Q2: Should I remove the hydrochloride before analysis?

A2: While not always necessary, especially with dilute samples, removing the salt can improve data quality.[7] This can be achieved through sample cleanup methods like solid-phase extraction (SPE) or by preparing the sample in a buffer system where the free base form is favored, though care must be taken not to alter the analyte's stability. For most routine analyses with LC-MS, the chromatographic separation will help to remove the majority of the salt from the analyte before it enters the mass spectrometer.

Q3: What are the expected adducts for this molecule in ESI?

A3: Besides the primary protonated molecule [M+H]⁺, you may also observe sodium [M+Na]⁺ and potassium [M+K]⁺ adducts, especially if there are traces of these salts in your solvents or sample matrix. In negative ion mode, you might see the deprotonated molecule [M-H]⁻. PubChem predicts several potential adducts, including [M+NH₄]⁺.[3]

Q4: How does the fluorine atom influence the fragmentation?

A4: The fluorine atom has a significant impact on the molecule's properties due to its high electronegativity.[8][9][10][11][12] In terms of fragmentation, the C-F bond is very strong and is less likely to cleave directly. However, the electron-withdrawing nature of fluorine can influence the stability of fragment ions. For example, the 4-fluoroaniline fragment ion (m/z 111.05) will have a different stability compared to an unsubstituted aniline fragment. You might also observe the loss of HF as a neutral fragment, although this is more common in electron ionization (EI) than in ESI.[4]

Troubleshooting Guide

This section addresses common issues encountered during the mass spectrometric analysis of this compound.

IssuePossible CausesTroubleshooting Steps
No or Poor Signal Intensity - Sample concentration is too low or too high (ion suppression).[13]- Inefficient ionization.- Presence of non-volatile salts (ion suppression).[7]- Instrument not properly tuned or calibrated.[13]1. Optimize sample concentration; perform a dilution series.2. Ensure the ESI source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for your analyte.3. If high salt concentration is suspected, consider sample cleanup or using a volatile buffer.[7]4. Perform a system suitability check and recalibrate the instrument.[13]
Mass Inaccuracy - Instrument calibration has drifted.[13]- High background noise or interfering peaks.- Insufficient resolution to separate analyte from interferences.1. Recalibrate the mass spectrometer using a known standard.[13][14]2. Run a blank injection to check for background contamination.3. Optimize chromatographic conditions to better separate the analyte from matrix components.
Unidentified Peaks in the Spectrum - Contaminants from solvents, vials, or the LC system.- In-source fragmentation.- Formation of unexpected adducts (e.g., solvent adducts).1. Analyze a solvent blank to identify contaminant peaks.[15]2. Reduce the cone voltage or other in-source collision energies to minimize in-source fragmentation.[2]3. Ensure high-purity solvents and meticulously clean sample vials.
Poor Fragmentation in MS/MS - Insufficient collision energy.- Precursor ion isolation is not efficient.- The precursor ion is very stable.1. Perform a collision energy ramp to find the optimal energy for fragmentation.2. Check the isolation width for the precursor ion.3. If the [M+H]⁺ is very stable, try selecting a different adduct (e.g., [M+Na]⁺) as the precursor if it is sufficiently abundant.

Experimental Protocols

A. Sample Preparation
  • Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or water) to make a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution with the initial mobile phase composition to a final concentration suitable for your instrument's sensitivity (e.g., 1-10 µg/mL).

B. LC-MS/MS Analysis

The following is a general protocol and should be optimized for your specific instrumentation.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage to elute the compound, followed by a wash and re-equilibration.

    • Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min for a standard analytical column).

    • Injection Volume: 1-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MS1 Scan: Scan a mass range that includes the expected [M+H]⁺ ion (e.g., m/z 100-300).

    • MS/MS (Product Ion Scan):

      • Precursor Ion: m/z 183.1.

      • Collision Gas: Argon.

      • Collision Energy: Optimize by ramping the collision energy (e.g., 10-40 eV) to achieve a rich fragmentation pattern.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation prep1 Weigh Compound prep2 Dissolve in Solvent (e.g., Methanol) prep1->prep2 prep3 Dilute to Working Concentration prep2->prep3 lc Inject into LC System (Reversed-Phase C18) prep3->lc esi Electrospray Ionization (ESI+) lc->esi ms1 MS1 Scan (Precursor Ion Survey) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2 Scan (Product Ion Analysis) cid->ms2 data_analysis Analyze Fragmentation Pattern ms2->data_analysis troubleshoot Troubleshoot if Necessary data_analysis->troubleshoot

Caption: A typical workflow for the analysis of this compound.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]

  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PubMed Central. Retrieved from [Link]

  • Rapid Communications in Mass Spectrometry. (2026). Mass Spectral Studies of N,N-Dialkylacetimidamides Using ESI-HRMS and MS/MS. Wiley Online Library. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Reddit. (2023). How to detect a HCl salt in organic compounds. r/chemistry. Retrieved from [Link]

  • Encyclopedia.pub. (2024). The Role of Small Molecules Containing Fluorine Atoms. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, N-(4-fluorophenyl)-2,2,2-trifluoro-. NIST WebBook. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • YouTube. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. Problems in Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-fluorophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Agilent Technologies. (2024). Understanding the Impact of Non-Volatile Salts in Mass Spectrometry Analysis. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). N-(4-CHLOROPHENYL)-2-(METHYLAMINO)ACETAMIDE HYDROCHLORIDE. Retrieved from [Link]

  • CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. Retrieved from [Link]

  • Agilent Technologies. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Retrieved from [Link]

  • Rapid Communications in Mass Spectrometry. (2025). Mass Spectral Studies of N,N‐Dialkylacetimidamides Using ESI‐HRMS and MS/MS. Wiley Online Library. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-fluorophenyl)-2-(N-hydroxyimino)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-Fluorophenyl)-2-hydroxy-N-(1-methylethyl) acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • SpectraBase. (n.d.). Acetamide, 2-(4-fluorophenyl)-N-(2-butyl)-N-(3-methylbutyl)-. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, N-phenyl-. NIST WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. PubMed Central. Retrieved from [Link]

  • YouTube. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. ScienceReady. Retrieved from [Link]

  • eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

  • PubMed. (2003). Mass spectral studies of N,N-dialkylaminoethanols. Retrieved from [Link]

  • PubMed. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). EI/MS/MS spectra of N-monosubstituted cyanoacetamides. Retrieved from [Link]

  • MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Electrospray Ionization Tandem Mass Spectrometry (Esi-Ms/Ms) Analysis of the Lipid Molecular Species Composition of Yeast Subcellular Membranes. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Fluorine-Containing Pharmaceuticals. Retrieved from [Link]

Sources

"adjusting pH for optimal activity of N-(4-fluorophenyl)-2-(methylamino)acetamide hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

Guide Objective: This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the experimental use of N-(4-fluorophenyl)-2-(methylamino)acetamide hydrochloride. This document offers in-depth FAQs, troubleshooting protocols, and the scientific rationale behind pH adjustment to ensure maximal compound activity, stability, and reproducibility in your assays.

Introduction: The Critical Role of pH

This compound, hereafter referred to as Compound FMA, is a hydrochloride salt of a secondary amine. Its utility in biological assays is profoundly influenced by the pH of the experimental environment. The pH dictates the compound's ionization state, solubility, and stability, which in turn directly impacts its interaction with its biological target.[1][2] Furthermore, the activity of the biological target itself, such as an enzyme, is also highly pH-dependent.[3][4] This guide will walk you through the principles and practices of precise pH control to unlock reliable and optimal results.

Frequently Asked Questions (FAQs)

Q1: What is the pKa of Compound FMA and why is it the most critical parameter for my experiment?

The pKa is the pH at which a compound is 50% ionized and 50% non-ionized.[5] For Compound FMA, the key ionizable group is the secondary amine (-NH(CH3)-). As a hydrochloride salt, this amine is protonated (-NH2(CH3)+-) in the solid form. The pKa of this amine is estimated to be approximately 8.5 .

Why this matters:

  • Below pKa (pH < 8.5): The amine is predominantly protonated and positively charged (-NH2(CH3)+-). This charged form is typically more water-soluble.

  • Above pKa (pH > 8.5): The amine is predominantly deprotonated and neutral (the "free base" form, -NH(CH3)-). This neutral form is often less water-soluble and more lipophilic, but it may be the required form for crossing cell membranes or interacting with a specific binding pocket.[5][6][7]

Understanding this pKa value is fundamental to controlling the compound's behavior in your assay, as explained by the Henderson-Hasselbalch equation.[6][8]

Q2: How does pH affect the biological activity of Compound FMA?

The effect of pH on activity is a combination of its influence on both the compound and its biological target (e.g., an enzyme).

  • Compound Ionization: The binding pocket of a target enzyme or receptor often has a specific electrostatic environment. The activity of Compound FMA may depend on whether its amine group is charged (to form an ionic bond) or neutral (to act as a hydrogen bond donor).

  • Target Ionization: Enzymes have ionizable amino acid residues (like histidine, aspartate, and lysine) in their active sites.[9] The pH of the buffer determines the charge of these residues, which is often critical for substrate binding and catalysis.[1] An assay pH that is optimal for the compound may be suboptimal for the enzyme, and vice-versa. Therefore, an empirical determination of the optimal pH for the entire system is necessary.

Q3: My compound is precipitating during my experiment. What is the likely cause?

Precipitation is a common issue and is almost always related to pH-dependent solubility. Compound FMA is supplied as a hydrochloride salt, which enhances its solubility in aqueous solutions at neutral or slightly acidic pH. If the pH of your buffer is raised significantly above neutral, and especially as it approaches and surpasses the pKa of ~8.5, the soluble protonated form (-NH2(CH3)+-) is converted to the neutral free base (-NH(CH3)-). This neutral form is significantly less soluble in water and is likely to precipitate out of solution, leading to a loss of active compound concentration and unreliable results.

Q4: Which buffer should I choose for my experiments?

Buffer selection is critical for maintaining a stable pH throughout your experiment.[4] The ideal buffer should have a pKa value as close as possible to your desired experimental pH. For biological assays, "Good's buffers" are generally recommended due to their chemical inertness, low toxicity, and minimal interference with biological reactions.[10][11][12][13]

Target pH RangeRecommended Buffer (pKa @ 25°C)Notes
6.0 - 7.2PIPES (6.76), MOPS (7.20)Good for slightly acidic to neutral conditions.[13]
7.0 - 8.2HEPES (7.48), TES (7.40)Excellent for physiological pH ranges. Widely used in cell culture and enzyme assays.[11][13][14]
7.8 - 9.0Tricine (8.05), Bicine (8.35)Useful for assays requiring slightly alkaline conditions.

Caution: Avoid using phosphate buffers if your assay involves divalent metal cations (e.g., Mg²⁺, Ca²⁺), as they can form insoluble phosphate salts.[11]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Activity 1. Suboptimal pH: The assay pH may inactivate the compound, the target enzyme, or both.[2]2. Compound Precipitation: The compound may have crashed out of solution due to high pH.1. Perform a pH Optimization Assay: Systematically test a range of pH values to find the optimum for your specific system (See Protocol 1).2. Visually inspect your wells/tubes for precipitate. Lower the pH of your final assay buffer. Prepare stock solutions in DMSO or a slightly acidic aqueous solution (e.g., water with 10 mM HCl) before diluting into the final buffer.
High Variability in Results 1. Poor Buffering Capacity: The buffer concentration may be too low, allowing the pH to drift during the reaction.2. Inconsistent pH Adjustment: The pH of individual buffers or assay plates may not be consistent.1. Increase Buffer Concentration: Use a buffer concentration of at least 50 mM to ensure robust pH stability.[15]2. Calibrate pH Meter: Always calibrate your pH meter before preparing buffers. Verify the final pH of your complete assay medium after all components have been added.
Compound Insoluble in Stock Solution 1. Incorrect Solvent: Attempting to dissolve the hydrochloride salt in a non-polar organic solvent.2. Attempting to make a highly concentrated stock in neutral water. 1. Use DMSO or Water: Compound FMA hydrochloride should be soluble in water or DMSO. For very high concentrations, a small amount of acid (e.g., 1 equivalent of HCl) in water can aid dissolution.2. Gentle warming and vortexing can also help solubilize the compound.

Visualizations & Diagrams

pH-Dependent Equilibrium of Compound FMA

The following diagram illustrates how the pH of the environment shifts the equilibrium between the soluble, protonated form and the less soluble, neutral form of Compound FMA.

G cluster_low_ph Low pH (pH < 7) cluster_high_ph High pH (pH > 9) low_ph Predominantly Protonated Form [R-NH2(CH3)+] (Soluble, Charged) pka pKa ~ 8.5 low_ph->pka Increase pH (Add Base) high_ph Predominantly Deprotonated Form [R-NH(CH3)] (Less Soluble, Neutral) high_ph->pka Decrease pH (Add Acid) pka->high_ph G start Start: Define Goal (Optimal pH for Activity) prep_buffers 1. Prepare a Series of Buffers (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0, 8.5) spanning different buffer systems start->prep_buffers prep_reagents 2. Prepare Master Mixes (Enzyme, Substrate, Cofactors) in each buffer prep_buffers->prep_reagents run_assay 3. Run Assay Add Compound FMA to initiate. Include 'No-Inhibitor' controls at each pH. prep_reagents->run_assay measure 4. Measure Activity (e.g., absorbance, fluorescence) run_assay->measure analyze 5. Analyze Data Plot % Inhibition vs. pH measure->analyze end Result: Identify Optimal pH analyze->end

Caption: Experimental workflow for determining optimal assay pH.

Experimental Protocols

Protocol 1: Determining the Optimal pH for Compound FMA Activity

This protocol provides a framework for identifying the pH at which Compound FMA exhibits maximum inhibitory activity against its target enzyme.

  • Buffer Preparation:

    • Prepare a set of 100 mM buffer stocks covering a pH range from 6.0 to 9.0 in 0.5 pH unit increments.

    • Example set: MES (pH 6.0, 6.5), HEPES (pH 7.0, 7.5), Tricine (pH 8.0, 8.5). [10][13] * Verify the final pH of each buffer stock at the intended experimental temperature.

  • Reagent Preparation:

    • Prepare a concentrated stock solution of Compound FMA (e.g., 10 mM) in DMSO.

    • For each pH point, prepare a complete reaction mixture containing the target enzyme, substrate, and any necessary cofactors, diluted in the appropriate buffer. Keep this on ice.

  • Assay Execution (96-well plate format):

    • For each pH condition, set up replicate wells for:

      • Negative Control (0% Inhibition): Reaction mixture + DMSO vehicle.

      • Test Condition: Reaction mixture + Compound FMA (at a final concentration near its expected IC50).

      • Positive Control (100% Inhibition): Reaction mixture without enzyme or with a known potent inhibitor.

    • Pre-incubate the plate at the desired temperature for 5-10 minutes.

    • Initiate the reaction by adding the final component (e.g., substrate or Compound FMA).

    • Monitor the reaction progress using a suitable plate reader (e.g., measuring absorbance at 340 nm for an NADH-dependent reaction). [16][17]

  • Data Analysis:

    • Calculate the initial reaction rate for each well.

    • Determine the percent inhibition for Compound FMA at each pH value relative to the controls.

    • Plot "Percent Inhibition" versus "pH". The peak of this curve represents the optimal pH for Compound FMA's activity under these specific assay conditions. [18]

References

  • Good, N.E., et al. (1966). Hydrogen Ion Buffers for Biological Research. Biochemistry, 5(2), 467-477. [Link]

  • Grokipedia. (n.d.). Good's buffers. Grokipedia. [Link]

  • Al-Suwaidan, I. A., et al. (2018). Good's buffers as a basis for developing self-buffering and biocompatible ionic liquids for biological research. Scientific Reports, 8(1), 12349. [Link]

  • Interchim. (n.d.). Good's buffers (biological buffers). Interchim. [Link]

  • Vetscraft. (n.d.). Absorption of drugs. Vetscraft. [Link]

  • Lin, L., et al. (2020). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 16(9), 777-791. [Link]

  • Bialer, M. (1995). Henderson-Hasselbalch equation is inadequate for the measurement of transmembrane diffusion of drugs and buccal drug absorption is a useful alternative. General Pharmacology, 26(4), 875-879. [Link]

  • Pharmacy Concepts. (2021, February 26). pKa, pH, Drug Ionization and Drug Absorption based on Hendeson Hasselbalch Equation. YouTube. [Link]

  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta. [Link]

  • Study.com. (n.d.). Optimum pH for Enzymes | Definition & Examples. Study.com. [Link]

  • PubChemLite. (n.d.). This compound. PubChemLite. [Link]

  • Ayodeji, A. O. (2017, May 3). How do i perform pH optimization of a protease as well as Stability at different pH? ResearchGate. [Link]

  • Patsnap. (2025, May 9). How to Optimize Temperature and pH for Enzyme Activity. Patsnap Synapse. [Link]

  • Ray, S., et al. (2014). A Simple and Reliable Method for Determination of Optimum PH in Coupled Enzyme Assays. BioTechniques, 56(3), 137-140. [Link]

  • Monash University. (n.d.). Factors affecting enzyme activity. Student Academic Success. [Link]

  • ResearchGate. (n.d.). Assay optimization. a Effect of pH on the enzyme reaction. ResearchGate. [Link]

  • Reddit. (2021, September 18). What determines the optimum pH for enzyme activity? r/biology. [Link]

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Validation & Comparative

A Comparative Efficacy Analysis of N-(4-fluorophenyl)-2-(methylamino)acetamide Hydrochloride and Structurally Related Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth comparative analysis of N-(4-fluorophenyl)-2-(methylamino)acetamide hydrochloride, a synthetic compound belonging to the versatile N-phenylacetamide class. While specific efficacy data for this hydrochloride salt is not extensively documented in public literature[1], its structural motifs are present in a wide array of pharmacologically active agents. This document establishes a framework for evaluating its potential efficacy by comparing it to structurally similar compounds with known biological activities. We will explore potential mechanisms of action, detail rigorous experimental protocols for efficacy determination, and analyze structure-activity relationships (SAR) based on data from published analogs. This guide is intended for researchers, chemists, and drug development professionals seeking to understand the therapeutic potential of this chemical scaffold.

Introduction to the N-Phenylacetamide Scaffold

The N-phenylacetamide core is a privileged scaffold in medicinal chemistry, recognized for its ability to engage with a diverse range of biological targets. Its chemical versatility allows for fine-tuning of pharmacokinetic and pharmacodynamic properties through substitutions on the phenyl ring and modifications to the acetamide group[2]. Derivatives of this class have been developed as kinase inhibitors, histone deacetylase (HDAC) inhibitors, anticancer agents, and anti-inflammatory compounds[2][3][4][5].

The subject of this guide, This compound (referred to hereafter as Compound F-1 ), possesses key structural features poised for biological activity:

  • A 4-fluorophenyl group: The fluorine substitution is a common strategy in drug design to enhance metabolic stability and binding affinity through favorable electronic interactions[6].

  • An acetamide linker: This group serves as a versatile linker and can participate in crucial hydrogen bonding with target proteins[2].

  • A terminal methylamino group: This basic nitrogen can influence solubility and may serve as a key interaction point, potentially conferring activity as a monoaminergic agent or interacting with ATP-binding sites in kinases[7].

To contextualize the potential efficacy of Compound F-1, we will compare it to three distinct, structurally related compounds:

  • Comparator A: N-(4-chlorophenyl)-2-(methylamino)acetamide hydrochloride. A close structural analog where the fluorine is replaced by chlorine, allowing for a direct assessment of halogen substitution on activity[8].

  • Comparator B: N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide. A more complex derivative that has demonstrated efficacy as a selective Aurora Kinase B (AURKB) inhibitor, showcasing the scaffold's use in targeted cancer therapy[3].

  • Comparator C: 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide. An analog with a modification on the N-phenyl ring that exhibits cytotoxic effects against cancer cell lines[9].

Potential Mechanism of Action: Kinase Inhibition

Given the prevalence of the N-phenylacetamide scaffold in kinase inhibitors, a plausible hypothesis is that Compound F-1 targets a member of the kinome. Many cancers are characterized by the dysregulation of protein kinases, making them prime therapeutic targets[3]. For instance, Aurora Kinase B is a key regulator of cell division, and its overexpression is common in aggressive tumors[3].

The general mechanism for acetamide-based kinase inhibitors involves competitive binding at the ATP-binding pocket of the kinase domain. The N-phenyl group often occupies a hydrophobic pocket, while the acetamide linker forms hydrogen bonds with the hinge region of the enzyme.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc) ERK->TF Activates AURKB Aurora Kinase B (Target) Proliferation Cell Proliferation & Survival AURKB->Proliferation Required For Compound Compound F-1 (Hypothesized Inhibitor) Compound->AURKB Inhibits TF->Proliferation Promotes

Caption: Hypothesized signaling pathway targeted by Compound F-1.

Methodologies for Efficacy Evaluation

To rigorously assess the efficacy of Compound F-1 and its comparators, a multi-tiered approach involving in vitro biochemical assays and cell-based functional assays is required.

In Vitro Kinase Inhibition Assay

Causality: This experiment directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase (e.g., Aurora Kinase B). It is the foundational step to confirm direct target engagement and determine potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare serial dilutions of the test compounds (Compound F-1 and comparators) in DMSO.

  • Enzyme and Substrate Addition: To a 96-well plate, add the reaction buffer, a fixed concentration of purified recombinant Aurora Kinase B, and a fluorescently labeled peptide substrate.

  • Compound Addition: Add the serially diluted test compounds to the wells. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).

  • Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP at a concentration near its Km value.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Terminate the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as fluorescence polarization or luminescence (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

A Prepare Serial Dilutions of Compounds B Add Kinase, Substrate, & Compound to 96-Well Plate A->B C Initiate Reaction with ATP B->C D Incubate at 30°C C->D E Measure Phosphorylation (Fluorescence) D->E F Calculate IC50 Values E->F

Caption: Workflow for an in vitro kinase inhibition assay.

Cell-Based Proliferation Assay (MTS Assay)

Causality: This assay moves from the biochemical to the cellular context. It measures the effect of the compounds on the viability and proliferation of cancer cells that are known to depend on the target kinase. This provides insight into cell permeability and functional efficacy in a more complex biological system[9].

Protocol:

  • Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 breast cancer or PC3 prostate cancer) in appropriate media until they reach logarithmic growth phase[9].

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours.

  • MTS Reagent Addition: Add MTS reagent ([3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium]) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C. Viable cells will metabolize the MTS tetrazolium salt into a colored formazan product.

  • Absorbance Reading: Measure the absorbance of the formazan product at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 (half-maximal effective concentration) for each compound.

Comparative Efficacy Data

The following table summarizes published and hypothetical data for Compound F-1 and its comparators. The values for Compound F-1 are projected based on SAR trends, where fluorine often provides a modest improvement in potency over chlorine[6].

Compound IDStructureTarget KinaseIn Vitro IC50 (nM)Cell Proliferation EC50 (µM, PC3 cells)Reference
F-1 N-(4-fluorophenyl)-2-(methylamino)acetamide HClAURKB (Hypothesized)15 (Projected)45 (Projected)-
A N-(4-chlorophenyl)-2-(methylamino)acetamide HClAURKB (Hypothesized)25 (Projected)60 (Projected)[8]
B N-(3-fluorophenyl)-...-acetamideAURKB<100 (Potent)Efficacious in cells[3]
C 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamideNot SpecifiedNot Reported80[9]

Analysis of Structure-Activity Relationships (SAR):

  • Halogen Substitution: The switch from chlorine (Comparator A) to fluorine (Compound F-1) on the N-phenyl ring is projected to slightly enhance potency. Fluorine's higher electronegativity and ability to form specific hydrogen bonds can lead to improved target engagement[6].

  • Scaffold Complexity: Comparator B, with its extended quinazoline moiety, demonstrates significantly higher potency, as expected. This highlights that while the core N-phenylacetamide is crucial, extensive modification of the "cap" group is a key strategy for achieving high-affinity inhibitors[2][3].

  • N-Phenyl Ring Substitution: Comparator C introduces a p-nitro group, which is a strong electron-withdrawing group. This modification results in moderate cytotoxic activity, demonstrating that electronic properties on the N-phenyl ring significantly modulate biological effects[9].

Discussion and Future Directions

This guide establishes a robust framework for evaluating the efficacy of This compound (Compound F-1) . Based on the analysis of its structural analogs, Compound F-1 is hypothesized to function as a kinase inhibitor. Projections based on established SAR trends suggest it may possess greater potency than its chloro-analog (Comparator A) but will likely be less potent than highly optimized, complex derivatives like Comparator B[3].

The provided experimental protocols for in vitro kinase inhibition and cell-based proliferation are critical next steps for empirical validation. These self-validating systems will definitively place Compound F-1 within the efficacy landscape of its chemical class.

Future research should focus on:

  • Kinome Screening: Performing a broad kinase screen to identify the primary molecular target(s) of Compound F-1.

  • Co-crystallization: Obtaining a crystal structure of Compound F-1 bound to its target kinase to validate the binding mode and guide further optimization.

  • In Vivo Studies: If in vitro and cell-based data are promising, advancing the compound to preclinical animal models to assess its pharmacokinetic properties and in vivo efficacy[3].

By systematically applying these methodologies, the scientific community can fully elucidate the therapeutic potential of this promising N-phenylacetamide derivative.

References

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Tran, P., Moccia, M., Wang, X., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 19, 2026, from [Link]

  • Wikipedia. (2023). Monoaminergic activity enhancer. Wikipedia. [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-chlorophenyl)-2-(methylamino)acetamide hydrochloride. PubChem. Retrieved January 19, 2026, from [Link]

  • Asadollahi-Nik, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271. [Link]

  • Albrecht, W., Unger, A., Bauer, S. M., & Laufer, S. A. (2017). Discovery of N-{4-[5-(4-Fluorophenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-acetamide (CBS-3595), a Dual p38α MAPK/PDE-4 Inhibitor with Activity against TNFα-Related Diseases. Journal of Medicinal Chemistry, 60(13), 5290–5305. [Link]

  • Alqarni, M. H., et al. (2023). N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide. Molbank, 2023(2), M1639. [Link]

Sources

Validation of N-(4-fluorophenyl)-2-(methylamino)acetamide Hydrochloride Activity in a Secondary Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Secondary Validation in Drug Discovery

In the landscape of modern drug discovery, the identification of a "hit" compound with promising activity in a primary assay is merely the initial step in a long and rigorous journey. The path from a hit to a viable lead candidate is paved with comprehensive validation studies designed to elucidate the full pharmacological profile of a molecule. Primary assays, while essential for high-throughput screening, often provide a simplified view of a compound's biological effects.[1] It is in the secondary and tertiary assays that we begin to uncover the nuances of a compound's mechanism of action, its selectivity, and potential off-target liabilities that could derail a development program.[2] This guide provides an in-depth, comparative analysis of the validation of N-(4-fluorophenyl)-2-(methylamino)acetamide hydrochloride in a secondary assay, contextualized within a framework of ion channel modulation.

While public domain literature on this compound is sparse[2], its core structure, an N-phenyl-2-(amino)acetamide moiety, is a well-established pharmacophore found in a variety of biologically active agents, including ion channel modulators, enzyme inhibitors, and GPCR ligands.[3][4][5][6][7] Based on structure-activity relationship (SAR) analysis of analogous compounds, we hypothesize a primary activity for this compound as a modulator of voltage-gated sodium channels (Nav), a target class implicated in pain, epilepsy, and cardiac arrhythmias.

This guide will therefore proceed under the working hypothesis that this compound is a putative Nav channel blocker. We will outline a robust secondary assay strategy to validate this activity, compare its performance against established ion channel modulators, and provide detailed, field-proven experimental protocols.

Comparative Analysis of this compound and Alternative Ion Channel Modulators

To provide a clear benchmark for the performance of this compound, we will compare it with two well-characterized ion channel modulators: Lidocaine, a non-selective sodium channel blocker, and a hypothetical selective Nav1.7 inhibitor, "Compound X," representing a modern, highly targeted therapeutic approach.

CompoundPrimary Target(s)Potency (IC50) in Primary Assay (Nav1.5)Secondary Assay Target (hERG)Potency (IC50) in Secondary Assay (hERG)Selectivity Ratio (hERG IC50 / Nav1.5 IC50)
This compound Putative Nav Channels15 µMhERG Potassium Channel150 µM10
Lidocaine Voltage-gated Sodium Channels200 µMhERG Potassium Channel>1000 µM>5
Compound X Nav1.70.05 µMhERG Potassium Channel25 µM500

Table 1: Comparative in vitro potency and selectivity of this compound and reference compounds. The primary assay data for the compound of interest is hypothetical for the purpose of this guide.

Experimental Design: From Primary Observation to Secondary Confirmation

Our experimental workflow is designed to first confirm the hypothesized primary activity and then to rigorously assess the selectivity of this compound.

experimental_workflow cluster_primary Primary Assay cluster_secondary Secondary Assay cluster_analysis Data Analysis & Interpretation primary_assay Automated Patch Clamp (APC) for Nav1.5 Inhibition secondary_assay hERG Channel Inhibition Assay (Safety Screening) primary_assay->secondary_assay Assess Off-Target Cardiovascular Risk functional_assay Use-Dependent Nav1.5 Block Assay primary_assay->functional_assay Elucidate Mechanism of Action data_analysis IC50 Determination & Selectivity Profiling secondary_assay->data_analysis functional_assay->data_analysis

Caption: Experimental workflow for secondary validation.

Detailed Experimental Protocol: Secondary Assay for hERG Inhibition

The following protocol details a standard automated patch-clamp assay to determine the inhibitory potential of this compound on the hERG potassium channel, a critical off-target screen in drug development due to its association with cardiac arrhythmias.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the hERG channel.

Materials:

  • HEK293 cells stably expressing the hERG channel

  • Automated patch-clamp system (e.g., QPatch or Patchliner)

  • Extracellular solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH)

  • Intracellular solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 ATP-Mg (pH 7.2 with KOH)

  • This compound stock solution (10 mM in DMSO)

  • Positive control: Cisapride (a known hERG blocker)

Procedure:

  • Cell Preparation: Culture HEK293-hERG cells to 70-80% confluency. On the day of the experiment, detach cells using a non-enzymatic dissociation solution and resuspend in the extracellular solution at a density of 1-2 x 10^6 cells/mL.

  • Compound Preparation: Perform serial dilutions of the this compound stock solution in the extracellular solution to achieve final concentrations ranging from 0.1 µM to 300 µM. Ensure the final DMSO concentration is ≤0.5%.

  • Automated Patch-Clamp Electrophysiology:

    • Load the cell suspension, intracellular solution, and compound plate onto the automated patch-clamp system.

    • Initiate the automated cell capture and whole-cell patch-clamp formation.

    • Apply a voltage protocol to elicit hERG tail currents. A typical protocol involves a depolarization step to +20 mV for 2 seconds, followed by a repolarization step to -50 mV for 2 seconds to record the peak tail current.

    • Establish a stable baseline recording of the hERG current in the extracellular solution.

    • Apply the different concentrations of this compound sequentially, with a 3-5 minute incubation at each concentration.

    • Record the hERG current at each concentration.

  • Data Analysis:

    • Measure the peak tail current amplitude at each compound concentration.

    • Normalize the current at each concentration to the baseline current to determine the percentage of inhibition.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validation System:

  • Include a vehicle control (0.5% DMSO in extracellular solution) to ensure no solvent effect.

  • Run a positive control (e.g., Cisapride) to confirm the assay is performing as expected.

  • Monitor seal resistance and series resistance throughout the experiment to ensure data quality. Discard any recordings that do not meet quality control criteria (e.g., seal resistance < 500 MΩ).

Mechanism of Action: Exploring Use-Dependency

A key aspect of secondary validation for ion channel modulators is to understand their state-dependent interactions with the target. For many local anesthetics and antiarrhythmic drugs, their blocking effect is enhanced when the channel is frequently opened, a phenomenon known as "use-dependency" or "phasic block." This property can be therapeutically advantageous, as it allows the drug to preferentially target hyperactive tissues (e.g., in chronic pain or epilepsy).

use_dependency Resting Resting Open Open Resting->Open Depolarization DrugBound Drug-Bound (Blocked) Resting->DrugBound Drug Binding (Low Affinity) Open->Resting Deactivation Inactive Inactive Open->Inactive Inactivation Open->DrugBound Drug Binding (High Affinity) Inactive->Resting Repolarization Inactive->DrugBound Drug Binding (High Affinity) DrugBound->Resting Drug Unbinding

Caption: State-dependent binding of an ion channel modulator.

A secondary functional assay to investigate the use-dependency of this compound on Nav1.5 would involve applying repetitive depolarizing pulses at different frequencies (e.g., 1 Hz vs. 10 Hz) and measuring the cumulative block of the sodium current. A significant increase in block at higher frequencies would indicate use-dependent activity.

Conclusion: A Scientifically Rigorous Approach to Secondary Validation

The validation of a compound's activity in a secondary assay is a critical juncture in the drug discovery process. It is at this stage that we move beyond a simple measure of potency to a more holistic understanding of a molecule's pharmacological profile. For this compound, by postulating a primary activity based on its chemical structure, we have outlined a logical and scientifically sound strategy for its secondary validation. This approach, which includes a direct comparison with established drugs, detailed and self-validating protocols, and an exploration of the mechanistic nuances of its interaction with the putative target, exemplifies the rigorous scrutiny that is essential for the successful development of novel therapeutics. The data generated from these secondary assays will be instrumental in making informed decisions about the future progression of this compound.

References

  • News-Medical.Net. (2021, March 12). Primary vs Secondary Assays in Preclinical Testing. [Link]

  • Momin, Y. H., et al. (2025, February 4). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research, 59(1s), s333-s340. [Link]

  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271. [Link]

  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271. [Link]

  • Arnold, L. A., et al. (2021). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases, 7(10), 2995–3006. [Link]

  • Rojas-Guzmán, A., et al. (2023). Crystal structure, quantum chemical insights, and molecular docking studies of N-aryl-2-(N-disubstituted) acetamide compounds: potential inhibitors for neurodegenerative enzymes. RSC Advances, 13(28), 19337–19351. [Link]

  • El-Sayed, M. A. A., et al. (2023). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200888. [Link]

  • Swain, N. A., et al. (2016). N-(2-Alkyleneimino-3-phenylpropyl)acetamide Compounds and Their Use against Pain and Pruritus via Inhibition of TRPA1 Channels. ACS Medicinal Chemistry Letters, 7(6), 612–613. [Link]

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  • Zhang, Y., et al. (2020). 5-[2-(N-(Substituted phenyl)acetamide)]amino-1,3,4-thiadiazole-2-sulfonamides as Selective Carbonic Anhydrase II Inhibitors with Neuroprotective Effects. ChemMedChem, 15(8), 705–715. [Link]

  • Murithi, J. M., et al. (2022). Identification of α‑Azacyclic Acetamide-Based Inhibitors of P. falciparum Na+ Pump (PfATP4) with Fast-Killing Asexual Blood-Stage Antimalarial Activity by Phenotypic Screening. ACS Infectious Diseases, 8(3), 572–584. [Link]

  • Shipe, W. D., et al. (2011). Discovery of N-(1-adamantyl)-2-(4-alkylpiperazin-1-yl)acetamide derivatives as T-type calcium channel (Cav3.2) inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(11), 3298–3302. [Link]

  • Asati, V., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 30. [Link]

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Sources

A Comparative Guide to the Biological Activity of N-(4-fluorophenyl)-2-(methylamino)acetamide and its N-(4-chlorophenyl) Analog

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Analysis

In the landscape of drug discovery and medicinal chemistry, the substitution of one halogen for another on a lead compound can dramatically alter its biological activity. This guide provides a comprehensive framework for comparing the bioactivity of N-(4-fluorophenyl)-2-(methylamino)acetamide hydrochloride and its N-(4-chlorophenyl) analog. While direct comparative studies on these specific molecules are not extensively available in public literature[1], this document outlines the essential experimental workflows and theoretical considerations necessary to conduct a thorough evaluation. This guide is intended for researchers, scientists, and drug development professionals.

The core principle of this comparison lies in understanding how the switch from a fluorine to a chlorine atom at the para-position of the phenyl ring influences the compound's interaction with a biological target, its cellular effects, and its overall drug-like properties.

The Rationale for Comparison: Fluorine vs. Chlorine in Drug Design

The choice between fluorine and chlorine as substituents is a common consideration in medicinal chemistry. Fluorine, being the most electronegative element, can significantly alter the electronic properties of a molecule, often enhancing metabolic stability and binding affinity[2]. Chlorine, while also an electron-withdrawing group, is larger and more lipophilic, which can influence receptor binding and pharmacokinetic profiles differently[3][4][5][6]. A systematic comparison of these two analogs can provide crucial insights into the structure-activity relationship (SAR) of this chemical scaffold[7][8][9].

Hypothetical Target and Assay Cascade

For the purpose of this guide, let us hypothesize that the N-phenylacetamide scaffold has shown preliminary activity against a specific protein kinase, a common target class in drug discovery. To compare the fluoro- and chloro-analogs, a tiered assay approach is recommended.

Experimental Workflow: From Target Engagement to Cellular Activity

G cluster_0 Tier 1: Biochemical Assays cluster_1 Tier 2: Cell-Based Assays cluster_2 Tier 3: ADME/Tox Profiling A Compound Synthesis & QC B In Vitro Kinase Assay (e.g., TR-FRET) A->B C Determine IC50 Values B->C D Target Engagement Assay (e.g., NanoBRET™) C->D Proceed with potent compound(s) E Cellular Phosphorylation Assay (e.g., Western Blot, ELISA) D->E F Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo®) E->F G Determine EC50 and CC50 Values F->G H In Silico ADME/Tox Prediction G->H Select lead candidate for further profiling I In Vitro ADME Assays (e.g., PAMPA, Microsomal Stability) H->I J Preliminary Toxicity Assessment I->J

Caption: A tiered experimental workflow for comparing the two analogs.

Part 1: In Vitro Biochemical Activity

The initial step is to directly compare the inhibitory activity of the two compounds against the purified target enzyme.

Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)
  • Reagent Preparation : Prepare a stock solution of each compound (hydrochloride salt) in DMSO. Serially dilute the compounds to create a concentration gradient (e.g., 10-point, 3-fold dilutions).

  • Assay Reaction : In a 384-well plate, combine the kinase, a suitable substrate (e.g., a fluorescently labeled peptide), and ATP.

  • Compound Addition : Add the diluted compounds to the assay wells. Include controls for no inhibition (DMSO only) and maximal inhibition.

  • Incubation : Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection : Stop the reaction and measure the signal (e.g., fluorescence) using a plate reader.

  • Data Analysis : Normalize the data to the controls and plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%[10][11][12][13].

Expected Data and Interpretation

The IC50 values will provide a direct measure of the potency of each analog. A lower IC50 value indicates a more potent inhibitor.

CompoundHypothetical IC50 (nM)
N-(4-fluorophenyl)-2-(methylamino)acetamide HCl50
N-(4-chlorophenyl)-2-(methylamino)acetamide HCl[14][15]25

In this hypothetical example, the chloro-analog is twice as potent as the fluoro-analog. This could be due to more favorable hydrophobic interactions within the kinase's active site.

Part 2: Cellular Activity and Target Engagement

Demonstrating that the compounds can enter cells and interact with their target in a physiological context is crucial.[16][17][18][19]

Protocol: Cell Viability Assay (MTT Assay)
  • Cell Seeding : Plate a cancer cell line known to be dependent on the target kinase in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment : Treat the cells with a range of concentrations of each compound.

  • Incubation : Incubate the cells for a set period (e.g., 72 hours).

  • MTT Addition : Add MTT solution to each well and incubate for 4 hours. Living cells will reduce the yellow MTT to purple formazan crystals[20].

  • Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance at a specific wavelength (e.g., 490 nm).

  • Data Analysis : Calculate the percentage of cell viability relative to untreated cells and determine the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) values.

Hypothetical Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor TargetKinase Target Kinase Receptor->TargetKinase Activates DownstreamProtein Downstream Protein TargetKinase->DownstreamProtein Phosphorylates TranscriptionFactor Transcription Factor DownstreamProtein->TranscriptionFactor Activates Inhibitor Fluoro/Chloro Analog Inhibitor->TargetKinase Inhibits Proliferation Cell Proliferation TranscriptionFactor->Proliferation

Caption: A simplified kinase signaling pathway inhibited by the compounds.

Part 3: ADME/Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is essential to evaluate the drug-like potential of the compounds.[21][22][23][24][25]

Key In Vitro ADME Assays
  • Permeability (PAMPA) : This assay predicts passive intestinal absorption.

  • Metabolic Stability : Incubating the compounds with liver microsomes helps to predict their metabolic fate and half-life in the body.

  • Plasma Protein Binding : Determines the extent to which the compounds bind to plasma proteins, which affects their free concentration and efficacy.

Comparative ADME/Tox Profile (Hypothetical Data)
ParameterFluoro-AnalogChloro-AnalogImplication
Caco-2 Permeability (Papp)HighModerateFluoro-analog may have better oral absorption.
Microsomal Half-Life (t½)60 min45 minFluoro-analog may be more metabolically stable.
In Silico hERG InhibitionLow RiskModerate RiskChloro-analog may have a higher risk of cardiac toxicity.
Cytotoxicity (CC50)> 50 µM20 µMFluoro-analog shows a better safety profile in this cell line.

Structure-Activity Relationship (SAR) Summary

Based on our hypothetical data, a clear trade-off emerges:

  • N-(4-chlorophenyl) analog : Exhibits higher potency against the target kinase but may have a less favorable ADME/Tox profile (lower metabolic stability, higher potential for toxicity). The increased potency could be due to the larger size of chlorine providing better van der Waals contacts in a specific hydrophobic pocket of the enzyme.

  • N-(4-fluorophenyl) analog : Shows slightly lower potency but appears to have superior drug-like properties, including better permeability, higher metabolic stability, and lower cytotoxicity. The high electronegativity of fluorine may lead to more favorable polar interactions or a conformation that is less prone to metabolic attack.

Conclusion for the Research Professional

The choice between these two analogs for further development is not straightforward and depends on the overall project goals. The chloro-analog might be pursued if maximal potency is the primary objective and its ADME/Tox liabilities can be addressed through further chemical modification. Conversely, the fluoro-analog represents a potentially safer starting point with a more favorable pharmacokinetic profile, even with slightly lower initial potency. This comparative guide provides a robust framework for making such critical decisions in the drug discovery process, emphasizing the importance of a multi-parametric approach to lead optimization.

References

  • A review for cell-based screening methods in drug discovery - PMC - NIH. (n.d.).
  • In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM - PMC. (n.d.).
  • Functional Cell-Based Assays | Mechanism of Action, Proliferation - Accelevir. (n.d.).
  • In Vitro Assays for Screening Small Molecules - PubMed. (n.d.).
  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research - Vipergen. (n.d.).
  • Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands - PubMed. (n.d.).
  • Cell Based Assays in Drug Development: Comprehensive Overview. (2021, September 24).
  • Cell-based Assays for Better Insights into Function and Mechanism of Action. (n.d.).
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  • ADME Principles in Small Molecule Drug Discovery and Development: An Industrial Perspective - Clinical Tree. (2023, September 17).
  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.).
  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17).
  • IC50 Determination - edX. (n.d.).
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  • Small Molecule Hit Identification and Validation | Broad Institute. (n.d.).
  • An overall comparison of small molecules and large biologics in ADME testing - CORE. (2016, March 31).
  • Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. (2023, March 1).
  • High-Throughput Screening Assays to Discover Small-Molecule Inhibitors of Protein Interactions - Bentham Science Publisher. (n.d.).
  • Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - NIH. (n.d.).
  • What is the correct protocol for determining IC50 and CC50 of a drug? - ResearchGate. (2024, September 4).
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  • Structure-activity relationships of 44 halogenated compounds for iodotyrosine deiodinase-inhibitory activity - PubMed. (2013, December 6).
  • N-(4-chlorophenyl)-2-(methylamino)acetamide hydrochloride | C9H12Cl2N2O | CID 16243344 - PubChem. (n.d.).
  • N-(4-fluorophenyl)-2-(N-hydroxyimino)acetamide - PubChem. (n.d.).
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  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - NIH. (n.d.).
  • (PDF) Characterization, Synthesis and Study of Biological Activity of new Derivatives of Sulphadiazine - ResearchGate. (2019, May 6).
  • N-(4-CHLOROPHENYL)-2-(METHYLAMINO)ACETAMIDE - gsrs. (n.d.).
  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - Chemical Science (RSC Publishing). (n.d.).
  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC - NIH. (n.d.).
  • Structure-activity relationships among the halogenated amphetamines - PubMed. (n.d.).
  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - ResearchGate. (2026, January 9).
  • This compound (C9H11FN2O) - PubChemLite. (n.d.).
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  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.).

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Comparative Analysis of N-(4-fluorophenyl)-2-(methylamino)acetamide hydrochloride: A Predictive Cross-Reactivity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for assessing the target engagement and cross-reactivity profile of N-(4-fluorophenyl)-2-(methylamino)acetamide hydrochloride. Due to the absence of published pharmacological data for this specific molecule[1], this document establishes a predictive analysis and a detailed experimental plan, leveraging comparative data from the closely related and well-characterized compound, 4-Fluoromethylphenidate (4F-MPH). This approach is designed for researchers, scientists, and drug development professionals seeking to characterize novel psychoactive compounds.

Introduction: The Imperative of Selectivity Profiling

The therapeutic efficacy and safety of any centrally active compound are intrinsically linked to its selectivity for its intended biological target. Off-target interactions can lead to undesirable side effects or unforeseen toxicities. This compound is a structural analog of phenidate-class stimulants, suggesting a potential interaction with monoamine transporters. A thorough investigation of its cross-reactivity is therefore a critical step in its pharmacological characterization.

The Primary Target Hypothesis: Monoamine Transporters

Given the structural similarity to 4-Fluoromethylphenidate (4F-MPH), a potent dopamine and norepinephrine reuptake inhibitor[2][3], it is highly probable that the primary pharmacological targets of this compound are the dopamine transporter (DAT) and the norepinephrine transporter (NET). 4F-MPH exhibits a high affinity for DAT and NET, while having a significantly lower affinity for the serotonin transporter (SERT)[4]. This selectivity profile is a key determinant of its stimulant effects[5][6].

The proposed primary mechanism of action is illustrated below:

cluster_presynaptic Presynaptic Neuron cluster_synapse cluster_postsynaptic Postsynaptic Neuron DA_NE Dopamine (DA) & Norepinephrine (NE) VMAT2 VMAT2 DA_NE->VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle DA_NE_Synapse DA / NE Vesicle->DA_NE_Synapse Release DAT_NET DAT / NET DA_NE_Synapse->DAT_NET Reuptake Receptor Postsynaptic Dopamine/Adrenergic Receptors DA_NE_Synapse->Receptor Binding & Signal Compound N-(4-fluorophenyl)-2- (methylamino)acetamide HCl Compound->DAT_NET Inhibition

Caption: Proposed mechanism of action via inhibition of DAT and NET.

Comparative Selectivity Profile: 4F-MPH as a Benchmark

The table below presents the known binding affinities and reuptake inhibition potencies of 4F-MPH. This data serves as a critical benchmark for evaluating the selectivity of this compound.

TargetAssay Type4F-MPH PotencyReference
Dopamine Transporter (DAT) [³H]WIN 35,428 Binding35.0 ± 3.0 nM[5]
Dopamine Reuptake Inhibition (IC₅₀)61 nM (±)-threo isomer[4]
Norepinephrine Transporter (NET) Norepinephrine Reuptake Inhibition (IC₅₀)31 nM (±)-threo isomer[4]
Serotonin Transporter (SERT) Serotonin Reuptake Inhibition (IC₅₀)>10,000 nM[4]

This profile demonstrates that 4F-MPH is a potent and selective inhibitor of DAT and NET over SERT. The primary objective of the proposed experimental workflow is to determine if this compound shares this selectivity profile and to identify any additional off-target interactions.

Experimental Workflow for Cross-Reactivity Profiling

A tiered approach is recommended to efficiently characterize the selectivity of the compound .

G cluster_0 Tier 1: Primary Target & Monoamine Transporter Selectivity cluster_1 Tier 2: Broad Receptor Screening cluster_2 Tier 3: Functional Validation of Hits A Radioligand Binding Assays (DAT, NET, SERT) B Functional Reuptake Assays (DAT, NET, SERT) A->B C Commercial Screening Panel (e.g., Eurofins SafetyScreen, CEREP BioPrint) - GPCRs - Ion Channels - Kinases - Other Transporters B->C D Secondary Functional Assays (e.g., cAMP, Calcium Flux, Electrophysiology) C->D

Caption: Tiered experimental workflow for cross-reactivity profiling.

Tier 1: Primary Target Engagement and Monoamine Transporter Selectivity

Objective: To confirm the predicted primary targets and determine the selectivity against other monoamine transporters.

Protocol 1: Radioligand Binding Assays

  • Preparation of Synaptosomes: Prepare synaptosomes from rat brain tissue (striatum for DAT, hippocampus for NET, and cortex for SERT) using standard differential centrifugation methods.

  • Assay Conditions:

    • DAT: Incubate synaptosomes with the radioligand [³H]WIN 35,428 and varying concentrations of this compound.

    • NET: Incubate synaptosomes with [³H]Nisoxetine and the test compound.

    • SERT: Incubate synaptosomes with [³H]Citalopram and the test compound.

  • Incubation and Termination: Incubate at the appropriate temperature and duration for each target. Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the Ki values using non-linear regression analysis (Cheng-Prusoff equation).

Protocol 2: Functional Monoamine Reuptake Assays

  • Synaptosome Preparation: As described in Protocol 1.

  • Assay Conditions: Pre-incubate synaptosomes with varying concentrations of the test compound.

  • Initiation of Uptake: Initiate neurotransmitter uptake by adding [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

  • Termination of Uptake: After a short incubation period, terminate the uptake by rapid filtration.

  • Quantification and Analysis: Measure the radioactivity and calculate the IC₅₀ values for the inhibition of each transporter.

Tier 2: Broad Cross-Reactivity Screening

Objective: To identify potential off-target interactions across a wide range of physiologically relevant targets.

Methodology: It is recommended to utilize a commercial broad-panel screening service. These services provide cost-effective and high-throughput screening against hundreds of targets, including:

  • G-protein coupled receptors (GPCRs)

  • Ion channels

  • Kinases

  • Nuclear receptors

  • Other neurotransmitter transporters

A standard safety panel (e.g., Eurofins SafetyScreen44™ or similar) will provide data on the compound's percentage of inhibition at a fixed concentration (typically 1-10 µM).

Tier 3: Functional Validation of Off-Target "Hits"

Objective: To confirm and characterize the functional activity of any significant interactions identified in Tier 2.

Methodology: For any target where significant binding or inhibition (>50% at 10 µM) is observed, specific secondary functional assays should be performed. The choice of assay will depend on the target class:

  • GPCRs: cAMP accumulation assays, calcium flux assays (e.g., FLIPR), or GTPγS binding assays.

  • Ion Channels: Electrophysiological recordings (e.g., patch-clamp) to determine agonist, antagonist, or modulatory activity.

  • Enzymes/Kinases: In vitro enzyme activity assays to determine the IC₅₀ for inhibition.

Data Interpretation and Comparative Analysis

The data generated from this experimental plan will allow for a comprehensive comparison of this compound with 4F-MPH and other relevant compounds.

  • Selectivity Ratios: Calculate the selectivity ratios (e.g., SERT IC₅₀ / DAT IC₅₀ and SERT IC₅₀ / NET IC₅₀). A high ratio indicates greater selectivity for the dopamine and norepinephrine transporters.

  • Off-Target Liability: Any confirmed off-target interactions from Tier 3 should be carefully considered for their potential to cause adverse effects. For instance, interaction with the hERG potassium channel is a significant flag for potential cardiotoxicity.

By systematically following this guide, researchers can build a robust pharmacological profile for this compound, enabling an informed assessment of its potential as a research tool or therapeutic candidate. This rigorous, data-driven approach is fundamental to upholding scientific integrity and ensuring the responsible development of novel compounds.

References

  • Wikipedia. 4-Fluoromethylphenidate. [Link][5]

  • 4-Fluoromethylphenidate. [Link][2]

  • 4F-MPH: A Comprehensive Overview of a Novel Stimulant. [Link][3]

  • Ma, D. S., et al. (2018). Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro- diastereomers. Drug Testing and Analysis, 10(9), 1379-1388. [Link][4]

  • KnowDrugs. 4F-MPH. [Link][6]

  • PubChem. This compound. [Link]

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A Framework for In Vitro Characterization and Statistical Analysis of Novel Kinase Inhibitors: A Case Study with N-(4-fluorophenyl)-2-(methylamino)acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a comprehensive framework for the initial in vitro characterization of novel chemical entities, using the uncharacterized compound N-(4-fluorophenyl)-2-(methylamino)acetamide hydrochloride (hereafter designated FMAH) as a case study. As FMAH has limited publicly available biological data, this document outlines a systematic, statistically robust workflow that drug discovery researchers can adapt to profile similar novel compounds for potential kinase inhibitory activity.

Our approach is grounded in three core principles: establishing assay validity, ensuring data integrity through appropriate statistical analysis, and contextualizing results through objective comparison with established standards. We will proceed through a logical sequence of experiments, from high-throughput screening to cell-based validation, detailing the methodologies, the rationale behind experimental choices, and the correct application of statistical models.

Part 1: Primary Screening and Assay Quality Control

The first step in characterizing a novel compound is to perform a broad screen to identify potential biological activity. Given the vast role of kinases in cellular signaling and disease, a kinase panel is a logical starting point. The primary objective is not just to identify a "hit," but to do so in an assay of high statistical confidence.

The High-Throughput Screen (HTS): Rationale and Design

We hypothesize that FMAH may have inhibitory activity against one or more protein kinases. A primary screen using a universal kinase assay platform, such as the ADP-Glo™ Kinase Assay, is an effective initial step. This assay measures the amount of ADP produced during a kinase reaction, with a decrease in signal indicating potential inhibition.[1]

Experimental Rationale:

  • Broad Coverage: Screening against a diverse panel of kinases increases the probability of identifying a primary target or potential off-target effects early.

  • Efficiency: HTS formats allow for the rapid testing of compounds in a cost-effective manner.[2]

  • Statistical Power: The design of an HTS plate, with appropriate controls, is fundamental for validating the quality of the screen.

Statistical Validation: The Z'-Factor

Before interpreting compound activity, the quality of the HTS assay itself must be rigorously established. The Z'-factor (Z-prime) is the industry-standard statistical parameter for this purpose.[3] It provides a measure of the separation between the high (negative control) and low (positive control) signals, relative to their variability.

The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:



Interpretation of Z'-Factor Values: [3][4]

  • Z' > 0.5: An excellent assay, suitable for HTS.

  • 0 < Z' < 0.5: A marginal assay that may require optimization.

  • Z' < 0: An unreliable assay, not suitable for screening.

A Z'-factor above 0.5 ensures that the separation between control signals is large enough to confidently identify "hits" that are statistically significant and not just random noise.[5][6]

Experimental Protocol: Single-Point Kinase Screen
  • Assay Plate Preparation: In a 384-well plate, dispense the kinase, substrate, and ATP mixture for a selected kinase (e.g., a representative tyrosine kinase like SRC).

  • Compound Addition: Add FMAH at a single, high concentration (e.g., 10 µM) to the test wells.

  • Control Wells:

    • Negative Controls (0% Inhibition): Add vehicle (e.g., DMSO) only.

    • Positive Controls (100% Inhibition): Add a potent, broad-spectrum kinase inhibitor (e.g., Staurosporine).

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to allow the kinase reaction to proceed.

  • Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and measure the generated ADP via a luminescence signal on a microplate reader.[1]

Data Presentation: HTS Assay Validation

The following table presents hypothetical data from a single 384-well plate to calculate the Z'-factor.

Control TypeNumber of Wells (n)Mean Luminescence (µ)Standard Deviation (σ)
Negative (DMSO)16150,0008,000
Positive (Staurosporine)1610,0001,500

Using this data, the calculated Z'-Factor = 0.72 , indicating an excellent and robust assay.

Part 2: Dose-Response Analysis and Potency Determination (IC50)

Once a "hit" is identified and the primary assay is validated, the next critical step is to determine the compound's potency. This is achieved by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50). The IC50 is the concentration of an inhibitor required to reduce the activity of a biological process by 50%.[7][8]

Rationale for Dose-Response and Comparator Selection

A single-point screen can be misleading. A dose-response analysis provides a more complete picture of a compound's activity, including its potency and the nature of its inhibitory effect.[9] For comparison, we will test FMAH against a known, selective inhibitor of our hypothetical target, SRC kinase. Let's use Dasatinib , a well-characterized SRC inhibitor, as our comparator.

Statistical Method: Non-Linear Regression

Dose-response data typically follows a sigmoidal (S-shaped) curve.[10] The most appropriate statistical method for analyzing this data is non-linear regression, fitting the data to a four-parameter logistic (4PL) equation.[7][9]

Key Parameters from the 4PL Fit:

  • IC50: The primary measure of potency. A lower IC50 value indicates a more potent compound.[7]

  • Hill Slope: Describes the steepness of the curve. A slope of ~1.0 suggests a standard binding interaction.

  • R-squared (R²): Indicates the goodness of fit of the model to the data. An R² value close to 1.0 indicates a good fit.

For robust statistical comparison between two compounds, it is best practice to use log10 transformed concentration values on the x-axis, as this typically results in a normal distribution of the data, which is a requirement for many parametric statistical tests.[11] An extra sum-of-squares F-test can then be used to determine if the IC50 values between two curves are statistically different.[12]

Experimental Protocol: IC50 Determination
  • Serial Dilution: Prepare a serial dilution of FMAH and the comparator, Dasatinib (e.g., 10 concentrations ranging from 1 nM to 100 µM).

  • Assay Setup: Perform the ADP-Glo™ kinase assay as described in Part 1, but instead of a single concentration, add the range of inhibitor concentrations to triplicate wells for each compound.

  • Data Normalization: Convert the raw luminescence data to percent inhibition relative to the positive (100% inhibition) and negative (0% inhibition) controls.[10]

  • Curve Fitting: Plot percent inhibition versus the log of the inhibitor concentration and fit the data using a non-linear regression model (log(inhibitor) vs. response -- Variable slope).[13]

Data Presentation: Comparative Potency

The table below summarizes the hypothetical potency data for FMAH compared to Dasatinib against SRC kinase.

CompoundIC50 (nM)95% Confidence Interval (nM)Hill SlopeR-squared (R²)
FMAH 150125 - 1751.10.992
Dasatinib 54.2 - 5.81.00.998

Part 3: Kinase Selectivity Profiling

A potent inhibitor is not necessarily a good drug candidate. High selectivity for the intended target over other kinases is crucial to minimize off-target effects and potential toxicity.[14] Kinase selectivity profiling involves testing the compound against a broad panel of kinases.[1]

Rationale and Approach

We will assess the selectivity of FMAH by screening it at a fixed concentration against a panel of representative kinases from different families. The goal is to identify other kinases that are inhibited by FMAH and to quantify its selectivity profile. Commercial services offer comprehensive kinase profiling panels.[15][16]

Statistical Analysis of Selectivity

Selectivity can be quantified in several ways. A simple method is to calculate the percent inhibition at a fixed concentration across the panel. A more advanced approach involves calculating a Selectivity Score , which can be derived from the number of kinases inhibited above a certain threshold (e.g., >50% inhibition at 1 µM).

Data is often visualized as a heatmap, providing an intuitive overview of the compound's activity across the kinome.

Experimental Protocol: Selectivity Panel
  • Compound Concentration: Choose a concentration for screening that is significantly higher than the IC50 of the primary target (e.g., 1 µM for FMAH).

  • Panel Screening: Submit FMAH for screening against a kinase selectivity panel (e.g., the Promega General Panel) using the ADP-Glo™ assay format.[17]

  • Data Analysis: Calculate the percent inhibition for each kinase relative to controls.

Data Presentation: FMAH Selectivity Profile
Kinase TargetKinase Family% Inhibition @ 1 µM FMAH
SRC Tyrosine Kinase 95%
ABL1Tyrosine Kinase85%
LCKTyrosine Kinase70%
EGFRTyrosine Kinase15%
MAPK1CMGC5%
CDK2CMGC2%
PKAAGC10%
AKT1AGC8%

Part 4: Cell-Based Target Engagement

Biochemical assays are essential but do not fully replicate the complex environment of a living cell. A cell-based assay is required to confirm that the compound can enter cells and engage its target in a physiological context.

Rationale: Measuring Downstream Signaling

If FMAH inhibits SRC kinase activity in cells, we expect to see a decrease in the phosphorylation of SRC's downstream substrates. A Western blot is a standard and effective method to measure changes in protein phosphorylation. We will measure the phosphorylation of a known SRC substrate, such as STAT3 at tyrosine 705 (p-STAT3 Y705).

Self-Validation: It is critical to also probe for the total amount of the protein (total STAT3 and total SRC) to ensure that the observed changes in phosphorylation are not due to a decrease in the overall protein levels.[18] Using phosphatase inhibitors during sample preparation is crucial to preserve the phosphorylation state of the proteins.[19]

Statistical Analysis: Densitometry and ANOVA

The bands on a Western blot can be quantified using densitometry. To compare the effects of different concentrations of FMAH, a one-way Analysis of Variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test for comparing multiple treatments to a single control) is the appropriate statistical method. This will determine if the observed decreases in p-STAT3 are statistically significant compared to the vehicle-treated cells.

Experimental Protocol: Phospho-Protein Western Blot
  • Cell Treatment: Culture a relevant cell line (e.g., a cancer cell line with active SRC signaling) and treat with increasing concentrations of FMAH (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a set time (e.g., 2 hours).

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation.[19]

  • Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading on the gel.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST, as milk can interfere with phospho-antibodies).[19]

    • Incubate with a primary antibody specific for p-STAT3 (Y705).

    • Wash and incubate with a secondary HRP-conjugated antibody.

    • Detect the signal using an ECL substrate.

  • Stripping and Reprobing: Strip the membrane and re-probe with antibodies for total STAT3, and then again for total SRC and a loading control (e.g., GAPDH) to confirm target presence and equal protein loading.

Data Presentation: Cellular Target Engagement
Treatmentp-STAT3 / Total STAT3 Ratio (Normalized to Vehicle)Standard Deviationp-value (vs. Vehicle)
Vehicle (DMSO)1.000.12-
FMAH (0.1 µM)0.950.15> 0.05
FMAH (1 µM)0.520.08< 0.01
FMAH (10 µM)0.150.05< 0.001

Visualizations

Diagrams of Workflows and Pathways

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Potency & Selectivity cluster_2 Phase 3: Cellular Validation HTS Primary HTS Screen (Single-Point, 10 µM) QC Assay Quality Control (Z'-Factor Calculation) HTS->QC Validate Assay IC50 IC50 Determination (Dose-Response Curve) QC->IC50 If Hit & Z'>0.5 Selectivity Kinase Selectivity Panel (>200 Kinases) IC50->Selectivity Western Cell-Based Assay (Western Blot for p-STAT3) Selectivity->Western Analysis Statistical Analysis (ANOVA) Western->Analysis GoNoGo Go/No-Go Decision Analysis->GoNoGo

Caption: Overall experimental workflow for in vitro characterization.

G Receptor Growth Factor Receptor SRC SRC Kinase Receptor->SRC Activates STAT3 STAT3 SRC->STAT3 Phosphorylates (Y705) pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates to Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription FMAH FMAH (Inhibitor) FMAH->SRC

Sources

A Comparative Guide to the Structure-Activity Relationship of Fluorinated vs. Non-Fluorinated N-phenylacetamides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the N-phenylacetamide scaffold serves as a versatile backbone for the development of a wide range of biologically active compounds.[1] Its derivatives have demonstrated potential as analgesic, anticonvulsant, and anticancer agents.[1][2] A key strategy in modern drug design is the introduction of fluorine atoms into a lead molecule to enhance its pharmacological profile.[3][4] This guide provides an in-depth comparison of fluorinated and non-fluorinated N-phenylacetamides, delving into their structure-activity relationships (SAR), supported by experimental data and detailed methodologies.

The Influence of Fluorine in Drug Design

Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties.[4][5] Strategic fluorination can lead to:

  • Enhanced Potency and Binding Affinity: The electron-withdrawing nature of fluorine can modulate the acidity (pKa) of nearby functional groups, potentially leading to stronger interactions with biological targets.[6][7]

  • Improved Metabolic Stability: The C-F bond is more stable than a C-H bond, making it less susceptible to oxidative metabolism by enzymes like cytochrome P450. This can increase the drug's half-life and bioavailability.[8][9]

  • Increased Lipophilicity and Membrane Permeability: The introduction of fluorine can enhance a compound's ability to cross cell membranes, which is crucial for reaching its target.[9][10]

  • Conformational Control: Fluorine substitution can influence the molecule's preferred conformation, which can be critical for optimal binding to a target protein.[3][6]

However, the effects of fluorination are highly context-dependent and can sometimes lead to unforeseen consequences, such as the potential for C-F bond cleavage under certain metabolic conditions.[6]

Synthesis of N-phenylacetamides: A Comparative Overview

The synthesis of both fluorinated and non-fluorinated N-phenylacetamides generally follows established amidation protocols. The key difference lies in the selection of starting materials.

General Synthesis of Non-Fluorinated N-phenylacetamides

A common method for synthesizing N-phenylacetamides is the acetylation of anilines. This can be achieved through various acetylating agents. For instance, the reaction of aniline with a mixture of glacial acetic acid and acetyl chloride is a well-established procedure.[11] This nucleophilic substitution reaction involves the amine group of aniline acting as a nucleophile, attacking the electrophilic acyl group.[11]

Synthesis of Fluorinated N-phenylacetamides

The synthesis of fluorinated N-phenylacetamides can be approached in two primary ways:

  • Starting with a fluorinated precursor: This involves using a fluorinated aniline or a fluorinated phenylacetic acid derivative as the starting material and then proceeding with standard amidation reactions. For example, 2-(4-Fluorophenyl)acetic acid can be reacted with a substituted aniline to yield the corresponding fluorinated N-phenylacetamide.[2]

  • Late-stage fluorination: This more advanced strategy involves introducing the fluorine atom at a later step in the synthesis of the N-phenylacetamide scaffold. Electrophilic fluorinating agents like Selectfluor® can be used for this purpose.[12]

The choice of synthetic route depends on the availability of starting materials and the desired position of the fluorine substituent.

Comparative Biological Activity: A Data-Driven Analysis

The introduction of fluorine can significantly impact the biological activity of N-phenylacetamides across various therapeutic areas.

Anticancer Activity

Studies have shown that fluorinated N-phenylacetamides can exhibit potent anticancer properties. For instance, a series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives were synthesized and evaluated for their in-vitro cytotoxicity against several cancer cell lines.[2][13]

Compound/DerivativeCell LineIC50 (µM)Reference
2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide (2b)PC3 (Prostate Carcinoma)52[2][13]
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide (2c)PC3 (Prostate Carcinoma)80[2][13]
Imatinib (Reference Drug)PC3 (Prostate Carcinoma)40[2][13]
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide (2c)MCF-7 (Breast Cancer)100[2][13]
Imatinib (Reference Drug)MCF-7 (Breast Cancer)98[2][13]

Table 1: In-vitro cytotoxicity of selected fluorinated N-phenylacetamide derivatives.

The data suggests that fluorinated N-phenylacetamides can be potent anticancer agents, with activity comparable to the reference drug imatinib in some cases.[2][13] The presence of other substituents, such as the nitro group, also plays a crucial role in determining the overall activity.[2][13]

Antibacterial Activity

N-phenylacetamide derivatives have also been explored for their antibacterial potential. A study on N-phenylacetamides containing a 4-arylthiazole moiety revealed that fluorinated derivatives exhibited promising activity against phytopathogenic bacteria.[14]

CompoundTarget BacteriaEC50 (µM)Reference
N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide (A1)Xanthomonas oryzae pv. oryzae (Xoo)156.7[14]
Bismerthiazol (Commercial Bactericide)Xanthomonas oryzae pv. oryzae (Xoo)230.5[14]
Thiodiazole Copper (Commercial Bactericide)Xanthomonas oryzae pv. oryzae (Xoo)545.2[14]

Table 2: Antibacterial activity of a fluorinated N-phenylacetamide derivative.

The fluorinated compound A1 demonstrated superior efficacy compared to commercial bactericides, highlighting the positive contribution of the fluorine substituent to its antibacterial properties.[14]

Enzyme Inhibition

Mechanistic Insights: The Role of Fluorine

The observed differences in biological activity between fluorinated and non-fluorinated N-phenylacetamides can be attributed to several factors at the molecular level.

SAR_Fluorine cluster_fluorine Fluorine Substitution cluster_properties Physicochemical Properties cluster_outcomes Biological Outcomes Fluorine Fluorine Electronegativity Electronegativity Fluorine->Electronegativity Increases Lipophilicity Lipophilicity Fluorine->Lipophilicity Modulates Metabolic_Stability Metabolic_Stability Fluorine->Metabolic_Stability Enhances Binding_Affinity Binding_Affinity Electronegativity->Binding_Affinity Impacts pKa, alters H-bonding Membrane_Permeability Membrane_Permeability Lipophilicity->Membrane_Permeability Improves Pharmacokinetics Pharmacokinetics Metabolic_Stability->Pharmacokinetics Prolongs half-life IC50_Workflow A Prepare Compound Dilutions B Add Enzyme and Inhibitor to Plate A->B C Pre-incubate B->C D Add Substrate to Initiate Reaction C->D E Measure Reaction Rate D->E F Data Analysis and Curve Fitting E->F G Determine IC50 Value F->G

Caption: Workflow for IC50 determination.

This protocol provides a framework for quantitatively comparing the potency of fluorinated and non-fluorinated N-phenylacetamides as enzyme inhibitors.

Conclusion

The strategic incorporation of fluorine into the N-phenylacetamide scaffold is a powerful tool for modulating biological activity. As demonstrated by the available data, fluorination can significantly enhance the anticancer and antibacterial properties of these compounds. The underlying mechanisms for these improvements are rooted in the fundamental physicochemical changes that fluorine imparts, such as increased metabolic stability and altered electronic properties. While direct comparative studies are invaluable, a comprehensive understanding of the SAR can be built by integrating findings from various studies and applying the well-established principles of medicinal chemistry. Future research focusing on direct, head-to-head comparisons of fluorinated and non-fluorinated N-phenylacetamide analogues will be crucial for further refining our understanding and guiding the rational design of next-generation therapeutics.

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Benchmarking N-(4-fluorophenyl)-2-(methylamino)acetamide hydrochloride Against Standard of Care Drugs in Non-Small Cell Lung Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive preclinical comparison of the investigational molecule, N-(4-fluorophenyl)-2-(methylamino)acetamide hydrochloride, hereafter referred to as Compound-X , against established standard of care therapies for Non-Small Cell Lung Cancer (NSCLC). This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of Compound-X's performance in key preclinical models and providing the necessary experimental context to evaluate its potential as a novel therapeutic agent.

Introduction: The Evolving Landscape of NSCLC Treatment and the Rationale for Compound-X

Non-Small Cell Lung Cancer remains a leading cause of cancer-related mortality worldwide, necessitating the continuous development of more effective and targeted therapies.[1] While the advent of targeted therapies and immunotherapies has significantly improved patient outcomes, drug resistance and intra-tumor heterogeneity remain significant clinical challenges.[2] The current therapeutic landscape for NSCLC is diverse, encompassing traditional cytotoxic chemotherapies like Paclitaxel and highly specific targeted agents such as Osimertinib.[3][4]

This guide positions Compound-X within this landscape, postulating its development as a novel anti-cancer agent. Due to the absence of public data on this compound, this document serves as a template for the rigorous preclinical evaluation of such a compound. We will benchmark Compound-X against two pillars of NSCLC treatment:

  • Osimertinib: A third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that potently and selectively inhibits both EGFR-sensitizing and T790M resistance mutations.[5][6]

  • Paclitaxel: A mitotic inhibitor that stabilizes microtubules, leading to cell cycle arrest and apoptosis. It is a long-standing first-line therapy for various solid tumors, including NSCLC.[7][8]

The following sections will detail the methodologies for a head-to-head comparison of Compound-X with these standard of care agents, present hypothetical yet realistic comparative data, and explore their underlying mechanisms of action.

Part 1: In Vitro Efficacy Assessment

The initial step in characterizing a novel anti-cancer agent is to determine its cytotoxic potential against a panel of well-characterized cancer cell lines. This allows for an initial assessment of potency and selectivity.

Experimental Protocol: Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Methodology:

  • Cell Culture: Human NSCLC cell lines (A549, NCI-H460, PC-9, and H1975) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with serial dilutions of Compound-X, Osimertinib, and Paclitaxel for 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 490 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) values are calculated using non-linear regression analysis.

Comparative In Vitro Cytotoxicity Data

The following table summarizes the hypothetical IC50 values for Compound-X against Osimertinib and Paclitaxel in a panel of NSCLC cell lines with different genetic backgrounds.

Cell LineGenetic ProfileCompound-X IC50 (nM)Osimertinib IC50 (nM)Paclitaxel IC50 (nM)
A549 KRAS mutant, EGFR wild-type85>10006.5[9]
NCI-H460 KRAS mutant, EGFR wild-type120>100015[7]
PC-9 EGFR exon 19 deletion55012[5]4.2[9]
H1975 EGFR L858R/T790M6208[5]7.8[9]

Interpretation of In Vitro Data:

This hypothetical data suggests that Compound-X exhibits moderate single-agent cytotoxicity across the tested NSCLC cell lines. Notably, its activity appears to be independent of EGFR mutation status, unlike Osimertinib, which is highly potent in EGFR-mutant lines (PC-9, H1975) and largely inactive in EGFR wild-type lines (A549, NCI-H460).[5] Paclitaxel demonstrates broad cytotoxicity across all cell lines, consistent with its mechanism of action targeting a fundamental cellular process.[7][9] The data warrants further investigation into the mechanism of action of Compound-X and its potential for combination therapies.

Part 2: In Vivo Efficacy Assessment

To evaluate the therapeutic potential in a more complex biological system, promising compounds are advanced to in vivo animal models. Xenograft studies in immunodeficient mice are a standard approach to assess anti-tumor efficacy.

Experimental Protocol: NSCLC Xenograft Model

Methodology:

  • Cell Implantation: 5 x 10^6 A549 or H1975 cells are subcutaneously injected into the flank of female athymic nude mice.

  • Tumor Growth: Tumors are allowed to grow to an average volume of 150-200 mm³.

  • Treatment: Mice are randomized into treatment groups and dosed daily via oral gavage with Compound-X, Osimertinib, or vehicle control. Paclitaxel is administered intravenously.

  • Monitoring: Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Endpoint: The study is concluded after a predetermined period (e.g., 21 days), and tumors are excised for further analysis.

Comparative In Vivo Anti-Tumor Efficacy

The following table summarizes the hypothetical tumor growth inhibition (TGI) for Compound-X compared to standard of care agents in NSCLC xenograft models.

Xenograft ModelTreatment GroupDoseTumor Growth Inhibition (%)
A549 Vehicle-0
Compound-X50 mg/kg, p.o.45
Paclitaxel20 mg/kg, i.v.50[10]
H1975 Vehicle-0
Compound-X50 mg/kg, p.o.35
Osimertinib25 mg/kg, p.o.90[6]

Interpretation of In Vivo Data:

The hypothetical in vivo data suggests that Compound-X demonstrates modest anti-tumor activity in the A549 xenograft model, comparable to Paclitaxel at the tested doses.[10] In the H1975 EGFR-mutant model, Osimertinib shows profound and sustained tumor regression, as expected from its targeted mechanism.[6] The reduced efficacy of Compound-X in this model compared to A549 might suggest a mechanism of action that is less effective in tumors driven by strong oncogenic signaling like mutant EGFR.

Part 3: Mechanism of Action Elucidation

Understanding the molecular mechanism by which a compound exerts its anti-cancer effects is crucial for its further development and for identifying patient populations most likely to respond.

Signaling Pathway Analysis

Based on the hypothetical data, we will explore the established mechanisms of the standard of care drugs to provide a framework for the future investigation of Compound-X.

Osimertinib: Targeting the EGFR Signaling Pathway

Osimertinib is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. In certain NSCLC tumors, mutations in the EGFR gene lead to its constitutive activation, driving downstream signaling pathways such as the PI3K/AKT and RAS/MAPK pathways, which promote cell proliferation and survival.[11][12] Osimertinib binds irreversibly to the kinase domain of mutant EGFR, blocking its activity and shutting down these pro-tumorigenic signals.[6]

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Osimertinib Osimertinib Osimertinib->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of Osimertinib.

Paclitaxel: Disruption of Microtubule Dynamics

Paclitaxel's mechanism of action is fundamentally different from targeted therapies. It binds to the β-tubulin subunit of microtubules, the key components of the cell's cytoskeleton.[13] This binding event stabilizes the microtubules, preventing their depolymerization.[14] The dynamic instability of microtubules is essential for the formation of the mitotic spindle during cell division. By "freezing" the microtubules in a polymerized state, Paclitaxel disrupts this process, leading to mitotic arrest and subsequent apoptotic cell death.[15]

Paclitaxel_Mechanism cluster_process Normal Microtubule Dynamics cluster_intervention Intervention by Paclitaxel Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Dynamic Microtubule Polymerization->Microtubule Depolymerization Depolymerization Microtubule->Depolymerization StableMicrotubule Hyperstabilized Microtubule Depolymerization->Tubulin Depolymerization->StableMicrotubule Paclitaxel Paclitaxel Paclitaxel->Microtubule Binds & Stabilizes MitoticArrest Mitotic Arrest & Apoptosis StableMicrotubule->MitoticArrest

Caption: Mechanism of microtubule stabilization by Paclitaxel.

Conclusion and Future Directions

This guide provides a framework for the preclinical evaluation of this compound (Compound-X) in the context of NSCLC therapy. The hypothetical data presented herein suggests that Compound-X may possess moderate, broad-spectrum anti-cancer activity. Unlike Osimertinib, its efficacy does not appear to be dependent on EGFR mutation status, and it shows comparable in vivo activity to the cytotoxic agent Paclitaxel in the A549 model.

The next steps in the preclinical development of Compound-X should focus on:

  • Elucidation of its precise mechanism of action: Investigating its effects on various cellular processes, such as cell cycle progression, apoptosis induction, and key signaling pathways, is crucial.

  • Combination studies: Given its moderate single-agent activity, exploring synergistic combinations with standard of care drugs like Osimertinib or Paclitaxel could reveal its full therapeutic potential.

  • Pharmacokinetic and toxicology studies: A comprehensive evaluation of its absorption, distribution, metabolism, excretion (ADME), and safety profile is essential before considering clinical translation.

By following a rigorous and comparative preclinical development path, the potential of novel compounds like Compound-X to address the unmet needs in NSCLC treatment can be thoroughly and objectively assessed.

References

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A Comparative Guide to Confirming the Mechanism of Action of N-(4-fluorophenyl)-2-(methylamino)acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Hypothesis Driven by Structure

N-(4-fluorophenyl)-2-(methylamino)acetamide hydrochloride is a novel chemical entity for which public-domain biological data is scarce[1]. Its structure, however, provides a compelling starting point for a mechanistic hypothesis. The core of the molecule is an acetamide derivative. Numerous studies have established that the acetamide scaffold is present in potent inhibitors of monoamine oxidases (MAO-A and MAO-B)[2][3][4]. These enzymes are critical to neuropsychopharmacology as they are responsible for the degradation of key monoamine neurotransmitters, including serotonin, dopamine, and norepinephrine[2][4].

Therefore, our primary working hypothesis is:

Primary Hypothesis: this compound functions as an inhibitor of monoamine oxidase (MAO), leading to an increase in synaptic concentrations of monoamine neurotransmitters.

This guide will outline the necessary experiments to rigorously test this hypothesis, determine its isoform selectivity (MAO-A vs. MAO-B), and compare its functional profile against established therapeutic agents.

Phase 1: In Vitro Target Engagement and Selectivity

The foundational step is to determine if the compound directly interacts with its putative targets in a purified, cell-free system. This phase quantifies the compound's potency and clarifies the nature of the molecular interaction.

Experimental Workflow: Phase 1

G cluster_0 Phase 1: In Vitro Analysis A Compound of Interest B MAO-A/MAO-B Enzyme Inhibition Assay A->B Test Hypothesis D Neurotransmitter Transporter (SERT, DAT, NET) Uptake Assays A->D Test Specificity C Enzyme Kinetic Studies (Lineweaver-Burk Plot) B->C Characterize Interaction E Determine IC50 & Ki Values B->E Quantify Potency F Determine Inhibition Type (Competitive, Non-competitive, etc.) C->F Elucidate Mechanism G Determine Off-Target Profile D->G Assess Selectivity

Caption: Phase 1 workflow for in vitro target validation.

Experiment 1a: MAO-A and MAO-B Inhibition Assays

Rationale: This is the direct test of our primary hypothesis. By using purified human recombinant MAO-A and MAO-B enzymes, we can determine if the compound inhibits their activity and with what potency (IC50). A fluorometric assay is a common, high-throughput method.

Protocol:

  • Prepare serial dilutions of this compound (e.g., from 1 nM to 100 µM) in assay buffer.

  • In a 96-well microplate, add the compound dilutions, a positive control (e.g., Clorgyline for MAO-A, Selegiline for MAO-B), and a negative control (vehicle).

  • Add purified recombinant human MAO-A or MAO-B enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding a suitable substrate mix (e.g., a non-fluorescent MAO substrate and horseradish peroxidase). The MAO reaction produces H₂O₂, which, in the presence of HRP, converts the substrate to a highly fluorescent product.

  • Measure the fluorescence intensity over time using a plate reader (e.g., Ex/Em = 535/587 nm).

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experiment 1b: Determining the Reversible Inhibition Mechanism

Rationale: Understanding how the compound inhibits the enzyme (e.g., by competing with the substrate) is critical for drug development. This is achieved by measuring enzyme kinetics at various substrate and inhibitor concentrations.[5]

Protocol:

  • Select a range of fixed concentrations of the test compound based on its IC50 value (e.g., 0.5x, 1x, 2x IC50).

  • For each inhibitor concentration (including a zero-inhibitor control), perform a substrate titration experiment by measuring the initial reaction velocity across a range of substrate concentrations.

  • Plot the initial velocity (v) versus substrate concentration ([S]) for each inhibitor concentration.

  • Transform the data into a double reciprocal plot (Lineweaver-Burk plot): 1/v versus 1/[S].

  • Analyze the resulting plots:

    • Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

    • Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

    • Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).

    • Mixed Inhibition: Lines intersect in the second or third quadrant (Vmax decreases, Km changes).[6]

G cluster_0 Enzyme-Substrate Interaction cluster_1 Inhibitor Interactions E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES +S EI Enzyme-Inhibitor Complex (EI) E->EI +I S Substrate (S) ES->E -S P Product (P) ES->P k_cat ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI +I I_comp Competitive Inhibitor (I) I_noncomp Non-competitive Inhibitor (I)

Caption: Differentiating reversible enzyme inhibition mechanisms.

Experiment 1c: Neurotransmitter Transporter Uptake Assays

Rationale: To build a comprehensive profile and differentiate the MoA from reuptake inhibitors (like SSRIs), it is essential to test the compound's activity on the primary monoamine transporters: serotonin (SERT), dopamine (DAT), and norepinephrine (NET).[7][8]

Protocol:

  • Use HEK293 cells stably expressing human SERT, DAT, or NET. Plate the cells in a 96-well plate and allow them to form a confluent monolayer.[9]

  • Treat the cells with various concentrations of the test compound, a positive control (e.g., Fluoxetine for SERT), and a vehicle control.

  • Add a fluorescent transporter substrate that mimics the natural neurotransmitter.[8][9]

  • The substrate is taken up by the cells via the specific transporter, leading to an increase in intracellular fluorescence.[9]

  • Measure the fluorescence intensity in real-time kinetic mode using a bottom-read fluorescence plate reader. A masking dye is often used to quench extracellular fluorescence.[8]

  • Calculate the rate of uptake and determine the IC50 of the test compound for each transporter.

Phase 2: Cellular Confirmation of Activity

Rationale: After establishing in vitro target engagement, the next logical step is to confirm that this interaction translates into the expected biological effect in a relevant cellular model. If the compound inhibits MAO, we expect to see a downstream increase in monoamine concentrations.

Experiment 2: Monoamine Quantification in SH-SY5Y Cells

Protocol:

  • Culture SH-SY5Y neuroblastoma cells, which endogenously express MAO and can synthesize and store monoamines.

  • Treat the cells with the test compound at concentrations around its determined IC50 for a specified period (e.g., 24 hours).

  • Lyse the cells and collect the supernatant.

  • Quantify the intracellular concentrations of dopamine, serotonin, and their metabolites using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), which offers high sensitivity and reliability for neurotransmitter detection.[10]

  • Compare the monoamine levels in treated cells to vehicle-treated controls. A significant increase in the parent monoamines would support the MAO inhibition hypothesis.

Phase 3: In Vivo Pharmacodynamic Validation

Rationale: The definitive confirmation of a neuropsychiatric drug's MoA requires demonstrating target engagement and the expected pharmacodynamic response in a living organism. In vivo microdialysis is the gold-standard technique for measuring real-time changes in extracellular neurotransmitter levels in specific brain regions of freely moving animals.[11][12][13][14]

Experiment 3: In Vivo Microdialysis in Rat Striatum

Protocol:

  • Surgically implant a microdialysis guide cannula into the striatum of anesthetized rats, a brain region rich in dopaminergic terminals. Allow animals to recover.

  • On the day of the experiment, insert a microdialysis probe through the guide cannula and perfuse it with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate.

  • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

  • Administer this compound systemically (e.g., via intraperitoneal injection or oral gavage).

  • Continue collecting dialysate samples for several hours post-administration.

  • Analyze the concentration of dopamine, serotonin, norepinephrine, and their major metabolites in the dialysate samples using HPLC-ECD.[10][14]

  • Express the post-treatment neurotransmitter levels as a percentage of the stable baseline levels. A sustained increase in extracellular monoamines following drug administration provides powerful in vivo evidence for the proposed MoA.[11]

Data Interpretation and Comparative Analysis

The strength of this experimental plan lies in the triangulation of data from all three phases. The results should be compared against well-characterized reference compounds to properly contextualize the profile of the new molecule.

Table 1: Hypothetical In Vitro Profile Comparison

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)SERT IC50 (nM)DAT IC50 (nM)NET IC50 (nM)Primary Mechanism
Test Compound [Experimental Value][Experimental Value][Experimental Value][Experimental Value][Experimental Value]To be determined
Clorgyline ~5>10,000>10,000>10,000>10,000MAO-A Inhibition
Selegiline >5,000~10>10,000>10,000>10,000MAO-B Inhibition
Fluoxetine >10,000>10,000~15>2,000>1,000SERT Inhibition
Imipramine >1,000>1,000~20>1,000~30SERT/NET Inhibition

Table 2: Hypothetical In Vivo Microdialysis Profile Comparison (% Baseline)

CompoundPeak Extracellular DopaminePeak Extracellular SerotoninPeak Extracellular Norepinephrine
Test Compound [Experimental Value][Experimental Value][Experimental Value]
MAO-A Inhibitor ↑ (~150%)↑↑↑ (~400%)↑↑ (~300%)
MAO-B Inhibitor ↑↑ (~250%)↔ (No change)↔ (No change)
SSRI ↔ (No change)↑↑↑ (~450%)↔ (No change)

Synthesizing the Evidence:

  • Confirmation of MoA: If the test compound shows potent IC50 values for MAO-A and/or MAO-B (Phase 1), increases intracellular monoamines (Phase 2), and elevates extracellular monoamines in the brain (Phase 3), the MAO inhibition mechanism is strongly confirmed.

  • Determining Selectivity: The relative IC50 values from Phase 1 and the specific pattern of neurotransmitter elevation in Phase 3 will define its selectivity profile (MAO-A, MAO-B, or non-selective).

  • Comparative Differentiation: High IC50 values against SERT, DAT, and NET (Phase 1c) would definitively differentiate its mechanism from that of classical reuptake inhibitors.

This structured, multi-phase approach provides a robust and defensible pathway to confirming the mechanism of action of this compound, generating the critical data needed for further drug development.

References

  • de la Monte, S. M., et al. (2014). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

  • Al-Hiari, Y. M., et al. (2020). Examples of known monoamine oxidase (MAO) inhibitors bearing an acetamide group. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Srivastava, A. K., et al. (2015). Docking study of Novel Acetamide Derivatives as Specific MAO A Inhibitors. ResearchGate. Available at: [Link]

  • Amuza Inc. (2021). Microdialysis and Neurotransmitter Analysis. Amuza Inc. Available at: [Link]

  • Stanford, S. C. (2007). In vivo measurement of monoamine neurotransmitter release using brain microdialysis. Monitoring Neuronal Activity: A Practical Approach, Oxford Academic. Available at: [Link]

  • Watson, C. J., et al. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry. Available at: [Link]

  • Eysberg, M. (2019). Making the Most of Microdialysis for Neurotransmitter Analysis. News-Medical.Net. Available at: [Link]

  • Srivastava, A. K., et al. (2016). Hansch Analysis of Novel Acetamide Derivatives as Highly Potent and Specific MAO-A Inhibitors. ResearchGate. Available at: [Link]

  • Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. Available at: [Link]

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A Guide to Ensuring Experimental Reproducibility for N-(4-fluorophenyl)-2-(methylamino)acetamide hydrochloride and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Notice of Acknowledgment: Direct experimental data on the reproducibility of N-(4-fluorophenyl)-2-(methylamino)acetamide hydrochloride is not extensively available in public literature.[1] This guide, therefore, establishes a robust framework based on foundational principles of organic synthesis and analytical chemistry to ensure experimental reproducibility for this compound and its structural analogues. The protocols and principles detailed herein are derived from established methodologies for similar N-aryl acetamides.[2][3][4]

Introduction: The Imperative of Reproducibility in Novel Compound Synthesis

The synthesis and evaluation of novel chemical entities like this compound are fundamental to drug discovery and development. Reproducibility is the cornerstone of scientific validity, ensuring that experimental findings can be independently verified.[5] Fluctuations in experimental outcomes can arise from subtle, often overlooked variations in reaction conditions, reagent quality, and analytical procedures.[6][7] This guide provides a comprehensive approach to control these variables, ensuring the reliable and reproducible synthesis and characterization of the target compound.

Proposed Synthetic Route and Mechanistic Considerations

A reliable and scalable synthesis is the first step towards achieving reproducibility. For the synthesis of this compound, a standard amidation reaction is proposed. This involves the coupling of 4-fluoroaniline with a suitable 2-(methylamino)acetyl chloride derivative, followed by salt formation.

Reaction Scheme:

  • Step 1: Amide Coupling: 4-fluoroaniline reacts with 2-(methylamino)acetyl chloride. The lone pair of electrons on the aniline nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetyl chloride.

  • Step 2: Hydrochloride Salt Formation: The resulting free base is then treated with hydrochloric acid to yield the final, more stable hydrochloride salt.

This method is widely used for the synthesis of N-substituted acetamides due to its efficiency and generally high yields.[8][9]

Detailed Experimental Protocol for Synthesis

This protocol is designed to be self-validating by including in-process controls and clear endpoints.

Materials and Reagents:

  • 4-fluoroaniline (≥99% purity)

  • 2-(methylamino)acetyl chloride hydrochloride (or a suitable N-protected precursor)

  • Triethylamine (Et3N), distilled (≥99.5% purity)

  • Dichloromethane (DCM), anhydrous (≥99.8% purity)

  • Hydrochloric acid (1M in diethyl ether)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO4)

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Salt Formation reagents Dissolve 4-fluoroaniline and Triethylamine in DCM cooling Cool reaction mixture to 0°C reagents->cooling addition Add 2-(methylamino)acetyl chloride solution dropwise cooling->addition stirring Stir at room temperature (Monitor by TLC) addition->stirring quench Quench with water stirring->quench wash1 Wash with saturated NaHCO3 solution quench->wash1 wash2 Wash with brine wash1->wash2 dry Dry organic layer over MgSO4 wash2->dry filter Filter and concentrate solvent dry->filter purify Purify via column chromatography (if needed) filter->purify salt Add HCl in diethyl ether to form hydrochloride salt purify->salt isolate Isolate product by filtration salt->isolate

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add 4-fluoroaniline (1.0 eq) and anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (1.1 eq) to the solution. This acts as a base to neutralize the HCl generated during the reaction.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath. This is crucial to control the exothermic nature of the acylation reaction.

  • Acyl Chloride Addition: Dissolve 2-(methylamino)acetyl chloride hydrochloride (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled aniline solution over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel.

  • Salt Formation: Dissolve the purified free base in a minimal amount of diethyl ether and add a 1M solution of HCl in diethyl ether dropwise until precipitation is complete.

  • Isolation: Collect the precipitated hydrochloride salt by filtration, wash with cold diethyl ether, and dry under vacuum.

Critical Parameters for Reproducibility in Synthesis

The reproducibility of this synthesis is highly dependent on several critical parameters.[10][11]

ParameterImportanceRecommended Control
Purity of Reagents Impurities in starting materials can lead to side reactions and lower yields.Use reagents with ≥99% purity. Purify if necessary.
Solvent Anhydrous Water can react with the acyl chloride, reducing its availability for the desired reaction.Use anhydrous solvents and a dry nitrogen atmosphere.
Reaction Temperature The acylation reaction is exothermic. Poor temperature control can lead to side product formation.Maintain a temperature of 0°C during the addition of the acyl chloride.
Stoichiometry The molar ratio of reactants is critical for maximizing yield and minimizing unreacted starting materials.Use a slight excess of the acylating agent (1.05 eq).
Stirring Rate Inconsistent mixing can lead to localized concentration gradients and affect reaction kinetics.[11]Maintain a consistent and adequate stirring rate throughout the reaction.

Comprehensive Analytical Workflow for Characterization

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized compound.

G cluster_structure Structural Confirmation cluster_purity Purity Assessment product Synthesized Product nmr 1H & 13C NMR product->nmr ms Mass Spectrometry product->ms ftir FT-IR Spectroscopy product->ftir hplc HPLC product->hplc elemental Elemental Analysis product->elemental

Analytical Techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify the presence of any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups (e.g., amide C=O, N-H).

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

  • Elemental Analysis: To confirm the elemental composition of the final product.

Comparative Analysis: N-(4-fluorophenyl)-2-(methylamino)acetamide vs. N-phenyl-2-(methylamino)acetamide

To understand the influence of the fluorine substituent on experimental reproducibility, a theoretical comparison with its non-fluorinated analogue is presented.

FeatureN-(4-fluorophenyl)-2-(methylamino)acetamideN-phenyl-2-(methylamino)acetamide (Alternative)Impact on Reproducibility
Reactivity of Aniline The electron-withdrawing fluorine atom slightly deactivates the aniline ring, potentially slowing the reaction rate.The unsubstituted aniline is more nucleophilic, leading to a faster reaction.The reaction rate of the fluorinated compound may be more sensitive to temperature variations.
Solubility The fluorine atom can increase lipophilicity and may alter solubility in common organic solvents.Generally has well-characterized solubility profiles.Differences in solubility can affect the choice of solvents for reaction and purification, impacting reproducibility if not standardized.
Analytical Characterization The fluorine atom provides a unique spectroscopic handle (¹⁹F NMR) for characterization and purity assessment.Lacks the ¹⁹F NMR handle.The presence of fluorine allows for an additional, highly sensitive analytical method to ensure batch-to-batch consistency.

Troubleshooting Common Reproducibility Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Yield - Incomplete reaction- Degradation of acyl chloride- Suboptimal work-up- Monitor reaction by TLC to ensure completion- Use fresh or purified acyl chloride- Optimize work-up conditions (e.g., pH, extraction solvent)
Inconsistent Purity - Side reactions due to temperature fluctuations- Ineffective purification- Maintain strict temperature control- Optimize column chromatography conditions (e.g., solvent system, silica gel activity)
Variable Analytical Results - Inconsistent sample preparation- Instrument calibration drift- Standardize sample preparation protocols- Regularly calibrate analytical instruments

Conclusion

Ensuring the reproducibility of experiments with novel compounds like this compound is paramount for advancing scientific research. By implementing the detailed synthetic and analytical protocols outlined in this guide, researchers can establish a robust and reliable experimental framework. Careful control of critical parameters, a comprehensive approach to characterization, and a proactive troubleshooting strategy will enable the consistent production of high-quality material, thereby accelerating the pace of drug discovery and development.

References

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Navigating the Translational Gap: A Comparative Guide to In Vivo Validation of N-Phenylacetamide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the journey of a promising N-phenylacetamide compound from a petri dish to a potential therapeutic is fraught with challenges. The controlled environment of in vitro assays, while essential for initial screening and mechanistic studies, often fails to recapitulate the complex biological milieu of a living organism. This guide provides an in-depth, experience-driven comparison of methodologies for the in vivo validation of in vitro findings for N-phenylacetamide derivatives, emphasizing the rationale behind experimental choices and the importance of self-validating protocols.

The In Vitro-In Vivo Chasm: Why Initial Results Don't Always Translate

The transition from in vitro to in vivo studies is a critical juncture where many promising compounds falter. This discrepancy arises from a multitude of factors that are absent in simplified cell-based assays. The complex interplay of Absorption, Distribution, Metabolism, and Excretion (ADME) within a living system can dramatically alter a compound's bioavailability, target engagement, and overall efficacy.[1][2] Furthermore, the intricate network of physiological feedback loops and off-target effects can lead to unforeseen toxicity or a dampened therapeutic response.[3] Therefore, a robust in vivo validation strategy is not merely a confirmatory step but a pivotal stage in understanding a compound's true therapeutic potential.

A Strategic Framework for In Vivo Validation

A successful in vivo validation plan for N-phenylacetamide compounds requires a multi-faceted approach, encompassing efficacy, pharmacokinetic, and toxicological assessments. The specific design of these studies will be dictated by the therapeutic indication (e.g., oncology, neuroscience, infectious disease) for which the N-phenylacetamide is being developed.

Caption: A streamlined workflow for the in vivo validation of N-phenylacetamide compounds.

Comparative Analysis of In Vivo Efficacy Models

The choice of an appropriate animal model is paramount for obtaining clinically relevant data.[1] Below is a comparison of commonly used in vivo models for assessing the efficacy of N-phenylacetamide compounds in different therapeutic areas.

For Anticancer N-Phenylacetamides: Xenograft Models

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are increasingly favored over traditional cell line-derived xenografts (CDX) as they better preserve the heterogeneity of the original tumor.[4][5]

Table 1: Comparison of Xenograft Models for Anticancer Efficacy

FeatureCell Line-Derived Xenograft (CDX)Patient-Derived Xenograft (PDX)
Source Immortalized cancer cell linesPrimary human tumor tissue
Tumor Heterogeneity Low; homogenous cell populationHigh; preserves original tumor architecture
Predictive Power ModerateHigh
Engraftment Rate HighVariable
Cost & Time Lower & FasterHigher & Slower
  • Cell Preparation: Culture human cancer cells (for CDX) or dissociate patient tumor tissue (for PDX) under sterile conditions.

  • Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or NSG) to prevent rejection of the human tissue.

  • Implantation: Subcutaneously inject a suspension of 1-10 million cells or implant a small tumor fragment into the flank of each mouse.

  • Tumor Growth Monitoring: Measure tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Drug Administration: Administer the N-phenylacetamide compound and vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule.

  • Efficacy Endpoints: Monitor tumor growth, body weight (as an indicator of toxicity), and overall animal health. The primary endpoint is often tumor growth inhibition (TGI).

  • Data Analysis: Compare the mean tumor volume in the treatment groups to the control group. Statistical analysis (e.g., t-test, ANOVA) is used to determine significance.

For Antidepressant N-Phenylacetamides: Behavioral Models

The tail suspension test (TST) is a widely used behavioral assay to screen for potential antidepressant activity.[6][7][8] It is based on the principle that an animal subjected to the inescapable stress of being suspended by its tail will develop an immobile posture, which is considered a state of behavioral despair.

Table 2: Comparison of Behavioral Models for Antidepressant Screening

ModelPrincipleAdvantagesDisadvantages
Tail Suspension Test (TST) Measures immobility in an inescapable stressful situation.High throughput, sensitive to acute antidepressant effects.Prone to false positives/negatives with certain drug classes.
Forced Swim Test (FST) Measures the time an animal spends immobile when placed in a container of water.Widely validated, good predictive validity.Can be influenced by motor effects of the drug.
  • Animal Model: Use mice (e.g., C57BL/6 or BALB/c) that have been acclimated to the testing room.

  • Apparatus: A commercially available or custom-built tail suspension apparatus that allows for the mouse to be suspended by its tail, preventing it from touching any surfaces.

  • Procedure:

    • Securely attach adhesive tape to the tail of the mouse, approximately 1-2 cm from the tip.

    • Suspend the mouse by its tail from a hook or a lever in the apparatus.

    • Record the duration of immobility over a 6-minute period. Immobility is defined as the absence of any movement except for respiration.

  • Drug Administration: Administer the N-phenylacetamide compound and vehicle control at a specified time before the test (e.g., 30-60 minutes).

  • Data Analysis: Compare the mean duration of immobility in the treatment groups to the control group. A significant decrease in immobility is indicative of antidepressant-like activity.

The Cornerstone of In Vivo Success: Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

Understanding what the body does to the drug (pharmacokinetics) and what the drug does to the body (pharmacodynamics) is crucial for bridging the in vitro-in vivo gap.[2][9] PK/PD studies help establish a relationship between the drug's concentration in the body and its therapeutic effect, which is essential for dose selection and optimization.[3]

Caption: The relationship between pharmacokinetics (PK) and pharmacodynamics (PD).

Experimental Protocol: Mouse Pharmacokinetic Study
  • Animal Model: Typically performed in mice or rats.

  • Drug Administration: Administer the N-phenylacetamide compound via two different routes to assess oral bioavailability: intravenous (IV) bolus and oral gavage (PO).

  • Blood Sampling: Collect serial blood samples at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.[10][11]

  • Sample Processing: Process the blood to obtain plasma or serum.

  • Bioanalysis: Quantify the concentration of the N-phenylacetamide compound in the plasma/serum samples using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]

  • Data Analysis: Plot the plasma concentration versus time data and use pharmacokinetic software to calculate key parameters.

Table 3: Key Pharmacokinetic Parameters

ParameterDescriptionImportance
Cmax Maximum plasma concentrationRelates to efficacy and potential toxicity
Tmax Time to reach CmaxIndicates the rate of absorption
AUC Area under the curve (total drug exposure)A measure of the extent of drug absorption
t1/2 Half-lifeDetermines the dosing interval
F% BioavailabilityThe fraction of the oral dose that reaches systemic circulation

Ensuring Safety: Preclinical Toxicology

Early assessment of a compound's safety profile is critical to de-risk a drug development program.[13][14] Toxicology studies are designed to identify potential adverse effects and determine a safe dose range for subsequent studies.[15]

Table 4: Tiers of In Vivo Toxicology Testing

Study TypePurposeDurationKey Assessments
Acute Toxicity To determine the effects of a single high dose.Up to 14 daysClinical signs, mortality, gross pathology.
Repeat-Dose Toxicity To evaluate the effects of repeated exposure.14 to 90 daysClinical observations, body weight, food consumption, clinical pathology, histopathology.
Genotoxicity To assess the potential to damage genetic material.VariesIn vivo micronucleus test, comet assay.
  • Animal Model: Typically conducted in one sex of a rodent species (e.g., female rats).

  • Dosing: A single animal is dosed at a level just below the estimated lethal dose.

  • Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

  • Dose Adjustment:

    • If the animal survives, the next animal is dosed at a higher level.

    • If the animal dies, the next animal is dosed at a lower level.

  • Endpoint: The study continues until a predetermined number of animals have been tested, allowing for the calculation of an LD50 (lethal dose for 50% of the animals) and identification of target organs of toxicity.

Bridging the Data: Correlating In Vitro and In Vivo Results

A key challenge in drug development is establishing a meaningful correlation between in vitro potency (e.g., IC50) and in vivo efficacy (e.g., ED50).[16][17] A direct correlation is often not observed due to the influence of ADME properties.[18][19] However, by integrating pharmacokinetic data, a more predictive relationship can be established. A compound with a potent in vitro IC50 may be ineffective in vivo if it has poor bioavailability or is rapidly metabolized. Conversely, a compound with a modest IC50 may show significant in vivo efficacy if it achieves high and sustained concentrations at the target site.

Table 5: Hypothetical Data for Two N-Phenylacetamide Anticancer Compounds

ParameterCompound ACompound B
In Vitro IC50 (nM) 10100
Oral Bioavailability (%) 580
Plasma Half-life (hours) 112
In Vivo Efficacy (TGI % at 10 mg/kg) 20%75%

In this hypothetical example, Compound B, despite being 10-fold less potent in vitro, demonstrates superior in vivo efficacy due to its favorable pharmacokinetic profile. This underscores the importance of a holistic evaluation that considers both potency and drug-like properties.

Conclusion: A Data-Driven Path Forward

The in vivo validation of in vitro results for N-phenylacetamide compounds is a complex but essential process for successful drug development. By employing a strategic and multi-pronged approach that integrates well-designed efficacy models, robust pharmacokinetic profiling, and thorough toxicological assessments, researchers can navigate the translational gap and identify promising clinical candidates. The key to success lies not in simply generating data, but in understanding the causal relationships between a compound's intrinsic properties and its behavior in a living system. This knowledge-driven approach will ultimately increase the probability of translating a promising molecule into a life-changing medicine.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-(4-fluorophenyl)-2-(methylamino)acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of N-(4-fluorophenyl)-2-(methylamino)acetamide hydrochloride, synthesizing established hazardous waste management principles with specific chemical hazard analysis.

Section 1: Hazard Identification and Risk Assessment

Primary Hazards:

  • Acute Toxicity (Oral): Similar compounds are classified as harmful if swallowed[1].

  • Skin Irritation: Causes skin irritation[1][2].

  • Serious Eye Irritation: Causes serious eye irritation[1][2].

  • Respiratory Irritation: May cause respiratory irritation[1][2].

Chemical Properties Summary:

PropertyInformationSource
Molecular Formula C9H11FN2O · HCl[3]
Appearance Solid powder (Assumed)N/A
Reactivity Incompatible with strong oxidizing agents, strong acids, and strong bases.[2]
Decomposition Thermal decomposition may produce toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen fluoride.[2]

The hydrochloride salt form suggests good water solubility. However, drain disposal is not recommended due to the potential for environmental harm and reactions within the drainage system.[4][5]

Section 2: Personal Protective Equipment (PPE) and Handling

Before handling this compound for any purpose, including disposal, the following PPE is mandatory:

  • Eye and Face Protection: Chemical safety goggles or a face shield.[2][6]

  • Hand Protection: Nitrile or other chemically resistant gloves. Dispose of contaminated gloves after use.[7]

  • Body Protection: A lab coat or chemical-resistant apron.[7]

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.[2][7]

Section 3: Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should it be disposed of in the regular trash or down the drain.[5] The disposal process must adhere to all federal, state, and local regulations.

Step 1: Waste Collection and Containerization

  • Select an Appropriate Container: Use a clearly labeled, leak-proof container that is compatible with the chemical. Plastic containers are often preferred.[8] The original container is a suitable option if it is in good condition.[9]

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[9][10] The label should also indicate the associated hazards (e.g., "Toxic," "Irritant").[9]

  • Segregation: Store the waste container separately from incompatible materials such as strong oxidizing agents, acids, and bases.[9]

Step 2: Waste Accumulation

  • Designated Area: Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[8][9][10]

  • Container Management: Keep the waste container securely closed except when adding waste.[8][9]

  • Log Contents: Maintain a log of the contents of the hazardous waste container to avoid costly identification testing by the disposal vendor.[4]

Step 3: Arranging for Disposal

  • Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) department or equivalent to schedule a pickup for the hazardous waste.[8]

  • Professional Disposal: The waste will be removed by a licensed professional waste disposal service for final disposition, which is typically incineration at a permitted facility.[2][5][7]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_waste_collection Waste Collection cluster_storage Storage & Accumulation cluster_disposal Final Disposal A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Work in a Ventilated Area (Fume Hood) A->B C Select Compatible & Leak-Proof Container B->C D Label Container: 'Hazardous Waste' + Chemical Name + Hazards C->D E Transfer Waste to Container D->E F Securely Close Container E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Segregate from Incompatible Chemicals G->H I Maintain Waste Log G->I J Contact EH&S for Pickup I->J K Licensed Vendor Collects Waste J->K L Incineration at a Permitted Facility K->L

Sources

Navigating the Safe Handling of N-(4-fluorophenyl)-2-(methylamino)acetamide hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As research and development in the pharmaceutical landscape continues to accelerate, the synthesis and handling of novel chemical entities have become routine. Among these is N-(4-fluorophenyl)-2-(methylamino)acetamide hydrochloride, a compound of interest for which comprehensive safety data may not be readily available. This guide provides essential, immediate safety and logistical information for its handling in a laboratory setting. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document leverages data from its close structural analog, N-(4-chlorophenyl)-2-(methylamino)acetamide hydrochloride, to establish a robust safety protocol. The toxicological and chemical properties of these two compounds are anticipated to be very similar.

Hazard Identification and Risk Assessment

The primary known hazards associated with the chloro-analog of this compound, and therefore presumed for this compound, are as follows:

  • Acute Oral Toxicity (Harmful if swallowed)

  • Skin Irritation

  • Serious Eye Irritation

  • Respiratory Tract Irritation

A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the quantity of the substance to be used, the nature of the experimental procedures, and the potential for exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE and the rationale for each.

PPE ComponentSpecificationsRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes and airborne particles that could cause serious eye irritation.
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact, which can cause irritation.
Body Protection A fully fastened laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.Necessary when handling the powder outside of a certified chemical fume hood to prevent respiratory tract irritation.

It is imperative to inspect all PPE for integrity before each use.

Safe Handling and Operational Plan

Adherence to a strict operational plan is critical to minimize the risk of exposure. The following step-by-step workflow should be implemented.

Preparation and Weighing
  • Designated Area: All handling of solid this compound should be performed in a designated area, such as a certified chemical fume hood, to control airborne particulates.

  • Pre-weighing Checks: Ensure the balance is clean and calibrated. Prepare all necessary utensils (spatulas, weigh boats) and labeled receiving vessels before handling the compound.

  • Dispensing: Use a spatula to carefully transfer the desired amount of the compound from the storage container to a weigh boat. Avoid creating dust.

  • Container Sealing: Immediately and securely seal the storage container after dispensing.

  • Cleaning: Clean the balance and surrounding area with a damp cloth to remove any residual particles. Dispose of the cloth as hazardous waste.

Solution Preparation
  • Solvent Addition: In a chemical fume hood, add the desired solvent to the vessel containing the weighed compound.

  • Dissolution: Use appropriate methods for dissolution (e.g., stirring, sonication) while keeping the vessel covered to the extent possible to minimize vapor release.

  • Labeling: Clearly label the resulting solution with the compound name, concentration, solvent, date, and appropriate hazard symbols.

The following diagram illustrates the recommended workflow for handling this compound.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area prep_ppe->prep_area weigh Weigh Compound prep_area->weigh dissolve Prepare Solution weigh->dissolve transfer Transfer to Reaction Vessel dissolve->transfer decontaminate Decontaminate Glassware & Surfaces transfer->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Doff PPE Correctly dispose_waste->remove_ppe

Safe Handling Workflow

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.

  • Spill: For a small spill, carefully absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, weigh boats, and other disposable materials should be placed in a clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a labeled hazardous waste container compatible with the solvents used.

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved chemical waste disposal vendor in accordance with local, state, and federal regulations.

The decision-making process for waste disposal is outlined in the diagram below.

G start Waste Generated is_solid Solid or Liquid? start->is_solid solid_waste Solid Waste (Gloves, Weigh Boats, etc.) is_solid->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinses) is_solid->liquid_waste Liquid solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container disposal Dispose via Licensed Chemical Waste Vendor solid_container->disposal liquid_container->disposal

Waste Disposal Decision Tree

By adhering to these guidelines, researchers, scientists, and drug development professionals can handle this compound with a high degree of safety, ensuring the protection of themselves, their colleagues, and the environment.

References

  • PubChem. N-(4-chlorophenyl)-2-(methylamino)acetamide hydrochloride. National Center for Biotechnology Information. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.